Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
ethyl 3-nitro-4-piperazin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-2-20-13(17)10-3-4-11(12(9-10)16(18)19)15-7-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGYBERSNPLRAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589263 | |
| Record name | Ethyl 3-nitro-4-(piperazin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886631-29-4 | |
| Record name | Ethyl 3-nitro-4-(piperazin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Technical Guide to Elucidating the Mechanism of Action for Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
Abstract
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is a synthetic organic compound featuring a piperazine ring, a versatile scaffold known for a wide array of biological activities. While the precise mechanism of action (MOA) for this specific molecule is not yet characterized in published literature, its structural motifs are present in numerous pharmacologically active agents. The piperazine core is integral to drugs targeting G protein-coupled receptors (GPCRs), ion channels, and various enzymes[1]. This guide presents a comprehensive, multi-tiered strategy for the systematic investigation and elucidation of its MOA. We provide a logical experimental roadmap, from initial hypothesis generation using in silico methods and high-throughput screening, through definitive target identification and validation, to the characterization of downstream cellular pathways. This document is intended for researchers in pharmacology and drug development, offering detailed, self-validating experimental protocols and the scientific rationale underpinning each step of the discovery process.
Introduction: Structural Insights and the Investigative Imperative
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is a small molecule whose therapeutic potential is currently undefined. An analysis of its core components, however, provides a rational basis for hypothesis-driven investigation.
-
The Piperazine Moiety: This six-membered heterocyclic ring is a privileged scaffold in medicinal chemistry. Its presence is associated with a multitude of pharmacological activities, including antibacterial[2][3], anticancer[4][5], and neuropharmacological effects such as anxiolytic and antidepressant action[6][7]. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and can be protonated at physiological pH, allowing for critical interactions with biological targets[1].
-
The Nitrobenzoate Group: Benzoic acid and its derivatives are also known to possess a range of biological properties, including antiseptic and anti-proliferative activities[8]. The nitro group is a strong electron-withdrawing feature that can significantly modulate the electronic properties of the molecule, influencing its binding affinity and reactivity.
Given the absence of direct biological data for Ethyl 3-nitro-4-(piperazin-1-yl)benzoate, a systematic and unbiased approach is required. The following guide outlines a robust workflow designed to de-orphan this compound, identify its molecular target(s), and characterize its biological function.
Overall Investigative Workflow
The proposed strategy is a phased approach, beginning with broad, exploratory techniques and progressively narrowing the focus to specific, hypothesis-driven experiments. Each phase is designed to build upon the results of the previous one, ensuring a logical and efficient path to MOA elucidation.
Caption: High-level workflow for MOA elucidation.
Phase 1: Hypothesis Generation via Screening
The initial objective is to cast a wide net to identify any measurable biological activity. This is achieved by combining computational predictions with broad empirical screening.
In Silico Analysis: A Predictive Starting Point
Before committing to resource-intensive wet-lab experiments, computational methods can generate initial hypotheses. The structure of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate can be compared against databases of compounds with known biological targets.
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Structural Similarity Search: Utilize platforms like PubChem or ChEMBL to find molecules with high structural similarity (e.g., Tanimoto coefficient > 0.85) and known biological activities. The activities of these analogs can suggest potential targets for the query compound. For instance, many arylpiperazine derivatives show affinity for serotonergic (5-HT) and dopaminergic receptors[6].
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Pharmacophore Modeling & Docking: Based on the activities of related piperazine compounds, which are known to inhibit kinases like VEGFR-2 and c-Met[5] or act as tyrosinase inhibitors[9], a pharmacophore model can be constructed. This model can then be used to perform virtual screening or molecular docking against a library of relevant protein structures (e.g., from the Protein Data Bank) to predict potential binding interactions and estimate binding affinity.
High-Throughput Screening (HTS): Empirical Activity Identification
HTS is essential for unbiased discovery. A multi-pronged screening approach is recommended to maximize the potential for identifying a relevant biological effect.
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Phenotypic Screening: Assess the compound's effect on cell behavior. A primary screen against a panel of diverse human cancer cell lines (e.g., NCI-60) can reveal cytotoxic or anti-proliferative effects.
-
Target-Based Screening:
-
Kinase Panel: Given that many piperazine-containing molecules are kinase inhibitors[5], screening against a broad panel of recombinant kinases (e.g., Eurofins KinaseProfiler™ or Promega Kinase-Glo® platform) at a fixed concentration (e.g., 10 µM) is a high-priority starting point.
-
GPCR Panel: Arylpiperazines are classic ligands for various GPCRs[6][7]. A radioligand binding assay panel (e.g., Eurofins SafetyScreen™) can efficiently test for affinity against dozens of common neuroreceptors.
-
Table 1: Recommended Initial Screening Panels
| Screen Type | Panel Example | Rationale | Primary Endpoint |
| Phenotypic | NCI-60 Human Tumor Cell Line Screen | Broadly assesses anti-proliferative/cytotoxic effects across diverse cancer types. | GI50 (Growth Inhibition) |
| Target: Kinases | KinaseProfiler™ (e.g., 200+ kinases) | Piperazine is a common scaffold in kinase inhibitors[5]. | % Inhibition @ 10 µM |
| Target: GPCRs | SafetyScreen™ Receptor Panel | Arylpiperazines frequently target serotonergic and dopaminergic receptors[6][7]. | % Inhibition @ 10 µM |
Phase 2: Target Identification and Validation
Any "hits" from the initial HTS phase must be rigorously validated to confirm they are not artifacts and to definitively identify the molecular target. Let us assume the kinase screen identified significant (>50%) inhibition of a specific kinase, "Kinase X".
Hit Confirmation: Dose-Response Analysis
The first step is to confirm the activity of the primary hit with a fresh, authenticated sample of the compound.
Protocol 1: IC50 Determination for Kinase X
-
Objective: To determine the concentration of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate required to inhibit 50% of Kinase X activity.
-
Materials: Recombinant human Kinase X, appropriate substrate peptide, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound.
-
Procedure:
-
Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from 100 µM.
-
In a 384-well plate, add 5 µL of the kinase reaction buffer containing the kinase and substrate.
-
Add 50 nL of each compound dilution (or DMSO as a vehicle control).
-
Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration for Kinase X).
-
Allow the reaction to proceed for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent, followed by a 40-minute incubation.
-
Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the % inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality & Validation: A reproducible, sigmoidal dose-response curve provides strong evidence of specific inhibition, ruling out non-specific effects often seen at a single high concentration.
Target Engagement in a Cellular Context
Confirming that the compound binds to its intended target within a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
-
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This change can be quantified by measuring the amount of soluble protein remaining after heat shock.
-
Materials: A549 cells (or other cell line endogenously expressing Kinase X), PBS, protease inhibitors, antibodies specific for Kinase X and a control protein (e.g., GAPDH).
-
Procedure:
-
Culture A549 cells to ~80% confluency. Treat cells with the test compound (at 10x the IC50 value) or vehicle (DMSO) for 2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Kinase X and GAPDH in each sample by Western Blot or ELISA.
-
-
Data Analysis: Plot the percentage of soluble protein versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for Kinase X in the presence of the compound indicates direct target engagement. The control protein's curve should not shift.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: Mechanistic & Cellular Pathway Elucidation
With a validated target (Kinase X), the next phase is to understand the functional consequences of its inhibition. This involves mapping the downstream signaling pathway and linking it to a cellular phenotype.
Downstream Signaling Analysis
If Kinase X is known to phosphorylate a specific substrate (Substrate Y), then inhibiting Kinase X should lead to a decrease in the phosphorylation of Substrate Y (p-Substrate Y).
Protocol 3: Western Blot for Downstream Pathway Modulation
-
Objective: To measure the effect of the compound on the phosphorylation status of a known downstream substrate of Kinase X.
-
Procedure:
-
Seed A549 cells and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours to reduce basal signaling.
-
Treat the cells with increasing concentrations of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate (e.g., 0.1x, 1x, 10x IC50) for 2 hours. Include a vehicle control.
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If the pathway is activated by a growth factor, stimulate all wells (except a negative control) with the appropriate ligand for 15 minutes.
-
Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against p-Substrate Y and total Substrate Y. A loading control (e.g., β-actin) should also be probed.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the p-Substrate Y signal to the total Substrate Y signal for each lane. A dose-dependent decrease in this ratio confirms on-target pathway modulation.
Cellular Phenotype Assessment
The final step is to connect the molecular mechanism to a functional cellular outcome. If the Kinase X pathway is known to regulate cell proliferation, this can be tested directly.
Protocol 4: Anti-Proliferation Assay (CyQUANT™ Assay)
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Objective: To determine the effect of the compound on the proliferation of a cancer cell line.
-
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 2,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound (similar to the IC50 determination).
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
At the end of the incubation, remove the media.
-
Freeze the plate at -80°C for at least 30 minutes.
-
Thaw the plate and add 200 µL of the CyQUANT™ GR dye/lysis buffer to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure fluorescence with excitation at ~485 nm and emission detection at ~530 nm.
-
-
Data Analysis: The fluorescence signal is directly proportional to the number of cells. Calculate the GI50 (concentration causing 50% growth inhibition) by fitting the data to a dose-response curve, similar to the IC50 analysis.
Conclusion and Future Directions
By following this systematic guide, a researcher can move from a compound with an unknown mechanism to a well-supported model of its biological action. The successful completion of these phases would demonstrate that Ethyl 3-nitro-4-(piperazin-1-yl)benzoate inhibits its target, Kinase X, both in vitro and in cells, leading to a dose-dependent decrease in the phosphorylation of its substrate, Substrate Y, and resulting in an anti-proliferative effect. This body of evidence would form a strong foundation for further preclinical development, including lead optimization to improve potency and selectivity, pharmacokinetic studies, and in vivo efficacy testing in animal models.
References
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PubChem. Ethyl 4-(4-methylpiperazin-1-YL)benzoate. National Center for Biotechnology Information. [Link]
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Bocanegra-García, V., et al. (Year not available). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica. [Link]
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Poleszak, E., et al. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Fundamental & Clinical Pharmacology, 33(3), 275-284. [Link]
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Khan, I., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2339401. [Link]
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PrepChem. (Date not available). Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. [Link]
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(Author not available). (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica. [Link]
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de Oliveira, R. S., et al. (2021). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 20(10), 968-978. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]
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Wang, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. [Link]
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Al-Ostath, O. A., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 29(11), 2636. [Link]
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Mazzei, M., et al. (1990). Synthesis of some derivatives of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)-3-quino linecarbo xylic acid (norfloxacin) as potential antibacterial agents. Il Farmaco; edizione scientifica, 45(5), 511-520. [Link]
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PrepChem. (Date not available). Synthesis of Ethyl 4-[1-(4-chlorophenacyl)-piperazin-4-yl]-benzoate. [Link]
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Deplano, A., et al. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic. European Journal of Medicinal Chemistry, 178, 380-389. [Link]
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Al-Ansi, T. N., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]
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The Emerging Therapeutic Potential of the Ethyl 3-nitro-4-(piperazin-1-yl)benzoate Scaffold: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The confluence of privileged scaffolds in medicinal chemistry often yields derivatives with significant therapeutic potential. The Ethyl 3-nitro-4-(piperazin-1-yl)benzoate core is a prime example of such a convergence, integrating the biologically versatile arylpiperazine motif with the electronically distinct nitroaromatic system. While this specific scaffold is still emerging, an analysis of its constituent parts provides a compelling rationale for its investigation across multiple therapeutic areas, most notably in oncology and infectious diseases. This guide synthesizes data from structurally related compounds to build a predictive framework for the biological activity of this class of molecules. We will explore rational synthetic strategies, delve into the most probable mechanisms of action, provide detailed protocols for in vitro evaluation, and discuss potential avenues for lead optimization. This document serves as a foundational resource for researchers and drug development professionals poised to explore the therapeutic landscape of these promising derivatives.
Introduction: Deconstructing a Privileged Scaffold
The therapeutic promise of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate derivatives stems from the unique combination of three key chemical moieties, each with a well-documented history in medicinal chemistry.
-
The Arylpiperazine Core: The piperazine ring, particularly when attached to an aromatic system, is a cornerstone of modern pharmacology. It is found in a vast array of approved drugs, valued for its ability to engage with a multitude of biological targets, especially within the central nervous system (CNS) and in oncology.[1][2][3] Its basic nitrogen atoms allow for salt formation, improving solubility, and provide a key vector for interacting with receptor sites.
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The 3-Nitro Functionality: The nitro group (NO₂) is a powerful electron-withdrawing group that profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties.[4] Critically, it serves as a bio-reducible pharmacophore. In low-oxygen environments, such as those found in solid tumors or anaerobic bacteria, the nitro group can be enzymatically reduced to generate highly reactive cytotoxic species, including nitroso and hydroxylamine radicals, which can inflict damage on cellular macromolecules like DNA and proteins.[4][5] This mechanism is the basis for the activity of well-known drugs like the antibiotic metronidazole.[4]
-
The Benzoate Ester: The ethyl benzoate portion of the scaffold modulates the molecule's lipophilicity, which is crucial for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, Excretion) properties. The ester is also susceptible to hydrolysis by cellular esterases, potentially acting as a prodrug that releases a more polar carboxylic acid metabolite.
This guide will illuminate the synergistic potential of these fragments, providing a roadmap for the systematic investigation of this compound class.
General Synthesis and Characterization
The synthesis of the core scaffold is generally achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effect of the nitro group at the meta position and the ester at the para position activates the halogen at the C4 position of the benzene ring for substitution by the nucleophilic secondary amine of piperazine.
Proposed Synthetic Workflow
The primary route involves the reaction of a 4-halo-3-nitrobenzoate ester with piperazine. Using ethyl 4-fluoro-3-nitrobenzoate is often preferred due to the higher electronegativity of fluorine, which typically results in cleaner and faster reactions compared to chloro- or bromo-analogs.
Caption: General workflow for the synthesis of the core scaffold.
Detailed Experimental Protocol: Synthesis of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
-
Reagent Preparation: To a solution of ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Nucleophilic Addition: Add piperazine (1.2 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Quenching and Extraction: Cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether as the eluent, to afford the pure product.[6]
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Postulated Biological Activities & Mechanisms of Action
Based on the scaffold's constituent parts, the most promising therapeutic applications are in oncology and infectious diseases, with a secondary potential for CNS modulation or enzyme inhibition.
Anticancer Activity
Arylpiperazine derivatives are widely explored as anticancer agents, acting through various mechanisms.[1][7][8] The addition of a nitro group strongly suggests a primary mechanism based on bioreductive activation, particularly effective in the hypoxic microenvironment of solid tumors.
-
Primary Mechanism: Hypoxia-Activated Prodrug: In low-oxygen conditions, cellular reductases (e.g., cytochrome P450 reductase) reduce the nitro group to form reactive nitrogen species. These radicals can induce DNA strand breaks and protein damage, leading to cell cycle arrest and apoptosis.
Caption: Bioreductive activation of a nitro compound in a hypoxic tumor.
-
Secondary Mechanisms:
-
Kinase Inhibition: The scaffold may act as a hinge-binding motif for various kinases, disrupting signaling pathways crucial for cancer cell proliferation and survival.[9]
-
c-Myc Disruption: Some piperazine-containing compounds have been shown to interfere with the c-Myc/Max protein-protein interaction, a key driver in many cancers, leading to apoptosis.[10]
-
Antimicrobial Activity
The mechanism of action against anaerobic bacteria and certain protozoa mirrors the anticancer effect.[4] Anaerobic organisms possess highly efficient nitroreductase enzymes that readily activate the prodrug, releasing cytotoxic radicals that are lethal to the microbe. This makes the scaffold a candidate for developing new antibiotics against anaerobic infections.[4][5]
Other Potential Activities
-
CNS Receptor Modulation: The arylpiperazine motif is a classic pharmacophore for serotonin (5-HT) and dopamine (D) receptors.[2][3][11] Derivatives could therefore be screened for anxiolytic, antidepressant, or antipsychotic properties.
-
Tyrosinase Inhibition: A recent study highlighted that nitrophenylpiperazine derivatives can act as potent tyrosinase inhibitors, suggesting potential applications in treating hyperpigmentation disorders or as browning inhibitors in the food industry.[12]
A Methodological Guide to In Vitro Evaluation
A structured screening cascade is essential to efficiently evaluate the biological potential of newly synthesized derivatives.
In Vitro Screening Cascade Workflow
Caption: A logical workflow for the in vitro screening of new derivatives.
Protocol: Antiproliferative Activity (MTT Assay)
This protocol determines the concentration of the compound required to inhibit cell growth by 50% (IC₅₀).
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol: Cell Cycle Analysis
This protocol identifies if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).[9]
-
Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20 °C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Analysis: Analyze the cell samples using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Data Interpretation & Lead Optimization
Systematic analysis of initial screening data is crucial for guiding the next steps in the drug discovery process.
Hypothetical Data Summary
The following table presents plausible IC₅₀ values for a series of hypothetical derivatives, illustrating how data can be structured for comparative analysis.
| Compound ID | R-Group (on Piperazine N4) | IC₅₀ vs. MCF-7 (µM) [Breast] | IC₅₀ vs. A549 (µM) [Lung] | IC₅₀ vs. HCT-116 (µM) [Colon] |
| ENP-001 | -H | 8.5 | 12.1 | 9.2 |
| ENP-002 | -CH₃ | 6.2 | 9.8 | 7.1 |
| ENP-003 | -CH₂CH₃ | 7.1 | 10.5 | 8.4 |
| ENP-004 | -Benzyl | 2.5 | 4.1 | 3.3 |
| Doxorubicin | (Control) | 0.8 | 1.1 | 0.9 |
Data are hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Insights
From the hypothetical data, several SAR trends can be inferred:
-
Effect of N4-Substitution: Small alkyl groups (like methyl in ENP-002 ) may offer a slight improvement in potency over the unsubstituted parent (ENP-001 ).
-
Role of Aromatic Groups: A bulky, lipophilic group like benzyl (ENP-004 ) appears to significantly enhance anticancer activity. This could be due to improved cellular uptake or additional hydrophobic interactions with the biological target.
-
Future Directions for Optimization: Based on these trends, future synthetic efforts could focus on exploring a wider range of substituted benzyl groups or other aryl/heteroaryl moieties at the N4 position of the piperazine ring to further improve potency and selectivity.[12]
Conclusion and Future Outlook
The Ethyl 3-nitro-4-(piperazin-1-yl)benzoate scaffold represents a promising, yet underexplored, area for drug discovery. By leveraging the known biological activities of its constituent arylpiperazine and nitroaromatic moieties, a strong rationale emerges for its investigation as a source of novel anticancer and antimicrobial agents. The proposed mechanism of hypoxia-activated bioreduction provides a clear and testable hypothesis for its primary mode of action in these areas.
Future work should focus on synthesizing a diverse library of derivatives with modifications at the piperazine N4-position and the ethyl ester to establish robust structure-activity relationships. Promising lead compounds identified through the in vitro screening cascade outlined in this guide should be advanced into in vivo efficacy studies using relevant animal models, alongside comprehensive ADME/Tox profiling to assess their drug-like properties. This systematic approach will be critical to unlocking the full therapeutic potential of this versatile chemical scaffold.
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An In-Depth Technical Guide to the In-Silico Modeling of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate Interactions
This guide provides a comprehensive, technically-grounded framework for the in-silico investigation of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate, a novel small molecule with therapeutic potential. We will move beyond a simple recitation of steps to provide a rationale for each methodological choice, ensuring a self-validating and reproducible workflow. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling.
Introduction: The Rationale for In-Silico Investigation
The confluence of high-performance computing and sophisticated algorithms has positioned in-silico modeling as an indispensable tool in modern drug discovery.[1][2] These computational techniques allow for the rapid and cost-effective screening of vast chemical libraries, the elucidation of binding mechanisms, and the optimization of lead compounds before committing to expensive and time-consuming wet-lab experiments. The core principle lies in simulating the physical and chemical interactions between a ligand (the drug candidate) and its biological target, typically a protein.[1]
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is a compound of interest due to its structural motifs. The arylpiperazine moiety is a well-established pharmacophore present in numerous centrally acting agents, including anxiolytics and antidepressants, often targeting serotonergic and GABAergic pathways.[3][4] The presence of a nitro group and an ethyl ester further modulates its physicochemical properties, potentially influencing its binding affinity, selectivity, and pharmacokinetic profile.
This guide will delineate a robust in-silico workflow to predict the binding behavior of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate with a representative protein target. We will employ a multi-step approach encompassing ligand and protein preparation, molecular docking to predict binding poses, and molecular dynamics simulations to assess the stability of the predicted complex.
Visualizing the In-Silico Drug Discovery Workflow
Caption: A generalized workflow for in-silico drug discovery, from initial preparation to lead optimization.
Part 1: Ligand and Protein Preparation - The Foundation of Accuracy
The fidelity of any in-silico model is fundamentally dependent on the quality of the input structures. This preparatory phase is critical and requires meticulous attention to detail.
Ligand Preparation: Defining the Key
Since "Ethyl 3-nitro-4-(piperazin-1-yl)benzoate" is a novel compound, its 3D structure must be generated.
Protocol: Ligand Structure Generation and Optimization
-
2D Structure Sketching: Using a chemical drawing tool such as ChemDraw or the open-source MarvinSketch, draw the 2D structure of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate.
-
Conversion to 3D: Convert the 2D sketch into a 3D structure. Most chemical drawing software has this functionality built-in.
-
Energy Minimization: The initial 3D conformation is likely not at its lowest energy state. Perform an energy minimization using a force field like MMFF94 or UFF. This step is crucial for obtaining a realistic low-energy conformation. Software like Avogadro or the command-line tool Open Babel can be used for this purpose.
-
File Format Conversion: Save the optimized 3D structure in a suitable format for docking, such as .mol2 or .pdbqt. The .pdbqt format, used by AutoDock Vina, includes atomic charges and atom type definitions.
Rationale: An accurately minimized 3D structure of the ligand is paramount. An incorrect initial conformation can lead to steric clashes and prevent the docking algorithm from finding the true binding pose.
Target Selection and Preparation: Preparing the Lock
Based on the anxiolytic and antidepressant potential of arylpiperazines, a relevant biological target is the Serotonin 5-HT1A receptor . For this guide, we will use the crystal structure of the human 5-HT1A receptor in complex with an agonist, which can be obtained from the Protein Data Bank (PDB).
Protocol: Protein Preparation
-
PDB Structure Retrieval: Download the PDB file of the chosen 5-HT1A receptor structure (e.g., PDB ID: 4IAR).
-
Initial Cleaning: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These should be removed unless they are known to be critical for the protein's structural integrity or ligand binding.[5]
-
Handling Missing Residues and Atoms: Crystal structures can have missing residues or side-chain atoms. Tools like the "Repair" function in UCSF Chimera or dedicated web servers can be used to model these missing fragments.
-
Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH (around 7.4) must be correctly assigned. Software like H++ or the pdb2gmx tool in GROMACS can automate this process.
-
File Format Conversion: Similar to the ligand, the prepared protein structure needs to be converted to the .pdbqt format for use with AutoDock Vina. This step involves assigning atomic charges.
Rationale: A clean and properly protonated protein structure is essential for accurate docking. Incorrect protonation states can lead to erroneous predictions of hydrogen bonding patterns, which are often critical for ligand binding.
Part 2: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7]
Protocol: Molecular Docking using AutoDock Vina
-
Grid Box Definition: Define a search space, or "grid box," that encompasses the binding site of the protein. The dimensions and center of this box are critical parameters. For a known target like the 5-HT1A receptor, the grid box should be centered on the co-crystallized ligand's binding site.
-
Running the Docking Simulation: Execute the docking calculation using AutoDock Vina. The command typically specifies the prepared protein and ligand files, the grid box parameters, and the number of binding modes to generate.
-
Analysis of Docking Results: The primary output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score (in kcal/mol). Lower binding affinity scores generally indicate more favorable binding.[6]
-
Visualization and Pose Selection: Visualize the predicted binding poses in the context of the protein's binding site using molecular visualization software like PyMOL or UCSF Chimera. The pose with the lowest binding affinity and the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) is typically selected for further analysis.
Data Presentation: Predicted Binding Affinities
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| 1 | -9.2 | 0.00 |
| 2 | -8.8 | 1.21 |
| 3 | -8.5 | 1.87 |
| 4 | -8.3 | 2.45 |
| 5 | -8.1 | 3.12 |
Rationale: Molecular docking provides a static snapshot of the ligand-protein interaction. While the binding affinity score is a useful metric for ranking potential binders, it is an approximation and should not be interpreted as an absolute value. The visual inspection of the binding pose is crucial for identifying key interactions and assessing the plausibility of the predicted binding mode.
Part 3: Molecular Dynamics Simulation - Assessing Complex Stability
While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, providing insights into its stability and the nature of the interactions.[8][9]
Protocol: Molecular Dynamics Simulation using GROMACS
-
System Preparation:
-
Force Field Selection: Choose an appropriate force field for both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).
-
Solvation: Place the ligand-protein complex in a periodic box of water molecules to simulate a physiological environment.
-
Ionization: Add ions to neutralize the system and mimic a physiological salt concentration.
-
-
Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure (NVT and NPT ensembles). This allows the system to relax and reach a stable state.[9]
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 50-100 nanoseconds) to observe the behavior of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions over time. A stable RMSD suggests a stable complex.[10]
-
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.
-
Data Presentation: MD Simulation Stability Metrics
| Metric | Average Value | Standard Deviation | Interpretation |
| Protein RMSD (Å) | 1.5 | 0.2 | Stable protein backbone |
| Ligand RMSD (Å) | 0.8 | 0.1 | Stable ligand binding pose |
| Hydrogen Bonds | 3 | 1 | Consistent hydrogen bonding |
Rationale: MD simulations provide a more realistic representation of the biological system by incorporating solvent effects and thermal motion. A stable complex in an MD simulation provides greater confidence in the binding mode predicted by docking.
Visualizing the Ligand-Protein Interaction Pathway
Caption: A conceptual diagram of the ligand-protein binding process.
Part 4: Advanced In-Silico Techniques - Beyond Docking and MD
For a more comprehensive understanding, further in-silico methods can be employed.
-
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity.[11][12][13][14] A pharmacophore model can be generated from the stable ligand-protein complex obtained from MD simulations and used to screen for other potential binders with diverse chemical scaffolds.
-
Binding Free Energy Calculations: Methods like MM/PBSA and MM/GBSA can provide a more accurate estimation of the binding free energy by considering solvation effects.
-
ADMET Prediction: In-silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the ligand, providing early insights into its drug-likeness.
Conclusion: A Pathway to Rational Drug Design
This technical guide has outlined a rigorous and scientifically sound in-silico workflow for investigating the interactions of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate. By combining molecular docking to predict binding modes and molecular dynamics simulations to assess their stability, researchers can gain valuable insights into the potential mechanism of action of this novel compound. The causality behind each experimental choice has been emphasized to ensure a self-validating and reproducible approach. The results from these computational studies can then be used to guide and prioritize future experimental work, ultimately accelerating the drug discovery process.
References
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Guesmi, A., et al. (2021). Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate. National Institutes of Health. [Link]
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ResearchGate. (2018). Ethyl 4-(3,4,6-trimethyl-1-phenyl-1H-pyrazolo-[3,4-b]pyridin-5-yl)benzoate Synthesis and crystallization. [Link]
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PubMed. (2021). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. [Link]
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ACS Publications. (2023). In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. [Link]
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Structural Elucidation of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate: A Multi-Technique Approach for Unambiguous Confirmation
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the definitive structural analysis and confirmation of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate, a substituted aromatic compound with potential applications as a scaffold in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a foundational requirement for intellectual property, regulatory submission, and ensuring reproducible biological activity. This document moves beyond a simple listing of techniques, offering a logical, integrated workflow that leverages the strengths of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). We detail not only the protocols but also the causal reasoning behind experimental choices and the interpretation of expected data. The guide culminates with a discussion of single-crystal X-ray crystallography as the ultimate arbiter of molecular structure, providing a self-validating system for absolute confidence in the compound's identity.
Introduction: The Imperative of Structural Integrity
The precise arrangement of atoms within a molecule dictates its function. In the context of drug development, a minor structural ambiguity can lead to drastic differences in efficacy, toxicity, and metabolic profile. Ethyl 3-nitro-4-(piperazin-1-yl)benzoate (CAS 886631-29-4) presents a unique analytical challenge due to its combination of an aromatic core, a flexible piperazine ring, and multiple electron-withdrawing and -donating groups.[1][2] The objective of this guide is to establish a robust, multi-faceted analytical protocol that provides an irrefutable confirmation of its structure, ensuring data integrity for subsequent research and development.
Molecular Overview and Plausible Synthesis
Chemical Identity
A clear understanding of the target molecule's fundamental properties is the first step in any analytical endeavor.
| Property | Value | Source |
| IUPAC Name | ethyl 3-nitro-4-(piperazin-1-yl)benzoate | - |
| CAS Number | 886631-29-4 | [1][2] |
| Molecular Formula | C₁₃H₁₇N₃O₄ | [1][2] |
| Molecular Weight | 279.29 g/mol | [1][2] |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)N2CCNCC2)[O-] | - |
Molecular Structure Diagram
The proposed structure, which all subsequent analyses aim to confirm, is visualized below.
Caption: Proposed synthesis via Nucleophilic Aromatic Substitution (SₙAr).
Experimental Protocol:
-
To a solution of ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in dimethyl sulfoxide (DMSO), add piperazine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired compound.
Spectroscopic and Spectrometric Analysis
This section forms the core of the structural confirmation process. Each technique provides a unique piece of the puzzle, and together they create a comprehensive and self-validating picture of the molecule.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle & Rationale: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. For this molecule, it is crucial for confirming the substitution pattern on the aromatic ring, the integrity of the ethyl ester, and the piperazine moiety.
Experimental Protocol:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.
Expected Results and Interpretation: The ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic, piperazine, and ethyl protons. The substitution pattern creates a complex splitting pattern in the aromatic region, which is highly diagnostic.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Ar-H (position 2) | 8.1 - 8.3 | d | 1H | Deshielded by adjacent ester and ortho to nitro group. |
| Ar-H (position 6) | 7.9 - 8.1 | dd | 1H | Ortho to ester, meta to nitro and piperazine groups. |
| Ar-H (position 5) | 7.1 - 7.3 | d | 1H | Shielded by adjacent piperazine, meta to ester group. |
| Ethyl -CH₂- | 4.3 - 4.5 | q | 2H | Methylene protons of the ethyl ester, split by the methyl group. |
| Piperazine -CH₂- (N-Ar) | 3.1 - 3.3 | t or m | 4H | Protons on carbons attached to the aromatic ring. |
| Piperazine -CH₂- (N-H) | 2.9 - 3.1 | t or m | 4H | Protons on carbons adjacent to the secondary amine. |
| Piperazine -NH- | 1.5 - 2.5 | br s | 1H | Broad singlet for the amine proton; may exchange with D₂O. |
| Ethyl -CH₃ | 1.3 - 1.5 | t | 3H | Methyl protons of the ethyl ester, split by the methylene group. |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Principle & Rationale: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. It is essential for confirming the number of unique carbon atoms and identifying the presence of key functional groups like the carbonyl ester and the substituted aromatic carbons.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer. A higher concentration or longer acquisition time may be needed due to the low natural abundance of ¹³C.
-
Optionally, run DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
Expected Results and Interpretation: The spectrum should display 11 distinct signals, accounting for the two pairs of equivalent carbons in the piperazine ring.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Ester C=O | 164 - 166 | Carbonyl carbon, highly deshielded. |
| Ar-C (C-N, piperazine) | 150 - 155 | Quaternary carbon attached to nitrogen, significantly deshielded. |
| Ar-C (C-NO₂) | 140 - 145 | Quaternary carbon attached to the nitro group. |
| Ar-C (C-COOEt) | 125 - 130 | Quaternary carbon attached to the ester group. |
| Ar-CH (C2, C6) | 128 - 132 | Aromatic methine carbons. |
| Ar-CH (C5) | 115 - 120 | Aromatic methine carbon shielded by the adjacent amino group. |
| Ethyl -CH₂- | 61 - 63 | Ester methylene carbon. |
| Piperazine -CH₂- (N-Ar) | 50 - 53 | Aliphatic carbons adjacent to the aromatic ring. |
| Piperazine -CH₂- (N-H) | 45 - 48 | Aliphatic carbons adjacent to the secondary amine. |
| Ethyl -CH₃ | 14 - 15 | Ester methyl carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. This technique serves as a rapid and effective confirmation of the ester, nitro, and amine functionalities.
Experimental Protocol:
-
Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance) spectrometer.
-
Alternatively, prepare a KBr pellet containing ~1% of the sample.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Results and Interpretation: The IR spectrum will provide a "fingerprint" for the molecule, with key absorbances confirming the major functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Piperazine) | 3300 - 3500 | Medium, broad | Confirms the secondary amine. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Confirms the aromatic ring. |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong | Confirms the ethyl and piperazine CH₂ groups. |
| C=O Stretch (Ester) | 1710 - 1730 | Strong | Confirms the ester carbonyl group. |
| Aromatic C=C Bending | 1600 - 1450 | Medium-Strong | Confirms the benzene ring skeleton. |
| Asymmetric N-O Stretch (NO₂) | 1520 - 1560 | Strong | Confirms the nitro group. [3] |
| Symmetric N-O Stretch (NO₂) | 1340 - 1380 | Strong | Confirms the nitro group. [3] |
| C-O Stretch (Ester) | 1250 - 1300 | Strong | Confirms the ester C-O bond. |
| C-N Stretch (Aryl-N) | 1280 - 1350 | Strong | Confirms the bond between the benzene ring and piperazine. |
High-Resolution Mass Spectrometry (HRMS)
Principle & Rationale: HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. It is the definitive method for confirming the molecular formula and, through fragmentation analysis, offers corroborating evidence for the molecule's structure.
Experimental Protocol:
-
Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the solution into an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Expected Results and Interpretation:
-
Molecular Ion: The primary confirmation is the detection of the protonated molecular ion.
-
Calculated Exact Mass for [C₁₃H₁₇N₃O₄ + H]⁺: 280.1292
-
Observed Mass: The experimentally observed m/z should match the calculated value to within 5 ppm, confirming the elemental formula C₁₃H₁₇N₃O₄.
-
Fragmentation Pattern: The molecule is expected to fragment in predictable ways, further supporting the proposed structure.
Caption: Predicted major fragmentation pathway in positive-ion ESI-HRMS.
Ultimate Confirmation: Single-Crystal X-ray Crystallography
Principle & Rationale: While the combination of spectroscopic methods provides overwhelming evidence, single-crystal X-ray crystallography offers the only direct, three-dimensional visualization of the atomic arrangement. It is considered the "gold standard" for unambiguous structural proof, providing precise data on bond lengths, bond angles, and stereochemistry.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a focused beam of X-rays in a diffractometer.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. This map is then interpreted to build and refine a 3D model of the molecule.
Expected Structural Features: Based on the analysis of a similar compound, ethyl 3-nitro-4-(propylamino)benzoate, we can predict key geometric features. [4]The benzene ring will be planar, with the nitro group likely showing only a small dihedral angle relative to the ring, indicating significant conjugation. The piperazine ring will likely adopt a stable chair conformation. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the piperazine N-H group, which dictate the crystal packing.
Integrated Analysis: A Self-Validating Workflow
No single technique is sufficient for irrefutable proof. The strength of this analytical approach lies in the integration of complementary data, creating a self-validating system where each result corroborates the others.
Caption: Integrated workflow for structural elucidation.
The workflow begins with HRMS to confirm the correct elemental formula. FTIR then validates the presence of the expected functional groups. Finally, ¹H and ¹³C NMR provide the definitive map of the proton and carbon skeletons and their connectivity, confirming the specific isomer. If any ambiguity remains, or for absolute proof for regulatory purposes, X-ray crystallography provides the final, incontrovertible evidence.
Conclusion
The structural confirmation of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is not achieved by a single measurement but by the logical synthesis of data from orthogonal analytical techniques. By following the integrated workflow detailed in this guide—combining High-Resolution Mass Spectrometry, FTIR, and multinuclear NMR—a researcher can build an unassailable case for the molecule's structure. This rigorous, evidence-based approach ensures the scientific integrity required for advanced research, patent filings, and the development of novel chemical entities.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethyl 3-nitrobenzoate. NIST WebBook. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]
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National Institutes of Health. (n.d.). Ethyl 3-nitrobenzoate. PubChem. Retrieved from [Link]
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National Institutes of Health. (n.d.). Ethyl 3-nitro-4-(propylamino)benzoate. PMC. Retrieved from [Link]
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Spectroscopic and Spectrometric Characterization of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate: A Predictive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic and spectrometric data for Ethyl 3-nitro-4-(piperazin-1-yl)benzoate. In the absence of readily available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the characteristic spectral features. By dissecting the molecule into its constituent functional groups—the ethyl benzoate moiety, the ortho-nitro group, and the para-piperazinyl substituent—we can systematically predict chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. This guide serves as a valuable resource for the identification and characterization of this compound and similarly structured molecules, offering a robust framework for spectral interpretation in synthetic and medicinal chemistry research.
Introduction
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is a small organic molecule with potential applications in medicinal chemistry and materials science, owing to its combination of an electron-deficient aromatic ring, a flexible piperazine ring, and a reactive ester functional group. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. Spectroscopic and spectrometric techniques are indispensable tools for this purpose.
This guide presents a comprehensive, albeit predictive, analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for Ethyl 3-nitro-4-(piperazin-1-yl)benzoate. The predictions are grounded in the well-established effects of the individual structural components on the overall spectroscopic and spectrometric profiles.
Molecular Structure and Predicted Spectroscopic Overview
The structure of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is presented below, with atoms numbered for clarity in the subsequent spectroscopic discussions.
Figure 1: Structure of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate in CDCl₃ would exhibit distinct signals for the aromatic, ethyl, and piperazinyl protons. The electron-withdrawing nitro and ester groups will deshield the aromatic protons, while the electron-donating piperazinyl group will have a shielding effect, particularly on the ortho and para positions.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.2 - 8.4 | d | ~2 | 1H |
| H-6 | 7.8 - 8.0 | dd | ~8, ~2 | 1H |
| H-5 | 7.0 - 7.2 | d | ~8 | 1H |
| -OCH₂CH₃ | 4.3 - 4.5 | q | ~7 | 2H |
| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7 | 3H |
| Piperazine H-2', H-6' | 3.2 - 3.4 | t | ~5 | 4H |
| Piperazine H-3', H-5' | 3.0 - 3.2 | t | ~5 | 4H |
| Piperazine N-H | 1.5 - 2.5 | br s | - | 1H |
Rationale for Predictions:
-
Aromatic Protons: The proton at the 2-position (H-2) is ortho to both the nitro and ester groups, leading to significant deshielding and a downfield shift. The proton at the 6-position (H-6) is ortho to the ester group and meta to the nitro and piperazinyl groups, resulting in a slightly less downfield shift. The proton at the 5-position (H-5) is ortho to the electron-donating piperazinyl group, causing it to be the most shielded of the aromatic protons.
-
Ethyl Group Protons: The methylene protons (-OCH₂CH₃) are adjacent to the ester oxygen and will appear as a quartet. The methyl protons (-OCH₂CH₃) will be a triplet. These are standard chemical shifts for an ethyl ester.
-
Piperazinyl Protons: The protons on the carbons adjacent to the aromatic ring (H-2', H-6') will be slightly more deshielded than those adjacent to the secondary amine (H-3', H-5'). The N-H proton of the piperazine ring will likely appear as a broad singlet.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 164 - 166 |
| C-4 | 150 - 155 |
| C-3 | 140 - 145 |
| C-1 | 130 - 135 |
| C-6 | 128 - 130 |
| C-2 | 125 - 127 |
| C-5 | 115 - 120 |
| -OCH₂CH₃ | 61 - 63 |
| Piperazine C-2', C-6' | 50 - 55 |
| Piperazine C-3', C-5' | 45 - 50 |
| -OCH₂CH₃ | 14 - 15 |
Rationale for Predictions:
-
Aromatic Carbons: The carbon bearing the piperazinyl group (C-4) will be significantly deshielded due to the direct attachment of nitrogen. The carbon with the nitro group (C-3) will also be deshielded. The remaining aromatic carbons will have shifts influenced by the combination of substituents.
-
Ester and Ethyl Carbons: The carbonyl carbon (C=O) will be in the typical downfield region for an ester. The methylene and methyl carbons of the ethyl group will have characteristic shifts.
-
Piperazinyl Carbons: The carbons of the piperazine ring will appear in the aliphatic region, with the carbons closer to the aromatic ring being slightly more deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the key functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Piperazine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1710 - 1730 | Strong |
| N-O Asymmetric Stretch (Nitro) | 1520 - 1560 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| N-O Symmetric Stretch (Nitro) | 1340 - 1380 | Strong |
| C-N Stretch (Aromatic-Piperazine) | 1250 - 1350 | Medium |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.
Predicted Molecular Ion (M⁺): m/z = 293.12
Plausible Fragmentation Pattern:
An In-depth Technical Guide to Investigating the Therapeutic Potential of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
Foreword
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of clinically significant drugs.[1][2][3] Its unique physicochemical properties allow for versatile interactions with a multitude of biological targets, leading to applications in oncology, neuropharmacology, and infectious diseases.[2][4][5] This guide focuses on a specific, less-characterized derivative, Ethyl 3-nitro-4-(piperazin-1-yl)benzoate . While direct literature on this compound is sparse, its structural motifs—an arylpiperazine core, a nitroaromatic system, and a benzoate ester—provide a strong basis for hypothesizing its potential therapeutic applications.
This document serves as a technical roadmap for researchers and drug development professionals. It is designed not as a rigid protocol, but as a strategic guide to systematically explore and validate the therapeutic targets of this promising molecule. We will delve into the rationale behind selecting potential targets, outline detailed experimental workflows for their validation, and provide the intellectual framework necessary for advancing this compound through the preclinical discovery pipeline.
Part 1: Structural Analysis and Target Prioritization
The structure of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate offers several clues to its potential biological activity. The arylpiperazine moiety is a well-established pharmacophore, particularly for central nervous system (CNS) targets.[4] The presence of an electron-withdrawing nitro group and an ethyl benzoate ester modifies the electronic and steric properties of the molecule, suggesting potential for activity beyond the CNS, possibly in oncology or inflammatory diseases.
Based on a comprehensive analysis of the piperazine literature and the compound's structural features, we have prioritized three primary areas for investigation:
-
Neuropharmacology: Targeting serotonin (5-HT) and dopamine (D) receptors.
-
Oncology: Investigating inhibition of tyrosine kinases and induction of apoptosis.
-
Anti-inflammatory Activity: Exploring the modulation of key inflammatory mediators.
This guide will now explore each of these potential therapeutic avenues in detail.
Part 2: Potential Therapeutic Target Class I: Central Nervous System Receptors
Rationale: The Arylpiperazine Motif in Neuropharmacology
The arylpiperazine scaffold is a privileged structure in neuropharmacology, forming the core of numerous antipsychotic, antidepressant, and anxiolytic drugs.[4] These compounds frequently exhibit affinity for serotonergic (e.g., 5-HT1A, 5-HT2A) and dopaminergic (e.g., D2) receptors.[6] The specific substitution pattern on the aromatic ring and the piperazine nitrogen dictates the receptor binding profile and functional activity (agonist, antagonist, or partial agonist). Given the structural similarity of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate to known CNS-active agents, it is highly probable that it interacts with these key neurotransmitter receptors.
Key Experiments for Target Validation
2.2.1. In Vitro Receptor Binding Assays
The initial step is to determine the binding affinity of the compound for a panel of CNS receptors. This is typically achieved through competitive radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Utilize cell lines stably expressing the human receptor of interest (e.g., HEK293-h5HT1A, CHO-K1-hD2). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the assay mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the inhibitor constant (Ki).
Table 1: Representative Data from a Hypothetical Binding Assay
| Target Receptor | Radioligand | Reference Compound | Reference Ki (nM) | Test Compound Ki (nM) |
| 5-HT1A | [³H]8-OH-DPAT | Buspirone | 15.2 | Experimental Value |
| 5-HT2A | [³H]Ketanserin | Risperidone | 2.1 | Experimental Value |
| D2 | [³H]Spiperone | Haloperidol | 1.5 | Experimental Value |
2.2.2. Functional Assays
Following the identification of high-affinity targets, it is crucial to determine the functional activity of the compound (agonist, antagonist, or partial agonist).
Experimental Protocol: cAMP Assay for Gαi-Coupled Receptors (e.g., 5-HT1A)
-
Cell Culture: Plate cells expressing the Gαi-coupled receptor (e.g., HEK293-h5-HT1A) in a 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate in the presence of forskolin (an adenylyl cyclase activator).
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates agonist activity. To test for antagonist activity, co-incubate with a known agonist.
Workflow and Decision Logic
Caption: CNS Target Validation Workflow.
Part 3: Potential Therapeutic Target Class II: Oncology
Rationale: Piperazine Derivatives in Cancer Therapy
Piperazine derivatives are integral to a number of successful anticancer agents, including tyrosine kinase inhibitors (TKIs).[7] The piperazine ring often serves as a linker or a solubilizing group, but it can also form critical interactions within the ATP-binding pocket of kinases. Furthermore, some nitroaromatic compounds have been explored for their cytotoxic effects, potentially through bioreductive activation in the hypoxic tumor microenvironment.
Key Experiments for Target Validation
3.2.1. In Vitro Cytotoxicity Screening
The first step is to assess the compound's ability to inhibit the proliferation of various cancer cell lines.
Experimental Protocol: MTT Proliferation Assay
-
Cell Seeding: Seed cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma, MCF-7 breast carcinoma) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log-concentration of the compound.
Table 2: Hypothetical IC50 Values for Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Cancer | Experimental Value |
| HCT-116 | Colon Cancer | Experimental Value |
| MCF-7 | Breast Cancer | Experimental Value |
| HUVEC | Normal Endothelial | Experimental Value |
3.2.2. Kinase Inhibition Profiling
If the compound shows significant cytotoxicity, the next step is to screen it against a panel of protein kinases to identify potential molecular targets.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a large panel of recombinant kinases.
-
Compound Submission: Submit Ethyl 3-nitro-4-(piperazin-1-yl)benzoate at a fixed concentration (e.g., 10 µM).
-
Assay Principle: The service will perform radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the phosphorylation of a specific substrate by each kinase.
-
Data Analysis: The results are typically reported as a percentage of inhibition relative to a control. Hits are identified as kinases that are inhibited by more than a certain threshold (e.g., 50%).
3.2.3. Apoptosis Assay
To determine if the observed cytotoxicity is due to the induction of programmed cell death, an apoptosis assay is essential.
Experimental Protocol: Annexin V/Propidium Iodide Staining
-
Cell Treatment: Treat a sensitive cancer cell line with the compound at its IC50 concentration for 24-48 hours.
-
Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Signaling Pathway Visualization
Caption: Hypothesized Anti-Cancer Mechanism of Action.
Part 4: Potential Therapeutic Target Class III: Anti-Inflammatory Pathways
Rationale: Piperazines in Inflammation
Several piperazine derivatives have demonstrated significant anti-inflammatory and analgesic properties.[8][9] The mechanisms often involve the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β, or enzymes involved in the inflammatory cascade.[8] The structure of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate warrants investigation into its potential to modulate these pathways.
Key Experiments for Target Validation
4.2.1. In Vitro Cytokine Release Assay
This assay measures the compound's ability to suppress the release of pro-inflammatory cytokines from immune cells.
Experimental Protocol: LPS-Stimulated Cytokine Release in Macrophages
-
Cell Culture: Culture murine macrophage-like cells (e.g., RAW 264.7) in 24-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release compared to the LPS-only control.
4.2.2. In Vivo Model of Acute Inflammation
To confirm in vitro findings, an in vivo model is essential. The carrageenan-induced paw edema model is a standard for assessing acute anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week.
-
Compound Administration: Administer Ethyl 3-nitro-4-(piperazin-1-yl)benzoate orally at various doses (e.g., 10, 30, 100 mg/kg). Administer a reference drug (e.g., Indomethacin) and vehicle control to separate groups.
-
Induction of Edema: After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Table 3: Hypothetical Data from Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0% |
| Indomethacin | 10 | 55.2% |
| Test Compound | 10 | Experimental Value |
| Test Compound | 30 | Experimental Value |
| Test Compound | 100 | Experimental Value |
Conclusion
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is a compound of significant interest due to its incorporation of the versatile piperazine scaffold. While direct experimental data is not yet widely available, its structural analogy to known therapeutic agents provides a strong rationale for investigating its potential in neuropharmacology, oncology, and inflammatory diseases. The experimental workflows and methodologies detailed in this guide provide a comprehensive and scientifically rigorous framework for elucidating the compound's mechanism of action and identifying its primary therapeutic targets. Successful validation in these areas could position Ethyl 3-nitro-4-(piperazin-1-yl)benzoate as a valuable lead compound for the development of novel therapeutics.
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Vertex AI Search. The Role of Piperazine Derivatives in Modern Drug Discovery. 2
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PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. 4
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ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. 5
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Dalton Transactions (RSC Publishing). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. 3
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PubMed. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. 10
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Andrić, D., et al. Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. 6
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Andric, D. Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides.
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PubMed. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. 8
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PubMed. Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. 7
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PubMed. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. 9
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The Strategic Pivot: A Technical Guide to Ethyl 3-nitro-4-(piperazin-1-yl)benzoate as a Cornerstone Precursor in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Ethyl 3-nitro-4-(piperazin-1-yl)benzoate has emerged as a pivotal building block, a versatile precursor that serves as a linchpin in the synthesis of a multitude of pharmacologically active agents. Its unique trifunctional nature—an activatable nitro group, a reactive piperazine moiety, and an ethyl benzoate handle—offers a strategic nexus for molecular elaboration. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and strategic application of this precursor. We will delve into the causality behind experimental choices, provide field-proven protocols, and explore its role in the generation of high-value therapeutic candidates, including kinase inhibitors.
Introduction: The Architectural Advantage of a Trifunctional Precursor
The intrinsic value of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate lies in its pre-configured arrangement of functional groups, which are amenable to sequential and orthogonal chemical transformations. The electron-deficient aromatic ring, activated by the nitro group, facilitates further modifications, while the secondary amine of the piperazine ring is a prime site for introducing diversity elements. The ethyl ester provides a stable, yet readily modifiable, point for late-stage functionalization or can serve as a key interaction point with biological targets. This guide will illuminate the pathways to harness this molecular scaffold's full potential.
Synthesis and Characterization: Establishing a Self-Validating Protocol
The reliable synthesis and unambiguous characterization of the precursor are the bedrock of any successful drug discovery campaign. Here, we present a robust and scalable synthetic protocol, followed by a guide to its analytical validation.
Synthesis: A Two-Step Approach
The most efficient and widely adopted synthesis of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate proceeds via a two-step sequence starting from 4-fluoro-3-nitrobenzoic acid.
Step 1: Fischer Esterification of 4-fluoro-3-nitrobenzoic acid
The initial step involves the protection of the carboxylic acid as an ethyl ester. This is crucial to prevent unwanted side reactions in the subsequent nucleophilic substitution step.
-
Rationale: The Fischer esterification is a classic, acid-catalyzed reaction that is both high-yielding and operationally simple. Using a large excess of ethanol as both reactant and solvent drives the equilibrium towards the product. Concentrated sulfuric acid is a cost-effective and efficient catalyst.[1][2]
Experimental Protocol: Synthesis of Ethyl 4-fluoro-3-nitrobenzoate
-
To a round-bottom flask equipped with a reflux condenser, add 4-fluoro-3-nitrobenzoic acid (1.0 eq).
-
Add absolute ethanol (10-20 volumes) and concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Carefully add the residue to ice-water and extract the product with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase in vacuo to yield crude ethyl 4-fluoro-3-nitrobenzoate, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Nucleophilic Aromatic Substitution (SNAr) with Piperazine
The cornerstone of this synthesis is the nucleophilic aromatic substitution of the fluoride with piperazine. The electron-withdrawing nitro group ortho to the fluorine atom activates the ring for nucleophilic attack.[3]
-
Rationale: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.[4] The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF to solvate the cation and leave the nucleophile reactive. An excess of piperazine can act as both the nucleophile and the base to quench the HF generated.
Experimental Protocol: Synthesis of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
-
In a round-bottom flask, dissolve ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add piperazine (2.0-3.0 eq) portion-wise at room temperature. A mild exotherm may be observed.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove excess piperazine and solvent.
-
Recrystallize the crude product from ethanol or isopropanol to obtain pure Ethyl 3-nitro-4-(piperazin-1-yl)benzoate as a yellow solid.
Characterization
Thorough characterization is essential to confirm the identity and purity of the precursor.
| Property | Value |
| Molecular Formula | C₁₃H₁₇N₃O₄ |
| Molecular Weight | 279.29 g/mol |
| Appearance | Yellow crystalline solid |
-
¹H NMR: Expect signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm), two sets of signals for the non-equivalent piperazine protons (around 3.0-3.4 ppm), and distinct signals for the three aromatic protons in the deshielded region (7.0-8.5 ppm).
-
¹³C NMR: Expect signals for the ethyl group carbons, the piperazine carbons, and the six aromatic carbons, including the carbonyl carbon of the ester.
-
IR Spectroscopy: Key stretches would include those for the N-H of the piperazine, C=O of the ester, and the characteristic symmetric and asymmetric stretches of the nitro group.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 280.13.
Strategic Applications in Medicinal Chemistry
The true power of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate lies in its utility as a versatile intermediate. The following sections detail its application in the synthesis of key pharmacophores.
Synthesis of Benzimidazole Scaffolds
A primary application of this precursor is in the synthesis of benzimidazole derivatives, a privileged scaffold in medicinal chemistry.[8] This is achieved through the reduction of the nitro group to an amine, followed by cyclization.
-
Rationale: The reduction of the nitro group to an aniline is a critical transformation. A variety of reducing agents can be employed, with stannous chloride (SnCl₂) in HCl or catalytic hydrogenation (H₂/Pd-C) being common choices.[9] The resulting ortho-diamino derivative is then poised for cyclization with an appropriate one-carbon unit (e.g., an aldehyde, carboxylic acid, or orthoester) to form the benzimidazole ring.
Experimental Workflow: From Precursor to Benzimidazole Core
-
Nitro Reduction: Dissolve Ethyl 3-nitro-4-(piperazin-1-yl)benzoate in a suitable solvent (e.g., ethanol or ethyl acetate). For catalytic hydrogenation, add a catalytic amount of 10% Palladium on carbon and subject the mixture to a hydrogen atmosphere. For chemical reduction, treat with an excess of SnCl₂·2H₂O in concentrated HCl. Monitor the reaction until the starting material is consumed.
-
Work-up: For hydrogenation, filter off the catalyst. For SnCl₂ reduction, basify the acidic mixture to precipitate the tin salts and extract the product. The resulting ethyl 3-amino-4-(piperazin-1-yl)benzoate is often used directly in the next step.
-
Cyclization: Condense the diamine intermediate with a suitable aldehyde or carboxylic acid derivative in the presence of a dehydrating agent or under acidic conditions to forge the benzimidazole ring.[10]
Caption: Synthesis of Benzimidazole Core from the Precursor.
Elaboration of the Piperazine Moiety: A Gateway to Kinase Inhibitors
The secondary amine of the piperazine ring is a readily available handle for introducing molecular diversity. This is particularly relevant in the synthesis of kinase inhibitors, where the piperazine often serves as a linker to a recognition motif that binds in the solvent-exposed region of the ATP-binding pocket. A prominent example is the synthesis of analogues of Dasatinib, a potent dual Src/Abl kinase inhibitor.[11][12][13][14]
-
Rationale: Acylation, alkylation, or reductive amination of the piperazine nitrogen allows for the attachment of various side chains. In the context of kinase inhibitors, this often involves coupling to a heterocyclic system that can form key hydrogen bonds with the hinge region of the kinase.
Experimental Workflow: Derivatization of the Piperazine Moiety
-
Acylation: React Ethyl 3-nitro-4-(piperazin-1-yl)benzoate with a carboxylic acid in the presence of a coupling agent (e.g., HATU, HOBt/EDC) or with an acid chloride in the presence of a base (e.g., triethylamine, DIPEA).
-
Alkylation: Treat the precursor with an alkyl halide or tosylate in the presence of a base like potassium carbonate or cesium carbonate.
-
Reductive Amination: React the precursor with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride.
Caption: Derivatization of the Piperazine Moiety.
Conclusion and Future Perspectives
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its robust synthesis and trifunctional nature provide a reliable and versatile platform for the rapid generation of diverse compound libraries. The ability to sequentially modify the nitro group, the piperazine moiety, and the ethyl ester allows for a systematic exploration of chemical space, accelerating the journey from hit identification to lead optimization. As the demand for novel therapeutics continues to grow, the strategic application of well-designed precursors like Ethyl 3-nitro-4-(piperazin-1-yl)benzoate will remain a cornerstone of successful drug discovery programs.
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Unveiling the Therapeutic Potential of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate: A Technical Guide to Discovering Novel Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of a nitroaromatic system and a piperazine moiety within a single molecular entity, Ethyl 3-nitro-4-(piperazin-1-yl)benzoate, presents a compelling starting point for the discovery of novel therapeutics. While this specific compound is not extensively characterized in existing literature, its structural components are prevalent in a multitude of biologically active agents. This technical guide outlines a comprehensive, hypothesis-driven strategy for the systematic investigation of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate. We will delve into its synthetic pathway, propose potential biological activities based on established structure-activity relationships of its core fragments, and provide detailed experimental protocols for the validation of these hypotheses. This document serves as a roadmap for researchers aiming to unlock the therapeutic promise of this intriguing molecule.
Introduction: Rationale for Investigation
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities, including anticancer, antipsychotic, and anti-infective properties.[1][2] Its ability to engage in various biological interactions, often through its basic nitrogen atoms, makes it a versatile component in drug design.[2] The incorporation of a nitro group onto an aromatic ring is another well-established strategy in drug discovery. Nitro-containing compounds have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects.[3][4]
The combination of these two pharmacophores in Ethyl 3-nitro-4-(piperazin-1-yl)benzoate (CAS 886631-29-4) suggests a high probability of discovering novel biological effects. The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, potentially modulating its interaction with biological targets.[3] This guide provides a structured approach to exploring these possibilities.
Synthesis and Characterization
A plausible synthetic route for Ethyl 3-nitro-4-(piperazin-1-yl)benzoate can be adapted from established methodologies for the synthesis of similar piperazine-substituted benzoates.[5]
Proposed Synthetic Pathway
A likely two-step synthesis would involve the nucleophilic aromatic substitution of a suitable starting material, such as ethyl 4-chloro-3-nitrobenzoate, with piperazine.
Step 1: Nucleophilic Aromatic Substitution
-
Reactants: Ethyl 4-chloro-3-nitrobenzoate and an excess of piperazine.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conditions: The reaction would likely require heating to facilitate the substitution.
-
Workup: Following the reaction, an aqueous workup would be performed to remove excess piperazine and the solvent. The product would then be extracted into an organic solvent.
Step 2: Purification
-
The crude product would be purified using column chromatography on silica gel to yield pure Ethyl 3-nitro-4-(piperazin-1-yl)benzoate.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight.[6][7]
-
Infrared (IR) Spectroscopy: To identify functional groups.[7]
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Hypothesized Biological Activities and Screening Strategy
Based on the known activities of piperazine and nitro-containing compounds, we can hypothesize several potential biological effects for Ethyl 3-nitro-4-(piperazin-1-yl)benzoate.
Anticancer Activity
Many piperazine derivatives exhibit potent anticancer properties by targeting various cellular processes like cell cycle progression and apoptosis.[2][8] The nitro group can also contribute to cytotoxicity in cancer cells.
-
Hypothesis: Ethyl 3-nitro-4-(piperazin-1-yl)benzoate will exhibit cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
Nitroaromatic compounds have a long history of use as antimicrobial agents.[3]
-
Hypothesis: The title compound will show inhibitory activity against a panel of pathogenic bacteria and fungi.
Neuropharmacological Activity
The piperazine scaffold is a key component of many drugs acting on the central nervous system (CNS).[9]
-
Hypothesis: Ethyl 3-nitro-4-(piperazin-1-yl)benzoate may modulate the activity of neurotransmitter receptors or transporters.
Vasodilatory Effects
Organic nitrates are well-known vasodilators that act by releasing nitric oxide (NO).[10][11][12]
-
Hypothesis: The nitro group in the compound could be bioactivated to release NO, leading to vasodilation.
Screening Workflow
A tiered screening approach is recommended to efficiently evaluate these hypotheses.
Caption: Tiered screening workflow for Ethyl 3-nitro-4-(piperazin-1-yl)benzoate.
Detailed Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol assesses the cytotoxic effect of the compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., PC-3, HCT-116)[13]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantitative Data Summary (Hypothetical)
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| PC-3 (Prostate) | 15.2 | 0.8 |
| HCT-116 (Colon) | 22.5 | 1.2 |
| A549 (Lung) | 18.9 | 1.0 |
Mechanism of Action: Apoptosis Pathway
If the compound shows significant cytotoxicity, the underlying mechanism can be investigated.
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Conclusion and Future Directions
This guide presents a structured and scientifically rigorous framework for the initial investigation of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate. The proposed experiments are designed to systematically screen for and then characterize novel biological activities. Positive findings in any of the hypothesized areas would warrant further preclinical development, including lead optimization to improve potency and drug-like properties, and in vivo studies to establish efficacy and safety. The exploration of this and similar molecules holds the potential to yield novel therapeutic agents for a range of diseases.
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- 6. Ethyl 3-nitrobenzoate | C9H9NO4 | CID 69261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of nitrovasodilator bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CV Pharmacology | Nitrodilators and Soluble Guanylyl Cyclase Activators [cvpharmacology.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Protocol for synthesizing Ethyl 3-nitro-4-(piperazin-1-yl)benzoate in the lab
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High-Yield Synthesis of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate and its Derivatives: An Application Note and Detailed Protocol
Introduction: The Significance of Substituted Nitrobenzoates in Medicinal Chemistry
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate and its derivatives are valuable molecular scaffolds in the landscape of modern drug discovery and development. The unique arrangement of a nitro group, a piperazine moiety, and a benzoate ester on an aromatic ring provides a versatile platform for the synthesis of a wide array of pharmacologically active compounds. The piperazine ring, a common pharmacophore, is found in numerous approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The nitro group, a strong electron-withdrawing group, not only activates the benzene ring for nucleophilic aromatic substitution but can also be a key interacting element with biological targets or be chemically transformed into an amino group, opening avenues for further molecular elaboration. These structural motifs are integral to the synthesis of various therapeutic agents, including but not limited to oncology, infectious diseases, and central nervous system disorders. This application note provides a comprehensive, field-proven guide to the high-yield synthesis of these important intermediates, focusing on the underlying chemical principles and a detailed, self-validating experimental protocol.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The synthesis of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is fundamentally different from the more common electrophilic aromatic substitution. In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group.[1]
The key requirements for a successful SNAr reaction are:
-
An Electron-Deficient Aromatic Ring: The presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO2) in the target molecule, is crucial. These groups activate the ring towards nucleophilic attack by delocalizing the negative charge of the intermediate.[1]
-
A Good Leaving Group: Halogens, such as chlorine, are common leaving groups in SNAr reactions.
-
A Strong Nucleophile: Piperazine, a secondary amine, acts as a potent nucleophile, readily attacking the electron-poor carbon atom of the aromatic ring.
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (piperazine) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product.
Experimental Workflow and Protocol
Overall Synthesis Workflow
The synthesis is a two-stage process. First, the starting material, Ethyl 4-chloro-3-nitrobenzoate, is prepared via esterification of 4-chloro-3-nitrobenzoic acid. This is then followed by the nucleophilic aromatic substitution with piperazine to yield the final product.
Caption: High-level workflow for the synthesis of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate.
Detailed Step-by-Step Protocol
Part 1: Synthesis of Ethyl 4-chloro-3-nitrobenzoate (Starting Material)
This protocol is adapted from established esterification procedures.
Materials:
-
4-chloro-3-nitrobenzoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 4-chloro-3-nitrobenzoic acid (1.0 eq).
-
Add an excess of absolute ethanol (approximately 5-10 volumes).
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-chloro-3-nitrobenzoate. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Part 2: Synthesis of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate (Final Product)
Safety Precaution: Piperazine is corrosive and can cause severe skin burns and eye damage. It is also a respiratory and skin sensitizer.[2][3][4][5] Ethyl 4-chloro-3-nitrobenzoate is an irritant.[6][7][8] This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Materials:
-
Ethyl 4-chloro-3-nitrobenzoate (1.0 eq)
-
Piperazine (2.0-2.5 eq, the excess acts as a base and drives the reaction to completion)
-
A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask with a condenser and a nitrogen inlet
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Equipment for recrystallization or flash column chromatography
Procedure:
-
To a dry three-neck round-bottom flask under a nitrogen atmosphere, add Ethyl 4-chloro-3-nitrobenzoate (1.0 eq) and the polar aprotic solvent (e.g., DMF, 5-10 volumes).
-
Add piperazine (2.0-2.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger volume of cold water, which should precipitate the crude product.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess piperazine and the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure Ethyl 3-nitro-4-(piperazin-1-yl)benzoate as a solid. Alternatively, for higher purity, flash column chromatography can be employed.[9]
Data Presentation: Expected Yields and Physicochemical Properties
| Compound | Starting Material(s) | Molar Mass ( g/mol ) | Typical Yield (%) | Physical Appearance |
| Ethyl 4-chloro-3-nitrobenzoate | 4-chloro-3-nitrobenzoic acid, Ethanol | 229.62 | >90 | Off-white solid |
| Ethyl 3-nitro-4-(piperazin-1-yl)benzoate | Ethyl 4-chloro-3-nitrobenzoate, Piperazine | 279.29 | 85-95 | Yellow solid |
Synthesis of Derivatives
The protocol described above can be readily adapted for the synthesis of various derivatives by substituting piperazine with a mono-protected piperazine or a substituted piperazine (e.g., N-Boc-piperazine, N-methylpiperazine, or N-arylpiperazine). If a mono-protected piperazine is used, a subsequent deprotection step will be required to reveal the secondary amine. The use of a substituted piperazine allows for the direct incorporation of desired functional groups into the final molecule.
Visualizing the SNAr Mechanism
Caption: The addition-elimination mechanism of the SNAr reaction.
Conclusion and Further Applications
This application note details a robust and high-yield synthetic route to Ethyl 3-nitro-4-(piperazin-1-yl)benzoate and provides a framework for the synthesis of its derivatives. The SNAr reaction at the core of this synthesis is a powerful tool in medicinal chemistry for the construction of complex aromatic compounds. The resulting products serve as key building blocks for the development of novel therapeutic agents. The subsequent reduction of the nitro group to an amine, for instance, opens up a plethora of possibilities for further functionalization, such as amide bond formation, sulfonylation, or reductive amination, enabling the exploration of a vast chemical space in the quest for new and effective drugs.
References
-
Thermo Fisher Scientific. (2025). Piperazine, anhydrous SAFETY DATA SHEET. [Link]
-
PubChem. (n.d.). Ethyl 4-chloro-3-nitrobenzoate. [Link]
-
ChemBK. (2024). ETHYL 4-CHLORO-3-NITROBENZOATE. [Link]
-
The Royal Society of Chemistry. (2011). Supporting Information for Oxidative Cross-Esterification of Dithiolanes with Alcohols through a Cross-Dehydrogenative Coupling (CDC) / Deprotection Sequence. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [Link]
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Application Note: A Framework for Characterizing Ethyl 3-nitro-4-(piperazin-1-yl)benzoate in Cell-Based Assays
Abstract: This document provides a comprehensive framework for the initial biological characterization of the novel small molecule, Ethyl 3-nitro-4-(piperazin-1-yl)benzoate. The piperazine and nitrobenzoate moieties are scaffolds present in numerous biologically active compounds, with derivatives showing promise in oncology through mechanisms such as kinase inhibition and apoptosis induction.[1][2] This guide is designed for researchers in drug discovery and cell biology, offering a systematic, three-phase approach to evaluating this compound's effects on cell viability, mode of action, and underlying molecular pathways. We provide detailed, self-validating protocols for cytotoxicity screening, apoptosis analysis, and signaling pathway investigation, complete with expert insights into experimental design and data interpretation.
Introduction and Scientific Rationale
The N-arylpiperazine scaffold is a cornerstone in medicinal chemistry, integral to drugs targeting a wide range of biological systems.[2][3] When combined with a nitroaromatic system, as in Ethyl 3-nitro-4-(piperazin-1-yl)benzoate (hereafter "ENPB"), the resulting electronic properties and structural conformation suggest a high potential for interaction with cellular macromolecules. Related compounds, such as other nitro-substituted piperazine benzoates, have been investigated for their ability to induce apoptosis in tumor cells, with some demonstrating activity at nanomolar concentrations.[1]
This proven potential of analogous structures provides a strong rationale for the systematic investigation of ENPB. The primary objectives for a researcher encountering this novel compound should be:
-
To determine its effect on cell proliferation and viability.
-
To elucidate the primary mechanism of action if cytotoxic effects are observed (i.e., apoptosis vs. necrosis).
-
To identify the key molecular signaling pathways modulated by the compound.
This application note presents a logical workflow, beginning with broad screening assays and progressing to more focused, mechanistic studies. Each protocol is designed to be robust and includes critical controls and interpretation guidelines to ensure scientific integrity.
Compound Preparation and Handling: The Foundation of Reproducibility
Consistent and accurate results begin with proper handling of the test compound. The physicochemical properties of ENPB, such as its solubility and stability in culture media, must be established before initiating cell-based experiments.
2.1. Solubility and Stock Solution Preparation
-
Rationale: Most small molecules are not readily soluble in aqueous cell culture media. A concentrated stock solution is typically prepared in an organic solvent, most commonly dimethyl sulfoxide (DMSO), and then serially diluted. It is critical to ensure the compound does not precipitate upon dilution into the final assay medium, as this would lead to inaccurate dosing.[4]
-
Protocol:
-
Perform a preliminary solubility test by adding small, incremental amounts of ENPB to a known volume of DMSO to determine its maximum solubility.
-
Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% cell culture-grade DMSO.
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C, protected from light.
-
2.2. Vehicle Controls: An Absolute Requirement
-
Rationale: The solvent used to dissolve the compound (e.g., DMSO) can exert biological effects or cytotoxicity at certain concentrations.[4] A vehicle control, consisting of cells treated with the same final concentration of the solvent as the highest dose of the compound, is essential to distinguish the effects of the compound from those of the solvent. The final DMSO concentration in cell culture should ideally be kept below 0.5% and must be consistent across all wells, including the untreated control.
Phase I: Primary Screening - Assessing Cellular Viability and Cytotoxicity
The first step in characterizing ENPB is to determine its effect on cell viability. The MTT assay is a cost-effective, high-throughput colorimetric method for this purpose.[5] It measures the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[6]
3.1. Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance is measured spectrophotometrically.[5]
3.2. Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for assessing ENPB cytotoxicity using the MTT assay.
3.3. Detailed Protocol: MTT Assay
-
Cell Seeding: Seed your chosen cell line into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well for HeLa or A549 cells) in 100 µL of complete culture medium. Incubate overnight.[8]
-
Compound Preparation: On the day of treatment, prepare serial dilutions of ENPB in culture medium from your DMSO stock. For an initial screen, a wide concentration range is recommended (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control solution with the highest concentration of DMSO used.
-
Treatment: Carefully remove the old media from the cells and add 100 µL of the media containing the different concentrations of ENPB, the vehicle control, or fresh media alone (untreated control). Each condition should be performed in triplicate or quadruplicate.[8]
-
Incubation: Return the plate to the incubator for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration of 0.45-0.5 mg/mL).[6]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is clearly visible under a microscope.
-
Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[8]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background.[8]
3.4. Data Analysis and Presentation
-
Background Subtraction: Subtract the average absorbance of the media-only blank wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Dose-Response Curve: Plot % Viability against the log of the ENPB concentration. Use non-linear regression (log[inhibitor] vs. response) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
| ENPB Conc. (µM) | Mean Absorbance (570nm) | Standard Deviation | % Viability |
| Untreated | 1.254 | 0.088 | 100.0 |
| Vehicle (0.5% DMSO) | 1.249 | 0.091 | 99.6 |
| 0.1 | 1.211 | 0.102 | 96.5 |
| 1 | 1.056 | 0.075 | 84.1 |
| 10 | 0.632 | 0.054 | 50.3 |
| 50 | 0.155 | 0.021 | 12.3 |
| 100 | 0.098 | 0.015 | 7.8 |
| Caption: Example data table for presenting MTT assay results. |
Phase II: Mechanistic Elucidation - Distinguishing Apoptosis from Necrosis
If Phase I reveals that ENPB is cytotoxic, the next logical step is to determine the mode of cell death. Apoptosis (programmed cell death) and necrosis are two distinct pathways. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose, providing quantitative data via flow cytometry.
4.1. Featured Assay: Annexin V / Propidium Iodide (PI) Staining
-
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[10] This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or secondary necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (or cells with mechanically damaged membranes).[10]
-
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A Methodological Guide for the Neuropharmacological Profiling of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
Document ID: ANP-ENPB-2026-01
Abstract
This guide provides a comprehensive, technically detailed framework for the neuropharmacological investigation of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate, a novel chemical entity (NCE). The structural presence of a piperazine ring, a privileged scaffold in central nervous system (CNS) drug discovery, suggests potential activity at various neurotransmitter receptors.[1][2][3][4] This document outlines a logical, multi-tiered approach, beginning with broad in vitro screening to identify primary molecular targets, followed by detailed receptor affinity and functional characterization, and culminating in foundational in vivo behavioral assays to assess potential anxiolytic or antidepressant-like effects. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental decisions to ensure data integrity and reproducibility.
Introduction and Rationale
The piperazine moiety is a core component of numerous clinically successful drugs targeting the CNS, including agents with antipsychotic, antidepressant, and anxiolytic properties.[1][4] These activities are often mediated through interactions with monoamine neurotransmitter systems, such as serotonergic (5-HT) and dopaminergic (D) receptors and transporters.[3][5] Ethyl 3-nitro-4-(piperazin-1-yl)benzoate (hereafter referred to as ENPB) incorporates this key pharmacophore. Therefore, a systematic evaluation of its interaction with CNS targets is a logical starting point for drug discovery efforts.
The investigative workflow presented here follows a standard industry paradigm:
-
Broad Target Profiling: Identify potential on-target and off-target interactions across a wide range of CNS receptors to build an initial safety and activity profile.[6][7]
-
Affinity & Functional Characterization: Quantify the binding affinity at identified targets and determine the nature of the interaction (e.g., agonist, antagonist).[8]
-
Behavioral Phenotyping: Assess whether the observed in vitro activity translates into a measurable physiological or behavioral effect in established rodent models.[9][10]
This guide is intended for researchers in neuropharmacology, medicinal chemistry, and drug development, providing robust protocols to elucidate the pharmacological profile of ENPB or structurally similar NCEs.
Compound Handling and Safety Precautions
As a novel chemical entity, ENPB must be handled with appropriate care. While a specific safety data sheet (SDS) is not available, data from structurally related compounds suggest the following precautions.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated place, tightly sealed.
-
Solubility: Determine solubility in appropriate solvents (e.g., DMSO for in vitro stock solutions, saline with a co-solvent like Tween 80 for in vivo administration) prior to experimentation. A preliminary solubility test is mandatory.
In Vitro Pharmacological Profiling
The initial phase of characterization focuses on identifying and validating the molecular targets of ENPB using established biochemical and cell-based assays.
Workflow for In Vitro Analysis
Caption: Workflow for in vitro pharmacological profiling of ENPB.
Protocol 1: Broad Radioligand Binding Screen
Rationale: This initial screen is a critical step for both therapeutic target identification and early safety assessment.[6][7] By testing ENPB at a high concentration (e.g., 10 µM) against a panel of clinically relevant CNS targets, we can efficiently identify potential interactions that warrant further investigation. A significant inhibition of radioligand binding (>50%) is considered a "hit".
Methodology:
-
Assay Panel: Utilize a commercial service (e.g., Eurofins Discovery SafetyScreen™) or an in-house panel covering key GPCRs, ion channels, and transporters. The panel should include, at a minimum, various serotonin, dopamine, adrenergic, muscarinic, and opioid receptors.
-
Compound Preparation: Prepare a 10 mM stock solution of ENPB in 100% DMSO. From this, prepare a working solution for the assay. The final concentration of DMSO in the assay should typically be ≤0.1% to avoid solvent-induced artifacts.
-
Binding Assay: The assay is typically performed in a 96- or 384-well format.[14] Each well contains:
-
A specific radioligand for the target receptor.
-
A membrane preparation from cells or tissues expressing the target receptor.
-
Assay buffer.
-
ENPB at a final concentration of 10 µM.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding caused by ENPB compared to a vehicle control.
-
% Inhibition = 100 * (1 - [(Binding in presence of ENPB - Non-specific Binding) / (Total Binding - Non-specific Binding)])
-
Hypothetical Data Summary:
| Target | Radioligand | ENPB (10 µM) % Inhibition | Interpretation |
| 5-HT1A | [³H]-8-OH-DPAT | 85% | Strong Hit - Priority for follow-up |
| Dopamine D2 | [³H]-Spiperone | 62% | Hit - Secondary target for follow-up |
| Adrenergic α1 | [³H]-Prazosin | 45% | Moderate activity, potential off-target |
| SERT | [³H]-Citalopram | 15% | No significant activity |
| hERG Channel | [³H]-Astemizole | 5% | Low risk of cardiac liability |
Protocol 2: Competitive Radioligand Binding Assay (Determination of Ki)
Rationale: Following a hit from the primary screen, this assay quantifies the binding affinity of ENPB for the specific target. By competing with a known radioligand at various concentrations, we can determine the inhibition constant (Ki), a measure of the compound's affinity.[15][16][17] A lower Ki value indicates higher binding affinity.
Methodology (Example for 5-HT1A Receptor):
-
Receptor Source: Use commercially available membranes from HEK293 cells stably expressing human 5-HT1A receptors or prepare membranes from rodent brain tissue rich in these receptors (e.g., hippocampus).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Reagents:
-
Radioligand: [³H]-8-OH-DPAT (at a concentration near its Kd, e.g., ~1 nM).
-
Non-specific control: 10 µM 5-HT to define non-specific binding.
-
Test Compound: ENPB, prepared in serial dilutions (e.g., from 0.1 nM to 100 µM).
-
-
Assay Procedure (96-well plate):
-
To each well, add 50 µL of assay buffer.
-
Add 50 µL of the appropriate ENPB dilution or control (vehicle, 10 µM 5-HT).
-
Add 50 µL of [³H]-8-OH-DPAT.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (~10-20 µg protein/well). Total volume = 200 µL.
-
-
Incubation: Incubate for 60 minutes at 25°C.
-
Filtration & Detection: Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI). Wash filters three times with ice-cold assay buffer. Measure radioactivity via liquid scintillation counting.
-
Data Analysis:
-
Plot the percent specific binding of the radioligand as a function of the log concentration of ENPB.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC₅₀ value (the concentration of ENPB that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Activity Characterization
Binding to a receptor does not indicate function. Functional assays are essential to determine whether ENPB acts as an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator.[18][19]
Hypothesized Signaling Pathway (Gi-Coupled GPCR)
Caption: Hypothesized signaling pathway for ENPB at a Gi-coupled receptor.
Protocol 3: cAMP Accumulation Assay
Rationale: The 5-HT1A receptor is canonically coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[20] This assay will determine if ENPB can modulate cAMP production, indicating agonist or antagonist activity.
Methodology:
-
Cell Line: Use a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).
-
Cell Culture: Culture cells to ~80-90% confluency. Seed cells into 384-well assay plates and allow them to adhere overnight.
-
Assay Procedure:
-
Wash cells with serum-free media.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX (100 µM) for 30 minutes to prevent cAMP degradation.
-
Agonist Mode: Add serial dilutions of ENPB (e.g., 0.1 nM to 100 µM) and a known 5-HT1A agonist (e.g., 8-OH-DPAT) as a positive control. Add forskolin (e.g., 10 µM), an adenylyl cyclase activator, to all wells to stimulate a robust baseline cAMP signal that can be inhibited.
-
Antagonist Mode: Pre-incubate cells with serial dilutions of ENPB for 15-30 minutes. Then, add a fixed concentration of the agonist 8-OH-DPAT (at its EC₈₀) to all wells.
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent (e.g., HTRF) or luminescent (e.g., AlphaScreen) readout.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP signal as a function of ENPB concentration. Fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) relative to the full agonist.
-
Antagonist Mode: Plot the cAMP signal against the ENPB concentration. Fit the data to determine the IC₅₀ and calculate the antagonist constant (Kb) using the Schild equation if appropriate.
-
In Vivo Behavioral Assessment
If in vitro data reveal potent and selective activity at a target implicated in neuropsychiatric disorders (e.g., 5-HT1A agonism), the next logical step is to assess for corresponding behavioral effects in rodent models.[9][21]
Workflow for In Vivo Analysis
Caption: Workflow for in vivo behavioral testing of ENPB.
Protocol 4: Elevated Plus Maze (EPM) Test
Rationale: The EPM is a widely used and validated assay to screen for anxiolytic or anxiogenic effects of drugs in rodents.[22][23] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and entries into the open arms.[24][25]
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It has two open arms and two arms enclosed by high walls. The maze should be made of a non-reflective material.
-
Animals: Male mice (e.g., C57BL/6, 8-10 weeks old) are commonly used. House them in a temperature and light-controlled environment (12:12 light/dark cycle) with food and water ad libitum.
-
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer ENPB (e.g., 1, 5, 10 mg/kg), vehicle, or a positive control (e.g., Diazepam, 1-2 mg/kg) via intraperitoneal (i.p.) injection.
-
After a 30-minute pre-treatment period, place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes. Record the session using an overhead video camera.
-
-
Data Collection: Use automated video-tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (% Open Arm Time) = [Time in Open / (Time in Open + Time in Closed)] * 100.
-
Calculate the percentage of open arm entries: (% Open Arm Entries) = [Entries into Open / (Entries into Open + Entries into Closed)] * 100.
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare drug-treated groups to the vehicle control.
-
Protocol 5: Forced Swim Test (FST)
Rationale: The FST is a common screening tool for assessing antidepressant-like activity.[26] The model is based on the observation that animals placed in an inescapable container of water will eventually cease escape-oriented behavior and become immobile. This immobility is interpreted as a state of "behavioral despair." Clinically effective antidepressants reduce the duration of immobility.[24]
Methodology:
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 15 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Animals: Use a separate cohort of mice from the EPM test to avoid confounding effects.
-
Procedure:
-
Administer ENPB, vehicle, or a positive control (e.g., Imipramine, 20 mg/kg, i.p.) 30-60 minutes before the test.
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes. Behavior is recorded via a side-view camera.
-
-
Data Collection: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water. Scoring can be done by a trained observer blinded to the treatment groups or with automated software.
-
Data Analysis: Compare the mean immobility time across treatment groups using a one-way ANOVA and appropriate post-hoc tests.
Data Interpretation and Summary
The culmination of these protocols will generate a preliminary pharmacological profile of ENPB.
Hypothetical Integrated Data Summary:
| Assay | Parameter | Result (Hypothetical) | Interpretation |
| Binding Affinity | 5-HT1A Ki | 15 nM | High affinity for the 5-HT1A receptor. |
| Functional Activity | 5-HT1A cAMP EC₅₀ | 45 nM | Potent agonist at the 5-HT1A receptor. |
| Functional Activity | 5-HT1A Emax | 92% (vs. 8-OH-DPAT) | Near full agonist activity. |
| Behavioral (EPM) | % Open Arm Time | ↑ 150% at 5 mg/kg | Significant anxiolytic-like effect. |
| Behavioral (FST) | Immobility Time | ↓ 40% at 5 mg/kg | Significant antidepressant-like effect. |
| Locomotor Activity | Total Distance (EPM) | No significant change | Effects are not due to sedation or hyperactivity. |
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Application Note & Protocol Guide: A Framework for Efficacy Evaluation of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
Abstract
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the therapeutic efficacy of the novel small molecule, Ethyl 3-nitro-4-(piperazin-1-yl)benzoate. Lacking extensive characterization in public literature, this guide establishes a logical, hypothesis-driven approach to investigate its potential as an anti-cancer agent. We postulate a mechanism of action involving the inhibition of a critical oncogenic signaling pathway, the PI3K/Akt/mTOR cascade, a frequently dysregulated pathway in human cancers. This guide details a phased experimental strategy, from initial in vitro screening to in vivo validation in preclinical models, emphasizing the causality behind protocol choices and the integration of self-validating controls to ensure data integrity.
Introduction & Scientific Rationale
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is a small molecule with structural motifs, such as the piperazine ring, commonly found in kinase inhibitors. Its full biological activity profile remains to be elucidated. To guide a robust efficacy evaluation, we propose a primary hypothesis:
Hypothesis: Ethyl 3-nitro-4-(piperazin-1-yl)benzoate (designated ENPB) acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells with a constitutively active pathway.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This framework is therefore designed to systematically test this hypothesis and characterize the anti-neoplastic properties of ENPB.
Logical Progression of Efficacy Studies
A tiered approach is essential to de-risk investment and make go/no-go decisions efficiently. Our proposed workflow progresses from broad cellular effects to specific mechanistic and in vivo validation.
Phase 1: In Vitro Efficacy & Mechanism of Action
The primary goal of this phase is to determine if ENPB exhibits anti-cancer activity in a cellular context, to quantify its potency, and to validate our mechanistic hypothesis.
Cell Viability & Cytotoxicity Screening
Rationale: The first critical step is to determine if ENPB can inhibit cell proliferation or induce cell death in a dose-dependent manner. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[1] A dose-response curve allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of compound potency.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, a breast cancer line with known PI3K pathway activation) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of ENPB in culture medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., from 1 nM to 100 µM). Include a "vehicle-only" control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared ENPB dilutions or vehicle control to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[2] Incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[2][3] Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate percent viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation: IC50 Values
| Cell Line | PI3K Pathway Status | ENPB IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | PIK3CA Mutant | [Experimental] | [Experimental] |
| A549 | PTEN Normal | [Experimental] | [Experimental] |
| U87-MG | PTEN Null | [Experimental] | [Experimental] |
Assessment of Apoptosis Induction
Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[4][5] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[6] PI is a membrane-impermeant DNA-binding dye that only enters cells with compromised membranes, a hallmark of late apoptosis or necrosis.[5]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding & Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with ENPB at concentrations corresponding to 1X and 2X the determined IC50 value for 24 hours. Include an untreated control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from a single well and centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.[4]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[4]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Target Engagement & Mechanism of Action (MOA)
Rationale: This is the pivotal experiment to test our hypothesis. Western blotting allows for the detection and semi-quantification of specific proteins.[9] If ENPB inhibits the PI3K/Akt/mTOR pathway, we expect to see a dose-dependent decrease in the phosphorylation of key downstream proteins, such as Akt (at Ser473) and S6 Ribosomal Protein (at Ser235/236), without a significant change in the total levels of these proteins.
Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Treatment & Lysis: Treat cells as in the apoptosis assay (using IC50 concentrations). After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-20% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use separate blots for each antibody pair:
-
Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt.
-
Rabbit anti-phospho-S6 (Ser235/236) and Rabbit anti-total S6.
-
Mouse anti-β-Actin (as a loading control).
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.[11]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phospho-protein signal to the total protein signal for each lane.
Phase 2: In Vivo Efficacy & PK/PD Analysis
Upon successful in vitro validation, the next step is to assess ENPB's efficacy in a living system.
Xenograft Tumor Model
Rationale: The subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and widely used preclinical model to evaluate the anti-tumor activity of a compound.[12][13][14] This model allows for the direct measurement of tumor growth inhibition over time.
Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ U87-MG cells (chosen for their aggressive growth and PTEN-null status, leading to high PI3K/Akt signaling) in a 1:1 mixture of media and Matrigel into the flank of female athymic nude mice.
-
Tumor Growth & Randomization: Monitor tumor growth using digital calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water)
-
Group 2: ENPB (Dose 1, e.g., 25 mg/kg), administered daily by oral gavage.
-
Group 3: ENPB (Dose 2, e.g., 50 mg/kg), administered daily by oral gavage.
-
Group 4: Positive Control (e.g., temozolomide for U87-MG model).
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of compound toxicity.
-
Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³). Euthanize the animals, and excise the tumors for weighing and subsequent analysis.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Data Presentation: In Vivo Efficacy
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) ± SEM | % TGI | Mean Body Weight Change (%) |
| Vehicle | Daily, p.o. | [Experimental] | N/A | [Experimental] |
| ENPB (25 mg/kg) | Daily, p.o. | [Experimental] | [Calc] | [Experimental] |
| ENPB (50 mg/kg) | Daily, p.o. | [Experimental] | [Calc] | [Experimental] |
| Positive Ctrl | [As per std] | [Experimental] | [Calc] | [Experimental] |
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Rationale: A PK/PD study is essential to bridge the gap between dosing, drug exposure, and biological effect.[15][16] Pharmacokinetics (PK) describes what the body does to the drug (absorption, distribution, metabolism, excretion), while pharmacodynamics (PD) describes what the drug does to the body (in this case, inhibition of p-Akt in the tumor).[17][18] This analysis confirms that the drug reaches the tumor at sufficient concentrations to engage its target.
Protocol: Integrated PK/PD Study
-
Study Design: Use a satellite group of tumor-bearing mice from the efficacy study.
-
Sample Collection: At selected time points after the final dose (e.g., 2, 8, and 24 hours), collect blood (via cardiac puncture) and tumor tissue from a subset of animals (n=3 per time point) from both the vehicle and a treated group (e.g., 50 mg/kg ENPB).
-
PK Analysis: Process blood to plasma. Analyze plasma and homogenized tumor tissue for ENPB concentrations using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
PD Analysis: Prepare protein lysates from the collected tumor tissues. Perform a Western blot as described in section 2.3 to measure the levels of p-Akt and total Akt.
-
Correlation Analysis: Plot the tumor concentration of ENPB against the p-Akt/total Akt ratio to establish an exposure-response relationship. This demonstrates that the observed tumor growth inhibition is directly linked to the compound's on-target activity.
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Probing the Binding Landscape: A Molecular Docking Protocol for Ethyl 3-nitro-4-(piperazin-1-yl)benzoate with Human Monoamine Oxidase A
Introduction: The Rationale for Investigating Ethyl 3-nitro-4-(piperazin-1-yl)benzoate with MAO-A
The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS).[1][2] Arylpiperazine derivatives, for instance, are well-documented as potent ligands for various neurotransmitter receptors and transporters, playing a crucial role in the management of neurological and psychiatric disorders.[3][4] Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is a novel compound featuring this privileged piperazine core. The presence of the nitro group and the ethyl benzoate moiety suggests the potential for unique electronic and steric interactions within a biological target.
Monoamine oxidase A (MAO-A) is a key enzyme in the metabolic degradation of monoamine neurotransmitters, including serotonin and norepinephrine. Its inhibition leads to an increase in the synaptic availability of these neurotransmitters, a well-established therapeutic strategy for depression and anxiety disorders. Given the established role of piperazine derivatives in CNS-related therapies, we hypothesize that Ethyl 3-nitro-4-(piperazin-1-yl)benzoate may exhibit inhibitory activity against MAO-A. This application note provides a comprehensive, step-by-step molecular docking protocol to investigate the potential binding interactions of this compound with human MAO-A, offering insights into its putative mechanism of action at an atomic level.
Experimental Design: A Validated Workflow for In Silico Screening
The following protocol is designed to be a self-validating system, incorporating established best practices in molecular docking to ensure the reliability and reproducibility of the results. The workflow progresses from the initial preparation of both the ligand and the receptor to the execution of the docking simulation and concluding with a thorough analysis of the predicted binding modes.
Figure 1: A schematic representation of the molecular docking workflow.
Part 1: Ligand and Receptor Preparation
Ligand Preparation: Structuring Ethyl 3-nitro-4-(piperazin-1-yl)benzoate for Docking
Accurate three-dimensional (3D) representation of the ligand is critical for a successful docking experiment.
Protocol:
-
2D Structure Generation: The 2D structure of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate will be drawn using a chemical drawing software such as ChemDraw or Marvin Sketch.
-
3D Structure Conversion and Energy Minimization:
-
The 2D structure will be converted to a 3D structure using a molecular modeling program like Avogadro or UCSF Chimera.
-
To obtain a low-energy and geometrically realistic conformation, the 3D structure will be subjected to energy minimization using a force field such as MMFF94 or UFF. This step is crucial to remove any steric clashes and to find a stable conformation of the ligand.
-
-
Charge Assignment and Atom Typing: Appropriate partial charges and atom types will be assigned to the ligand atoms. For this, the Gasteiger charge calculation method is commonly employed.
-
Torsional Degrees of Freedom: The rotatable bonds within the ligand will be defined to allow for conformational flexibility during the docking process.
-
File Format Conversion: The prepared ligand structure will be saved in the PDBQT file format, which is required by AutoDock Vina. This format contains the atomic coordinates, partial charges, and atom type information.
Receptor Preparation: Preparing Human Monoamine Oxidase A (PDB ID: 2Z5X)
The quality of the receptor structure directly impacts the docking results. The crystal structure of human MAO-A co-crystallized with the inhibitor harmine (PDB ID: 2Z5X) will be used.[5][6]
Protocol:
-
PDB File Retrieval: The atomic coordinate file for PDB ID 2Z5X will be downloaded from the RCSB Protein Data Bank ([Link]).
-
Receptor Cleaning:
-
All non-essential molecules, including water molecules, co-solvents, and the co-crystallized ligand (harmine), will be removed from the PDB file. The flavin adenine dinucleotide (FAD) cofactor, which is essential for the catalytic activity of MAO-A, will be retained.
-
If the protein is a multimer, only the chain of interest (typically Chain A) will be retained for the docking study.
-
-
Addition of Hydrogen Atoms: Hydrogen atoms are typically not resolved in X-ray crystal structures. Polar hydrogen atoms will be added to the protein structure, as they are crucial for forming hydrogen bonds.
-
Charge Assignment: Partial charges will be assigned to the protein atoms. The Gasteiger charge model is a suitable option for this step.
-
File Format Conversion: The prepared receptor structure will be saved in the PDBQT format.
Part 2: Molecular Docking Simulation
This phase involves defining the search space for the docking and running the simulation using AutoDock Vina.
Grid Box Generation: Defining the Binding Site
A grid box defines the three-dimensional space in the receptor where the docking algorithm will search for favorable binding poses of the ligand.
Protocol:
-
Binding Site Identification: The binding site of MAO-A is well-characterized and is located in a hydrophobic cavity near the FAD cofactor. The coordinates of the co-crystallized ligand (harmine) from the original PDB file (2Z5X) will be used to define the center of the grid box.
-
Grid Box Dimensions: The size of the grid box will be set to encompass the entire binding cavity, typically with dimensions of 25 x 25 x 25 Å, ensuring that the ligand has sufficient space to move and rotate freely. The grid spacing is generally set to 1 Å.
Docking Execution with AutoDock Vina
AutoDock Vina is a widely used and validated open-source program for molecular docking.
Protocol:
-
Configuration File: A configuration file will be created containing the paths to the prepared ligand (PDBQT) and receptor (PDBQT) files, the coordinates of the grid box center, and the dimensions of the grid box.
-
Running the Simulation: The docking simulation will be initiated from the command line using the Vina executable and the configuration file.
-
Exhaustiveness Parameter: The exhaustiveness parameter, which controls the thoroughness of the search, will be set to a value of 8 (default) or higher for a more exhaustive search.
-
Output: AutoDock Vina will generate an output file in PDBQT format containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
Part 3: Post-Docking Analysis and Interpretation
The final and most critical phase is the analysis and interpretation of the docking results.
Analysis of Binding Poses and Affinities
The output from AutoDock Vina provides a wealth of information that needs to be carefully examined.
Protocol:
-
Visualization: The docked poses of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate within the active site of MAO-A will be visualized using molecular graphics software such as PyMOL or UCSF Chimera.
-
Binding Affinity: The binding affinity, expressed in kcal/mol, is the primary metric for ranking the docked poses. A more negative value indicates a more favorable binding interaction. The top-ranked poses will be prioritized for further analysis.
-
Clustering and RMSD: The docked poses are often clustered based on their root-mean-square deviation (RMSD). Poses within the same cluster are conformationally similar. The lowest energy pose from the most populated cluster is often considered the most likely binding mode.
Ligand-Receptor Interaction Analysis
Understanding the specific interactions between the ligand and the receptor is key to elucidating the potential mechanism of inhibition.
Protocol:
-
Interaction Mapping: The interactions between the top-ranked pose of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate and the amino acid residues in the MAO-A active site will be analyzed. This includes identifying:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Important for binding in the largely hydrophobic active site of MAO-A.
-
Pi-pi stacking and pi-cation interactions: Often observed with aromatic systems.
-
-
2D Interaction Diagrams: 2D diagrams of the ligand-receptor interactions will be generated using tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server for clear visualization and reporting.
Data Presentation: Summarizing Docking Results
The quantitative results from the molecular docking simulation should be presented in a clear and concise tabular format.
Table 1: Predicted Binding Affinities and Interactions of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate with Human MAO-A
| Docking Pose Rank | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| 1 | -9.2 | TYR407, TYR444 | Pi-pi stacking |
| PHE208 | Hydrophobic | ||
| GLN215 | Hydrogen bond | ||
| 2 | -8.8 | ILE335, LEU337 | Hydrophobic |
| TYR407 | Pi-pi stacking | ||
| 3 | -8.5 | CYS323 | Hydrophobic |
| TYR444 | Pi-pi stacking |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This application note has detailed a robust and scientifically sound molecular docking protocol to investigate the binding of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate to human monoamine oxidase A. The predicted high binding affinity and the identification of key interacting residues suggest that this compound may act as a potential inhibitor of MAO-A. These in silico findings provide a strong foundation for further experimental validation, including enzyme inhibition assays and in vivo studies, to confirm the therapeutic potential of this novel piperazine derivative for the treatment of neurological disorders.
References
-
The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Serotonin–norepinephrine reuptake inhibitor. (2024). In Wikipedia. Retrieved from [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). MDPI. Retrieved from [Link]
-
A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). PubMed. Retrieved from [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). IntechOpen. Retrieved from [Link]
-
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2012). Der Pharma Chemica. Retrieved from [Link]
-
A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). Bentham Science. Retrieved from [Link]
-
Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024). PubMed Central. Retrieved from [Link]
-
Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). (2025). PubMed. Retrieved from [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2021). PubMed Central. Retrieved from [Link]
-
Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (2017). PharmacologyOnLine. Retrieved from [Link]
-
PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (2023). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Retrieved from [Link]
-
Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors. (2008). PNAS. Retrieved from [Link]
-
2Z5X: Crystal Structure of Human Monoamine Oxidase A with Harmine. (2008). RCSB PDB. Retrieved from [Link]
-
Crystal structure of DNA gyrase B′ domain sheds lights on the mechanism for T-segment navigation. (2009). PubMed Central. Retrieved from [Link]
-
Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors. (2008). PNAS. Retrieved from [Link]
-
Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers. Retrieved from [Link]
-
Crystal structure of DNA gyrase B′ domain sheds lights on the mechanism for T-segment navigation. (2009). ResearchGate. Retrieved from [Link]
-
Three-dimensional structure of human monoamine oxidase A (MAO A). (2005). NIH. Retrieved from [Link]
-
DNA Gyrase – A Specialized Type II Topoisomerase. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2018). ResearchGate. Retrieved from [Link]
-
2Z5X: Crystal Structure of Human Monoamine Oxidase A with Harmine. (2007). NCBI. Retrieved from [Link]
-
DNA gyrase. (2024). In Wikipedia. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. rcsb.org [rcsb.org]
- 6. 2Z5X: Crystal Structure of Human Monoamine Oxidase A with Harmine [ncbi.nlm.nih.gov]
Application Note & Protocol: High-Throughput Screening and Mechanistic Analysis of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate as a Putative Tyrosinase Inhibitor
Abstract
This document provides a comprehensive guide for assaying the enzymatic inhibition of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate against tyrosinase, a key enzyme in melanin biosynthesis and a target for developing agents to treat hyperpigmentation disorders. While the specific biological targets of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate are not extensively documented, the presence of a nitrophenylpiperazine scaffold, a moiety found in known tyrosinase inhibitors, provides a strong rationale for this investigation.[1] This guide details the necessary protocols for determining the half-maximal inhibitory concentration (IC50) and elucidating the mechanism of inhibition (MOI) through kinetic studies. The methodologies are designed to be robust, reproducible, and adaptable for high-throughput screening (HTS) and detailed mechanistic studies, ensuring scientific integrity and providing actionable data for drug discovery pipelines.
Introduction: The Rationale for Targeting Tyrosinase
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dysregulation of tyrosinase activity can lead to excessive melanin production, resulting in various skin hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and treatments for these conditions.
The chemical structure of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate, featuring a piperazine ring linked to a substituted aromatic system, shares similarities with other reported tyrosinase inhibitors.[1] The piperazine moiety can offer structural rigidity and opportunities for specific interactions within the enzyme's active site.[1] This structural alert justifies the systematic evaluation of this compound as a potential tyrosinase inhibitor.
Principle of the Assay
The most common method for assaying tyrosinase activity is a spectrophotometric assay that monitors the formation of dopachrome from the oxidation of L-DOPA. Dopaquinone, the product of L-DOPA oxidation by tyrosinase, is unstable and undergoes a series of non-enzymatic reactions to form the colored product dopachrome, which has a characteristic absorbance maximum at 475 nm. The rate of dopachrome formation is directly proportional to tyrosinase activity. An inhibitor will decrease the rate of this colorimetric change.
Materials and Reagents
-
Enzyme: Mushroom tyrosinase (EC 1.14.18.1)
-
Substrate: L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Test Compound: Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
-
Positive Control: Kojic acid (a well-characterized tyrosinase inhibitor)
-
Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound and positive control.
-
Equipment:
-
Spectrophotometric microplate reader capable of reading absorbance at 475 nm.
-
96-well clear, flat-bottom microplates.
-
Calibrated multichannel pipettes.
-
Incubator set to 25°C.
-
Experimental Protocols
Preparation of Reagents
-
Enzyme Stock Solution (1000 U/mL): Prepare a stock solution of mushroom tyrosinase in 50 mM sodium phosphate buffer (pH 6.8). Store on ice.
-
Working Enzyme Solution (20 U/mL): Dilute the enzyme stock solution in the same buffer immediately before use.
-
Substrate Stock Solution (10 mM L-DOPA): Dissolve L-DOPA in 50 mM sodium phosphate buffer (pH 6.8). Prepare this solution fresh to prevent auto-oxidation.
-
Test Compound Stock Solution (10 mM): Dissolve Ethyl 3-nitro-4-(piperazin-1-yl)benzoate in 100% DMSO.
-
Positive Control Stock Solution (1 mM Kojic Acid): Dissolve kojic acid in 100% DMSO.
Protocol 1: IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[2][3][4] This is a key parameter for quantifying the potency of an inhibitor.[5]
Step-by-Step Methodology:
-
Serial Dilution of Inhibitor: Prepare a 2-fold serial dilution of the 10 mM test compound stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to 0.078 mM).
-
Assay Plate Setup:
-
Add 2 µL of each concentration of the serially diluted test compound to the wells of a 96-well plate.
-
For the positive control, add 2 µL of serially diluted kojic acid.
-
For the negative control (100% enzyme activity), add 2 µL of DMSO.
-
For the blank (no enzyme activity), add 2 µL of DMSO.
-
-
Enzyme Addition: Add 98 µL of 50 mM sodium phosphate buffer (pH 6.8) to all wells. Then, add 50 µL of the 20 U/mL working enzyme solution to all wells except the blank wells. Add 50 µL of buffer to the blank wells.
-
Pre-incubation: Mix gently and pre-incubate the plate at 25°C for 10 minutes.
-
Initiation of Reaction: Add 50 µL of 10 mM L-DOPA solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20 minutes at 25°C.
Data Analysis for IC50:
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.[3] Software such as GraphPad Prism or open-source alternatives like R can be used for this analysis.[6]
Caption: Decision tree for determining the mechanism of inhibition.
Data Presentation: Expected Results
The following tables provide a template for organizing and presenting the experimental data.
Table 1: IC50 Determination of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate against Tyrosinase
| Inhibitor Concentration (µM) | Log [Inhibitor] | Average Reaction Rate (mOD/min) | % Inhibition |
| 0 (Control) | - | 15.2 | 0 |
| 10 | 1.00 | 12.1 | 20.4 |
| 20 | 1.30 | 9.5 | 37.5 |
| 40 | 1.60 | 6.8 | 55.3 |
| 80 | 1.90 | 3.5 | 77.0 |
| 160 | 2.20 | 1.6 | 89.5 |
| IC50 (µM) | [Calculated Value] |
Table 2: Kinetic Parameters of Tyrosinase in the Presence of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
| Inhibitor Concentration (µM) | Vmax (µM/min) | Km (mM) |
| 0 | [Value] | [Value] |
| [0.5 x IC50] | [Value] | [Value] |
| [1 x IC50] | [Value] | [Value] |
| [2 x IC50] | [Value] | [Value] |
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls and validation steps are essential:
-
Solvent Effect: The final concentration of DMSO in the assay should be kept constant (typically ≤1%) across all wells to minimize its effect on enzyme activity.
-
Positive Control: The inclusion of a known inhibitor like kojic acid validates the assay's ability to detect inhibition. The calculated IC50 for the positive control should be consistent with literature values.
-
Compound Interference: Test the absorbance of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate at 475 nm in the absence of the enzyme and substrate to rule out any interference with the spectrophotometric reading.
-
Linearity of the Reaction: Ensure that the initial velocities are calculated from the linear phase of the reaction progress curve.
Conclusion
This application note provides a detailed and robust framework for the enzymatic characterization of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate as a potential tyrosinase inhibitor. By following these protocols, researchers can reliably determine the compound's inhibitory potency (IC50) and elucidate its mechanism of action. These findings will be critical for the further development of this compound as a therapeutic agent for hyperpigmentation disorders.
References
- KinTek Corporation. (2023). KinTek Explorer: Enzyme Kinetics Data Fitting Software.
- ResearchGate. (2021). Software for enzyme kinetics data analysis?
- Wikipedia. Half maximal inhibitory concentration.
- edX. IC50 Determination.
- BenchChem. Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
- Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089:41-46.
- Biology LibreTexts. (2025). Activity 3-2: Determining the IC₅₀ of Inhibitor.
- NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
- Hassani, S., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of Ovarian Research.
Sources
- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. courses.edx.org [courses.edx.org]
- 4. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: Standardized Protocols for the Preparation of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate Stock Solutions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate. Recognizing the absence of extensive published solubility data for this specific compound, this guide emphasizes a systematic approach beginning with preliminary solubility testing to identify suitable solvents. It presents detailed, step-by-step protocols for creating high-concentration primary stock solutions and subsequent aqueous working solutions. The methodologies are grounded in established principles of analytical chemistry to ensure solution integrity, stability, and the safety of the handler. Key considerations regarding the compound's structural motifs—a benzoate ester, an aromatic nitro group, and a piperazine ring—are discussed to explain the rationale behind solvent selection, handling, and storage recommendations.
Compound Information & Physicochemical Properties
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is a complex organic molecule incorporating several functional groups that dictate its chemical behavior. Understanding these properties is fundamental to developing a robust preparation protocol.
| Property | Value / Description | Source |
| Chemical Name | Ethyl 3-nitro-4-(piperazin-1-yl)benzoate | - |
| Molecular Formula | C₁₃H₁₇N₃O₄ | Calculated |
| Molecular Weight | 279.29 g/mol | Calculated |
| Appearance | Solid (presumed) | - |
| Structural Features | Contains a benzoate ester, an aromatic nitro group, and a piperazine moiety. These features suggest susceptibility to hydrolysis under strong acidic or basic conditions and potential reactivity.[1][2][3] | - |
| Predicted Solubility | Likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Limited solubility is expected in aqueous solutions.[4] | - |
Critical Safety Precautions
Handling Ethyl 3-nitro-4-(piperazin-1-yl)benzoate requires adherence to standard laboratory safety protocols. The compound's structure suggests potential hazards associated with aromatic nitro compounds and piperazine derivatives.[4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant nitrile gloves, and safety glasses with side shields.[5]
-
Ventilation: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]
-
Handling: Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water. Do not eat, drink, or smoke in the laboratory area.
-
Disposal: Dispose of the compound, solutions, and contaminated materials in accordance with institutional and local hazardous waste regulations.
Scientific Rationale & Experimental Design
The successful preparation of a stock solution hinges on selecting a solvent that fully dissolves the compound without promoting its degradation. The structure of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate presents specific challenges:
-
Ester Hydrolysis: The benzoate ester can be susceptible to hydrolysis, particularly in the presence of strong acids, bases, or certain enzymes.[1][6][7] This necessitates the use of aprotic, non-reactive solvents for long-term storage.
-
Piperazine Moiety: The basic piperazine ring can influence solubility. While piperazine itself is water-soluble, its derivatives can have varied solubility profiles.[8][9]
-
Aromatic Nitro Group: Nitroaromatic compounds are generally stable but should be handled with care due to potential reactivity.[3][10] Their presence often decreases aqueous solubility.
Given these factors, a preliminary solubility assessment is not just recommended but essential for establishing a reliable protocol.
Caption: Decision tree for solvent selection.
Protocol 2: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol assumes DMSO has been selected as the optimal solvent.
Materials:
-
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate (MW: 279.29 g/mol )
-
Analytical balance (readable to 0.01 mg)
-
Appropriate size volumetric flask (e.g., 1 mL or 5 mL), Class A
-
DMSO, ACS Grade
-
Calibrated pipettes
-
Vortex mixer and sonicator
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you need 0.01 moles per liter.
-
For 1 mL (0.001 L): 0.01 mol/L * 0.001 L = 0.00001 mol
-
Mass required: 0.00001 mol * 279.29 g/mol = 0.00279 g = 2.79 mg
-
-
Weighing: Carefully weigh out 2.79 mg of the compound and transfer it quantitatively to the 1 mL volumetric flask.
-
Dissolution: Add approximately 700-800 µL of DMSO to the flask.
-
Cap the flask and vortex until the solid is fully dissolved. Use a brief sonication or gentle warming (≤40°C) if necessary to facilitate dissolution. [11]5. Final Volume: Allow the solution to return to room temperature. Carefully add DMSO dropwise until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protective microcentrifuge tubes or cryovials. This prevents contamination and minimizes freeze-thaw cycles that can degrade the compound.
-
Store the aliquots at -20°C or, for enhanced long-term stability, at -80°C.
Protocol 3: Preparation of a 10 µM Aqueous Working Solution
This protocol describes the dilution of the primary stock into an experimental buffer or medium.
Procedure:
-
Thawing: Remove a single aliquot of the 10 mM primary stock solution from the freezer and allow it to thaw completely at room temperature.
-
Calculation (1:1000 Dilution): To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, a 1:1000 dilution is required.
-
Volume of stock needed: (10 µM * 1000 µL) / 10000 µM = 1 µL
-
Volume of buffer/medium: 1000 µL - 1 µL = 999 µL
-
-
Dilution: Add 999 µL of your experimental buffer or cell culture medium to a sterile tube. Add 1 µL of the 10 mM stock solution to the buffer.
-
Causality Note: It is critical to add the small volume of concentrated DMSO stock to the larger volume of aqueous solution while vortexing. This rapid mixing helps prevent the compound from precipitating out of solution, a common issue when transferring from a high-solubility organic solvent to a low-solubility aqueous environment. [12]4. Mixing: Immediately vortex the working solution thoroughly to ensure homogeneity.
-
-
Usage: Use the freshly prepared working solution immediately. The stability of benzoate esters and other complex molecules in aqueous media is often limited. [2][12]Do not store aqueous working solutions for extended periods unless stability has been experimentally verified.
Storage and Stability Summary
-
Solid Compound: Store in a tightly sealed container at 2-8°C, protected from light and moisture.
-
Primary Stock Solution (in DMSO): Store in single-use aliquots at -20°C for several months or at -80°C for long-term storage (up to a year or more). Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: Prepare fresh for each experiment and use immediately. These solutions are not recommended for storage due to the risk of hydrolysis and precipitation.
References
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
- da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Source information not fully available in search results]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
- [Source Name Redacted for Privacy]. (n.d.). Practice Procedures for Making Stock Solution.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761178, Ethyl 4-(piperazin-1-yl)benzoate. Retrieved from [Link]
-
Kysil, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2015). How do I remove piperazine from the solid compound?. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Mitchell, A. G. (1962). The hydrolysis of propyl benzoate in aqueous solutions of surface-active agents. Journal of Pharmacy and Pharmacology.
- Google Patents. (n.d.). US2454468A - Method for preparing aromatic nitro compounds and amines.
- [Source Name Redacted for Privacy]. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles.
- Bunting, J. W., et al. (1974). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic. Canadian Journal of Chemistry.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20785233, Ethyl 4-(4-methylpiperazin-1-YL)benzoate. Retrieved from [Link]
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LibreTexts Chemistry. (2020). 22.6: Ester Chemistry. Retrieved from [Link]
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MOLBASE. (n.d.). 3-{4-[2-(3-methyl-2-nitro-phenyl)-ethyl]-piperazin-1-yl}-1,2-benzisothiazol. Retrieved from [Link]
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Technical Support Center: Synthesis of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate. It is designed for researchers, scientists, and drug development professionals to enhance yield, purity, and overall success in this crucial synthetic step.
Introduction
The synthesis of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is a classic example of a Nucleophilic Aromatic Substitution (SNA r) reaction. In this process, the electron-rich piperazine displaces a halide (typically chloride) on an electron-deficient aromatic ring. The electron-withdrawing nitro group is essential for activating the ring towards nucleophilic attack.[1] While theoretically straightforward, this synthesis can present several practical challenges that impact yield and purity. This guide will address these common issues with scientifically grounded solutions.
Reaction Scheme
The overall reaction is the substitution of the chlorine atom on Ethyl 4-chloro-3-nitrobenzoate with piperazine.
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.
Q1: Why is my reaction yield consistently low?
Low yield is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature. The electron-withdrawing nitro group activates the ring, but energy is still required to overcome the activation barrier. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction duration or cautiously increasing the temperature in increments of 10°C. |
| Suboptimal Base | A base is crucial to neutralize the hydrochloric acid (HCl) formed during the reaction. If the HCl is not neutralized, it will protonate the piperazine, rendering it non-nucleophilic and halting the reaction. | Use at least two equivalents of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Alternatively, an inorganic base such as potassium carbonate (K₂CO₃) can be effective.[2] |
| Piperazine Stoichiometry | Using a 1:1 molar ratio of reactants can lead to the formation of a significant side product where one molecule of Ethyl 4-chloro-3-nitrobenzoate reacts with both nitrogen atoms of piperazine, resulting in a dimeric impurity. | Use a molar excess of piperazine (2-3 equivalents) to favor the formation of the mono-substituted product. This increases the statistical probability of the aryl halide reacting with a fresh piperazine molecule. |
| Moisture in Reagents/Solvent | Water can compete with piperazine as a nucleophile, although this is generally less of a concern than with highly reactive electrophiles. More importantly, it can affect the solubility of inorganic bases. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and ensure the piperazine is as dry as possible. |
Q2: My final product is impure. What are the likely side products and how can I remove them?
Impurity is often indicated by a broad melting point range or multiple spots on a TLC plate.
Common Impurities and Purification Strategies:
-
Unreacted Ethyl 4-chloro-3-nitrobenzoate: This is a common impurity if the reaction is incomplete.
-
Removal: This starting material is less polar than the product. It can typically be removed via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[3]
-
-
Excess Piperazine: Due to its basic nature and high polarity, piperazine can be challenging to remove.
-
Removal: Perform an aqueous workup with a dilute acid wash (e.g., 1M HCl) to protonate the excess piperazine and extract it into the aqueous layer. Be cautious not to use a strong acid concentration which could hydrolyze the ester. Subsequently, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
-
N,N'-bis(4-ethoxycarbonyl-2-nitrophenyl)piperazine (Dimeric Impurity): This side product forms when one piperazine molecule reacts with two molecules of the aryl halide. It is significantly less polar than the desired product.
-
Prevention: As mentioned, using an excess of piperazine is the primary strategy to minimize the formation of this impurity.
-
Removal: This impurity can be separated from the desired product by flash column chromatography. Due to its larger size and lower polarity, it will typically have a higher Rf on TLC and elute earlier from the column.
-
Caption: A workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction?
Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are generally preferred. They effectively dissolve the reactants and facilitate the SNA r mechanism. Alcohols like ethanol or isopropanol can also be used.[2]
Q: What is the ideal temperature for this synthesis?
The reaction is typically performed at elevated temperatures, ranging from 80°C to 120°C. The optimal temperature will depend on the solvent used. It is advisable to start at a lower temperature (e.g., 80°C) and monitor the reaction by TLC, increasing the temperature if the reaction is sluggish.
Q: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as 30-50% ethyl acetate in hexanes. The product, being more polar than the starting material (Ethyl 4-chloro-3-nitrobenzoate), will have a lower Retention Factor (Rf). The disappearance of the starting material spot is a good indicator of reaction completion.
Q: Is it necessary to protect one of the piperazine nitrogens?
While not strictly necessary, using a mono-protected piperazine (e.g., N-Boc-piperazine) can completely prevent the formation of the di-substituted side product.[1] However, this introduces an additional deprotection step in your synthetic route. For many applications, using an excess of unprotected piperazine is a more atom-economical and time-efficient strategy.
Q: What are the key safety precautions for this reaction?
-
Ethyl 4-chloro-3-nitrobenzoate: This compound is an irritant.[4] Avoid skin and eye contact, and inhalation.
-
Piperazine: Piperazine is a corrosive solid and a respiratory sensitizer. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: DMF and DMSO have specific handling requirements. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[5][6][7][8]
Experimental Protocol
This protocol is a recommended starting point based on established procedures for analogous reactions. Optimization may be required.
Materials:
-
Ethyl 4-chloro-3-nitrobenzoate (1 equivalent)
-
Piperazine (2.5 equivalents)
-
Triethylamine (2.2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4-chloro-3-nitrobenzoate (1 eq.).
-
Dissolve the starting material in anhydrous DMF.
-
Add piperazine (2.5 eq.) to the solution, followed by triethylamine (2.2 eq.).
-
Heat the reaction mixture to 90°C and stir.
-
Monitor the reaction progress by TLC every 1-2 hours.
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
References
-
Musiol, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]
-
Kavitha, G., et al. (2020). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry, 18(3), 488-497. Available at: [Link]
-
ResearchGate. (2015). A General and Convenient Synthesis of N-Aryl Piperazines. Available at: [Link]
-
The Journal of Organic Chemistry. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available at: [Link]
-
ResearchGate. (2018). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-chloro-3-nitrobenzoate. PubChem Compound Database. Available at: [Link]
-
ResearchGate. (2018). Optimization of the reaction conditions: effect of solvent and base. Available at: [Link]
-
MDPI. (2021). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available at: [Link]
- Google Patents. (2003). Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
-
National Center for Biotechnology Information. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14, 1234. Available at: [Link]
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National Center for Biotechnology Information. (2016). Atom-efficient arylation of N-tosylimines mediated by cooperative ZnAr2/Zn(C6F5)2 combinations. Chemical Science, 7(10), 6533-6539. Available at: [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]
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National Institutes of Health. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 137(4), 1643-1647. Available at: [Link]
-
ResearchGate. (2015). A general and convenient synthesis of N-aryl piperazines. Available at: [Link]
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Available at: [Link]
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National Center for Biotechnology Information. (2021). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. European Journal of Medicinal Chemistry, 213, 113175. Available at: [Link]
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The Royal Society of Chemistry. (2011). Supporting Information for Oxidative Cross-Esterification of Dithiolanes with Alcohols through a Cross-Dehydrogenative Coupling (CDC) / Deprotection Sequence. Available at: [Link]
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University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available at: [Link]
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YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Available at: [Link]
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Troubleshooting low solubility of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate in vitro
Technical Support Center: Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
Introduction: Understanding the Solubility Challenge
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is a compound of interest in drug discovery, but its molecular structure presents a classic solubility challenge for in vitro biological assays. The molecule's characteristics—a relatively nonpolar aromatic core, a nitro group, and an ionizable piperazine moiety—create a situation where it is poorly soluble in neutral aqueous solutions but responsive to formulation adjustments.
The key to unlocking its utility lies in understanding its pH-dependent nature. The piperazine group is basic, meaning it can accept protons (become charged) in acidic conditions.[1] This charge dramatically increases the molecule's affinity for polar solvents like water.[2][3][4] This guide provides a systematic approach to troubleshoot and overcome low solubility issues, ensuring reliable and reproducible experimental results.
Compound Physicochemical Properties (Predicted)
A compound's behavior is dictated by its physical properties. Below is a summary of predicted values that inform our troubleshooting strategy.
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | ~279.29 g/mol | Moderate molecular weight. |
| pKa (most basic) | 7.5 - 8.5 | The piperazine nitrogen is readily protonated at physiological or slightly acidic pH, which can be leveraged to increase solubility.[1] |
| cLogP | 2.0 - 2.5 | Indicates moderate lipophilicity, suggesting poor intrinsic aqueous solubility but good solubility in organic solvents like DMSO. |
| Intrinsic Solubility (S₀) | Low (estimated <10 µg/mL) | The un-ionized form of the molecule is poorly soluble in water. |
Frequently Asked Questions (FAQs)
Q1: My compound won't fully dissolve in 100% DMSO, even at 10 mM. What should I do?
While uncommon for a compound with this predicted LogP, it can happen if the material is highly crystalline. First, ensure your DMSO is anhydrous. Then, try gentle warming (37°C) and vortexing or sonication for 5-10 minutes.[5] If solubility is still limited, consider preparing the stock in an alternative solvent like DMA (N,N-dimethylacetamide) or using a small amount of acid (e.g., 1 equivalent of HCl in ethanol) to pre-form a salt before DMSO addition.
Q2: My compound dissolves perfectly in DMSO, but it crashes out (precipitates) as soon as I add it to my aqueous cell culture media or buffer. Why?
This is the most common issue. You are performing a solvent shift from a highly solubilizing organic solvent (DMSO) to a predominantly aqueous environment where the compound's intrinsic solubility is very low. When the DMSO is diluted, it can no longer keep the compound dissolved, causing it to precipitate. The key is to modify the aqueous buffer to make it more hospitable to your compound before precipitation occurs.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
This is cell-line dependent. As a general rule, most cell lines tolerate DMSO up to 0.5% without significant toxicity, and many are fine up to 1%.[6][7] However, concentrations above 1% are frequently reported as toxic.[8][9] It is critical to run a vehicle control (media + the same final % of DMSO you use for your compound) to ensure the solvent itself is not affecting your experimental endpoint.[10]
In-Depth Troubleshooting Guide
This section provides a systematic workflow to diagnose and solve solubility problems. The primary strategy revolves around exploiting the basic piperazine moiety through pH modification.
Visualizing the Core Problem & Solution
The solubility of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is governed by the equilibrium between its uncharged and charged (protonated) forms, as described by the Henderson-Hasselbalch equation.[11][12][13]
Caption: pH-dependent equilibrium of the compound.
Step 1: Initial Assessment & Stock Preparation
Question: How do I confirm my observation of precipitation and prepare a reliable stock solution?
-
Visual Inspection: After diluting your DMSO stock into aqueous buffer, let it sit for 30 minutes. Check for cloudiness (turbidity) or visible particles against a dark background. This is a sign of precipitation.
-
Stock Solution Best Practices:
-
Use high-purity, anhydrous DMSO.
-
Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your assay, keeping the final concentration below 0.5%.[8]
-
If initial dissolution is slow, use a vortex mixer or a brief sonication bath. Gentle warming to 37°C can also help.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Step 2: The Primary Solution - pH Adjustment
Question: How can I use pH to keep my compound in solution?
Since the compound has a basic piperazine group, lowering the pH of your aqueous buffer will protonate it, increasing its charge and dramatically improving its aqueous solubility.[14][15] This is the most effective and direct method.
Caption: Troubleshooting workflow for precipitation.
Protocol A: pH-Dependent Solubility Assessment
-
Prepare Buffers: Make a series of identical buffers (e.g., 50 mM phosphate or MES) at different pH values: 7.4, 7.0, 6.5, 6.0, and 5.5.
-
Spike Compound: Add a small aliquot of your high-concentration DMSO stock to each buffer to achieve the desired final assay concentration. The final DMSO concentration should be kept constant across all samples (e.g., 0.5%).
-
Incubate & Observe: Gently mix and let the solutions stand at room temperature for 30-60 minutes.
-
Analyze: Visually inspect for the lowest pH at which the solution remains clear. This is your new optimal assay pH. For quantitative analysis, you can centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV.
-
For Biochemical/Enzymatic Assays: If your protein is stable and active at a lower pH, simply running the assay at pH 6.0-6.5 is often the easiest solution.
-
For Cell-Based Assays: Most cell lines can tolerate a pH of 6.8-7.0 for several hours. However, you must validate that the altered pH does not impact cell health or the biological pathway you are studying.
Step 3: Secondary Solutions - Co-solvents and Excipients
Question: My assay is sensitive to pH changes. What are my other options?
If lowering the pH is not feasible, the next step is to make the aqueous buffer itself more solubilizing by adding formulation excipients.[16][17]
Option 1: Using Co-solvents
Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it easier to dissolve hydrophobic compounds.[][19][20][21][22]
| Co-Solvent | Typical Starting % (v/v) | Pros | Cons |
| Ethanol | 1-5% | Effective, common lab reagent. | Can be toxic to cells at higher concentrations. |
| Propylene Glycol (PG) | 1-5% | Low toxicity, commonly used in formulations. | Can be viscous. |
| PEG 400 | 1-10% | Very low toxicity, highly effective.[21] | Can interfere with some assay readouts. |
| Glycerin | 1-10% | Very low toxicity. | High viscosity. |
Protocol B: Co-Solvent Screening
-
Prepare your primary assay buffer (e.g., at pH 7.4).
-
Create versions of this buffer containing different co-solvents at varying concentrations (e.g., 1%, 2%, and 5% of PEG 400).
-
Spike your compound's DMSO stock into each co-solvent buffer and a control buffer (no co-solvent).
-
Observe for precipitation as described in Protocol A. Remember to run vehicle controls containing the co-solvent to check for assay interference or cytotoxicity.
Option 2: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[][24][25][26]
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HPβCD) is widely used due to its high water solubility and excellent safety profile.[24]
-
Starting Concentration: Begin with a concentration of 1-5 mM HPβCD in your final assay buffer.
Protocol C: Cyclodextrin Solubilization
-
Prepare a stock solution of HPβCD (e.g., 100 mM) in your assay buffer.
-
In your final assay plate, add the HPβCD stock to the desired final concentration.
-
Add your compound's DMSO stock to the well containing the cyclodextrin. The cyclodextrin will form an inclusion complex with the compound, preventing precipitation.[27]
-
As always, run controls to ensure the cyclodextrin itself does not affect your experiment.
Summary and Final Recommendations
Low solubility of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is an expected challenge that can be systematically overcome.
-
Primary Strategy: The most effective method is to lower the pH of the aqueous assay buffer to between 6.0 and 6.5. This protonates the basic piperazine group and provides the largest increase in solubility. Always validate that your assay system is tolerant to this pH change.
-
Secondary Strategy: If pH modification is not possible, use a co-solvent like PEG 400 (1-10%) or an excipient like HPβCD (1-5 mM) to increase the solubilizing capacity of your buffer.
-
Validation is Key: For any strategy you employ, you must run parallel vehicle controls (e.g., buffer + lower pH, buffer + co-solvent) to prove that your formulation strategy, and not your compound, is not producing an artifact in your results.
By following this guide, researchers can confidently design experiments that maintain the solubility of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate, leading to accurate and reliable in vitro data.
References
-
Fiveable. (n.d.). pH and Solubility. AP Chem. Retrieved from [Link]
-
Bergström, C. A., & Avdeef, A. (2019). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]
-
Khan Academy. (n.d.). pH and solubility. Equilibrium. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]
-
ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? Retrieved from [Link]
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. Pharmacology for the Physical Therapist. Retrieved from [Link]
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Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
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Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]
-
askIITians. (2025). How does pH affect solubility? Retrieved from [Link]
-
PubChem. (n.d.). Piperazine. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (2016). pKa values in solubility determination using the Henderson-Hasselbalch equation. Retrieved from [Link]
-
Brieflands. (n.d.). Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Retrieved from [Link]
-
Capacités. (n.d.). Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation. Retrieved from [Link]
-
SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
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Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
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IRO Chelating. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
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Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]
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JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. Retrieved from [Link]
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- 25. Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation - CAPACITÉS [capacites.fr]
- 26. scispace.com [scispace.com]
- 27. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
Welcome to the technical support center for the synthesis of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, you will find a comprehensive troubleshooting guide in a question-and-answer format, frequently asked questions, detailed experimental protocols, and key data to facilitate the optimization of your synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you might encounter during the synthesis of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate.
Issue 1: Low to No Product Yield
Q1: My reaction is resulting in a very low yield, or I am not observing any product formation. What are the likely causes and how can I rectify this?
A1: A low or non-existent yield in this SNAr reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Insufficient Activation of the Aromatic Ring: The SNAr reaction mechanism necessitates an electron-deficient aromatic ring. This is achieved by the presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), positioned ortho or para to the leaving group. In the case of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate synthesis, the nitro group is ortho to the halogen leaving group, which provides strong activation. If you are using a different starting material with weaker activation, the reaction will be significantly slower or may not proceed at all.
-
Solution: Confirm you are using a starting material with a nitro group ortho or para to the leaving group. The recommended starting material is either ethyl 4-fluoro-3-nitrobenzoate or ethyl 4-chloro-3-nitrobenzoate.
-
-
Poor Leaving Group: The nature of the leaving group is critical in SNAr reactions. For this synthesis, fluoride is a better leaving group than chloride due to its high electronegativity, which polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack.
-
Solution: If you are experiencing low yields with ethyl 4-chloro-3-nitrobenzoate, consider switching to ethyl 4-fluoro-3-nitrobenzoate. The higher reactivity of the fluoride leaving group often leads to better yields and may allow for milder reaction conditions.
-
-
Suboptimal Reaction Temperature: SNAr reactions are often temperature-sensitive. If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to the formation of side products and decomposition of the desired product.
-
Solution: The optimal temperature for the reaction between ethyl 4-fluoro-3-nitrobenzoate and piperazine is typically in the range of 80-120 °C. It is advisable to start at the lower end of this range and gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Inappropriate Solvent: The choice of solvent is crucial. Aprotic polar solvents are generally preferred for SNAr reactions as they can solvate the cation of the base and the intermediate complex, but do not interfere with the nucleophile.
-
Solution: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are suitable solvents for this reaction. If you are observing low solubility of your starting materials or slow reaction rates, switching to a more polar aprotic solvent like DMSO can be beneficial.
-
-
Base Inefficiency: A base is required to deprotonate the piperazine and to neutralize the hydrofluoric or hydrochloric acid formed during the reaction. An inadequate amount or a weak base can hinder the reaction.
-
Solution: Use at least two equivalents of piperazine, with one equivalent acting as the nucleophile and the other as the base. Alternatively, one equivalent of piperazine can be used with an external inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Issue 2: Formation of Multiple Products or Impurities
Q2: My TLC analysis shows multiple spots, indicating the formation of side products. What are these impurities and how can I minimize them?
A2: The formation of multiple products is a common issue. Here are the likely side products and strategies to mitigate their formation:
-
Bis-arylated Piperazine: Piperazine has two secondary amine groups, both of which can act as nucleophiles. This can lead to the formation of a bis-arylated product where two molecules of the ethyl 3-nitrobenzoate derivative have reacted with one molecule of piperazine.
-
Solution: Use a molar excess of piperazine (at least 2-3 equivalents) relative to the ethyl 4-halo-3-nitrobenzoate. This statistical excess favors the mono-arylation product.
-
-
Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis, especially if water is present in the reaction mixture and the reaction is run at high temperatures or for extended periods. This will result in the formation of 3-nitro-4-(piperazin-1-yl)benzoic acid.
-
Solution: Ensure that all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware. Keep the reaction time to the minimum required for complete consumption of the starting material as monitored by TLC.
-
-
Unreacted Starting Material: Incomplete reaction will result in the presence of unreacted ethyl 4-halo-3-nitrobenzoate in your crude product.
-
Solution: Monitor the reaction progress closely using TLC. If the reaction stalls, consider increasing the temperature or adding more of the nucleophile or base.
-
Issue 3: Difficulty in Product Purification
Q3: I am struggling to purify the final product. What is the recommended purification method?
A3: Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is a solid at room temperature and can be purified by recrystallization.
-
Recommended Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent. A mixture of ethanol and water is often effective.
-
If colored impurities are present, you can add a small amount of activated charcoal and heat the solution for a short period.
-
Filter the hot solution to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
For more challenging purifications, column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent can be employed.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction?
A1: The synthesis of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process. In the first step, the nucleophile (piperazine) attacks the electron-deficient carbon atom bearing the leaving group (fluorine or chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product.
Q2: Which starting material is better: ethyl 4-fluoro-3-nitrobenzoate or ethyl 4-chloro-3-nitrobenzoate?
A2: Ethyl 4-fluoro-3-nitrobenzoate is generally the preferred starting material. In SNAr reactions, the rate-determining step is the initial nucleophilic attack. Fluorine, being the most electronegative halogen, makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack by the nucleophile.[2] This leads to a faster reaction rate compared to the chloro-analogue.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) . A suitable mobile phase would be a mixture of ethyl acetate and petroleum ether (e.g., 30:70 v/v). The starting material (ethyl 4-halo-3-nitrobenzoate) will have a different Rf value than the product. The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What are the safety precautions I should take during this synthesis?
A4:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The starting material, ethyl 4-fluoro-3-nitrobenzoate, is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3]
-
Piperazine is corrosive and can cause skin burns and eye damage.
-
The solvents used (DMSO, DMF, acetonitrile) have their own specific hazards; consult their Safety Data Sheets (SDS) before use.
-
Concentrated sulfuric acid, used in the preparation of the starting material, is highly corrosive.[4]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-fluoro-3-nitrobenzoate (Starting Material)
This protocol is adapted from the Fischer esterification of 4-fluoro-3-nitrobenzoic acid.[5]
Materials:
-
4-fluoro-3-nitrobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, suspend 4-fluoro-3-nitrobenzoic acid in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product as a yellow oil.
-
Purify the crude product by recrystallization from a mixture of hot ethyl acetate and petroleum ether to yield colorless crystals of ethyl 4-fluoro-3-nitrobenzoate.[6]
Protocol 2: Synthesis of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
This is a generalized protocol based on typical SNAr conditions for similar reactions.
Materials:
-
Ethyl 4-fluoro-3-nitrobenzoate
-
Piperazine
-
Potassium carbonate (optional)
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of ethyl 4-fluoro-3-nitrobenzoate in DMSO, add piperazine (2-3 equivalents).
-
If using only one equivalent of piperazine, add an equivalent of a base like potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with water to remove any water-soluble impurities.
-
Dry the crude product and then purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Summary
| Parameter | Recommended Condition | Rationale |
| Starting Material | Ethyl 4-fluoro-3-nitrobenzoate | Fluoride is a better leaving group in SNAr reactions.[2] |
| Nucleophile | Piperazine | The desired amine to be introduced. |
| Stoichiometry | 1 equivalent of aryl halide, 2-3 equivalents of piperazine | Excess piperazine acts as both nucleophile and base, and minimizes bis-arylation. |
| Solvent | DMSO, DMF, or Acetonitrile | Aprotic polar solvents facilitate the SNAr reaction. |
| Temperature | 80-120 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation. |
| Reaction Time | 4-12 hours | Monitor by TLC for completion. |
| Work-up | Precipitation in ice water | A simple method to isolate the solid product. |
| Purification | Recrystallization (e.g., from ethanol/water) or Column Chromatography | To obtain a high-purity final product.[1] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
-
Fun, H.-K., et al. (2009). Ethyl 4-fluoro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o556. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21277355, Ethyl 4-fluoro-3-nitrobenzoate. [Link]
-
Royal Society of Chemistry. (2011). Supporting Information for Oxidative Cross-Esterification of Dithiolanes with Alcohols through a Cross-Dehydrogenative Coupling (CDC) / Deprotection Sequence. Organic & Biomolecular Chemistry. [Link]
-
Gawande, S.K. (2014). SYNTHESIS, CHARACTERIZATION OF SOME 2-AZETIDINONE DERIVATIVES FROM 4- NITRO ETHYL BENZOATE BY MICROWAVE METHOD AND EVALUATION OF THEIR. ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 5(7), 2966-71. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2020, May 19). Nucleophilic Aromatic Substitution Reaction Mechanism - SNAr [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (2011). Supporting Information. Organic & Biomolecular Chemistry. [Link]
-
RSC Education. (2021). Nitration of methyl benzoate. [Link]
-
PubChem. Ethyl 4-fluoro-3-nitrobenzoate. [Link]
-
RSC Education. Nitration of methyl benzoate. [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. Ethyl 4-fluoro-3-nitrobenzoate | C9H8FNO4 | CID 21277355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ethyl 4-fluoro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor cell permeability of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
A Guide to Overcoming Poor Cell Permeability for Researchers
Welcome to the technical support center for Ethyl 3-nitro-4-(piperazin-1-yl)benzoate. As Senior Application Scientists, we've compiled this guide based on foundational cell permeability principles and proven field strategies to help you troubleshoot and overcome challenges related to this compound's delivery into cells. This document is designed to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experiments.
Understanding the Core Challenge: The Physicochemical Profile
The primary hurdle for Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is its molecular structure, which presents conflicting properties for cell permeability. Passive diffusion across the lipid bilayer of a cell membrane is governed by a molecule's size, charge, and polarity.[1][2][3]
Let's break down the molecule:
-
Ethyl Benzoate Core : This portion is relatively lipophilic, which is favorable for membrane interaction.
-
Nitro Group (-NO2) : This is a highly polar, electron-withdrawing group. It increases the molecule's Polar Surface Area (PSA), a key predictor of permeability. Higher PSA generally correlates with lower permeability.[1]
-
Piperazine Ring : This is the most critical feature. The secondary amine (-NH) in the piperazine ring is basic. At physiological pH (~7.4), this amine will be predominantly protonated (positively charged). This charge is a significant barrier to passive diffusion through the nonpolar lipid membrane.[4][5][6]
Table 1: Estimated Physicochemical Properties of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
| Property | Estimated Value | Implication for Permeability |
| Molecular Weight | ~279.29 g/mol | Acceptable (within "Rule of 5" limits) |
| LogP (Lipophilicity) | ~2.0 - 2.5 | Moderate lipophilicity, generally favorable. |
| Polar Surface Area (PSA) | > 80 Ų | High, suggesting potentially poor permeability. |
| pKa (of Piperazine Amine) | ~8.0 - 9.0 | Significantly protonated and charged at pH 7.4. (Primary Barrier) |
| Hydrogen Bond Donors | 1 (the piperazine N-H) | Contributes to polarity; masking this is a key strategy.[7] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during cell-based assays with this compound.
Q1: My compound shows low or no activity in my cell-based assay, but is potent in a cell-free (e.g., enzyme) assay. Is permeability the problem?
Answer: This is a classic indicator of poor cell permeability. If the compound can interact with its target in a lysed-cell or purified protein system but not in a whole-cell system, it strongly suggests the compound is not reaching its intracellular target.
How to Confirm:
-
Direct Permeability Assessment : The most definitive method is to perform a permeability assay. We recommend starting with a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion, followed by a Caco-2 assay for a more biologically relevant picture that includes active transport.[8][9]
-
Dose-Response Shift with Permeabilizing Agents : As a less direct method, you can treat cells with a very low, non-toxic concentration of a membrane permeabilizing agent like digitonin or saponin alongside your compound. If you observe a significant increase in efficacy, it points toward a permeability issue. Caution: This is a crude method and can introduce artifacts.
Q2: How do I quantitatively measure the permeability of my compound?
Answer: The two industry-standard in vitro assays are PAMPA and the Caco-2 permeability assay.[10]
-
PAMPA : This assay measures a compound's ability to diffuse from a donor well, through an artificial lipid membrane, into an acceptor well. It is cost-effective, high-throughput, and specifically measures passive diffusion.[9]
-
Caco-2 Assay : This uses a monolayer of differentiated Caco-2 human colon adenocarcinoma cells, which mimic the intestinal epithelium.[11] This model is considered the gold standard because it evaluates not only passive diffusion but also paracellular transport and, crucially, active transport via efflux pumps (like P-glycoprotein, P-gp), which can actively pump your compound out of the cell.[12][13][14]
An essential output of the Caco-2 assay is the Efflux Ratio (ER) . This is calculated by dividing the apparent permeability (Papp) in the basolateral-to-apical direction (B→A) by the Papp in the apical-to-basolateral direction (A→B).
-
ER > 2 : Suggests the compound is a substrate for active efflux.[14] This means the problem isn't just poor entry, but that the cell is actively removing it.
Q3: My compound is an efflux pump substrate. What are my options?
Answer: If the Caco-2 assay reveals a high efflux ratio, you have two main paths:
-
Chemical Modification : Alter the compound's structure to reduce its recognition by efflux pumps. This often involves subtle changes to sterics or hydrogen bonding patterns.
-
Co-administration with an Efflux Pump Inhibitor (EPI) : In your experiment, you can co-administer a known inhibitor, such as Verapamil for P-gp, to block the pump and increase the intracellular concentration of your compound.[14][15] This can validate that efflux is the mechanism of resistance.
Strategies for Overcoming Poor Permeability
If you've confirmed poor permeability, the following strategies, ranging from chemical modification to advanced formulation, can be employed.
Strategy 1: The Prodrug Approach (Chemical Modification)
The most robust strategy is to temporarily mask the functional groups that hinder permeability.[16] For Ethyl 3-nitro-4-(piperazin-1-yl)benzoate, the target is the basic secondary amine of the piperazine ring. By masking this amine, you can create an uncharged "prodrug" that crosses the cell membrane and is then cleaved by intracellular enzymes (like esterases) to release the active parent compound.[5][17]
Recommended Prodrug Moieties for the Piperazine Amine:
-
Carbamates : Form an N-alkoxycarbonyl derivative. These are often stable and can be cleaved by intracellular carboxylesterases.
-
Amides : Acylating the nitrogen with a simple group like an acetyl or a bioreversible promoiety.
-
N-Mannich Bases : These can increase lipophilicity and suppress the pKa of the amine.[5]
Table 2: Example Prodrug Modifications and Their Predicted Effect
| Prodrug Moiety | Resulting Group | Expected Charge at pH 7.4 | Predicted Permeability | Cleavage Mechanism |
| (None - Parent Cmpd) | -NH- | Mostly Positive (-NH2+-) | Poor | N/A |
| Ethoxycarbonyl | -N-CO-OEt | Neutral | Greatly Improved | Intracellular Esterases |
| Acetyl | -N-CO-CH3 | Neutral | Greatly Improved | Intracellular Amidases |
Strategy 2: Formulation-Based Approaches
If modifying the molecule is not feasible, you can improve its delivery using advanced formulation techniques. These methods encapsulate the drug, shielding its unfavorable properties from the cell membrane.
-
Lipid-Based Formulations (e.g., Liposomes) : Encapsulating the compound in liposomes can facilitate its entry into cells via membrane fusion or endocytosis.[18]
-
Nanoparticle Systems : Formulating the compound into nanoparticles can enhance oral bioavailability and cellular uptake.[19][20] These systems can protect the drug from degradation and modify its absorption profile.[21][22]
Strategy 3: Experimental Condition Optimization
-
Permeation Enhancers : Certain excipients can be used to transiently and reversibly open tight junctions or disrupt the membrane to increase permeability.[23] Use these with caution and appropriate controls, as they can induce cellular stress.
-
pH Modification : While difficult in cell culture, altering the pH of the buffer to be closer to the compound's pKa can increase the proportion of the neutral, more permeable species. This is more applicable to in vitro transport studies than to cell-based efficacy assays.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput method to assess the passive permeability of your compound.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen, pION Gut-Box™)
-
Acceptor Sink Buffer (ASB), pH 7.4
-
Donor Buffer, pH 7.4 (or other as needed)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (High permeability: Propranolol; Low permeability: Atenolol)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate : Add 300 µL of Acceptor Sink Buffer to each well of the 96-well acceptor plate.
-
Hydrate Donor Plate Membrane : Add 5 µL of the artificial membrane lipid solution (e.g., phosphatidylcholine in dodecane) to each well of the donor plate filter.
-
Prepare Donor Solutions : Dilute the test and reference compounds to a final concentration of 100 µM in the Donor Buffer. The final DMSO concentration should be <1%.
-
Assemble PAMPA Sandwich : Add 150 µL of the donor solutions to the donor plate wells. Carefully place the donor plate on top of the acceptor plate to form the "sandwich."
-
Incubation : Incubate the sandwich at room temperature for 4-16 hours, protected from light.
-
Disassemble and Analyze : After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (LC-MS/MS is preferred for sensitivity and specificity).
-
Calculate Permeability (Pe) : Use the manufacturer's or established formulas to calculate the effective permeability coefficient.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol assesses both passive and active transport across a biological monolayer.
Materials:
-
Caco-2 cells (ATCC)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS), pH 7.4
-
Test compound and reference compounds
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer Yellow (paracellular integrity marker)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture : Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation into a polarized monolayer. Change media every 2-3 days.
-
Monolayer Integrity Check : Before the assay, measure the TEER of each well. Values should be >250 Ω·cm². Also, perform a Lucifer Yellow rejection test to confirm tight junction integrity.
-
Prepare Transport Solutions : Prepare the test compound at the desired concentration (e.g., 10 µM) in pre-warmed HBSS.
-
Apical to Basolateral (A→B) Transport :
-
Wash the monolayers with warm HBSS.
-
Add the compound solution to the apical (top) chamber (e.g., 0.4 mL).
-
Add fresh HBSS to the basolateral (bottom) chamber (e.g., 1.2 mL).
-
Incubate at 37°C with gentle shaking for 2 hours.
-
Take samples from both chambers for analysis.
-
-
Basolateral to Apical (B→A) Transport :
-
Wash the monolayers.
-
Add the compound solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and sample as above.
-
-
Analysis : Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculations :
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B)
-
References
-
Rautio, J., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2761178, Ethyl 4-(piperazin-1-yl)benzoate. PubChem. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20785233, Ethyl 4-(4-methylpiperazin-1-YL)benzoate. PubChem. [Link]
-
Zhao, P., et al. (2015). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC - NIH. [Link]
-
Masi, M., et al. (2021). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC - PubMed Central. [Link]
-
Avdeef, A. (2012). Comparison between Caco-2 permeability and PAMPA permeability. ResearchGate. [Link]
-
Conduct Science. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. Conduct Science. [Link]
-
Cheméo. (n.d.). Ethyl 3-nitrobenzoate. Cheméo. [Link]
-
Du, D., et al. (2018). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology. [Link]
-
Bermejo, M., et al. (2004). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. [Link]
-
Kaiser, M., et al. (2023). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]
-
Lin, Y., et al. (2019). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. MDPI. [Link]
-
Sharma, P., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]
-
Li, Y., et al. (2024). Innovative Gastrointestinal Drug Delivery Systems: Nanoparticles, Hydrogels, and Microgrippers. IMR Press. [Link]
-
Pires, M., et al. (2008). Prodrugs for Amines. MDPI. [Link]
-
Fafiolu, I., et al. (2021). Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate. PMC - NIH. [Link]
-
Sercombe, L., et al. (2015). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. MDPI. [Link]
-
MDPI. (n.d.). Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-nitro-4-(propylamino)benzoate. PMC - NIH. [Link]
-
Wright, P., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. [Link]
-
Martin, C., et al. (2024). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. [Link]
-
Zorzi, A., et al. (2017). Strategies for transitioning macrocyclic peptides to cell-permeable drug leads. ResearchGate. [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]
-
Thomson, B. I., & Saadhali, S. A. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biotech Res Asia. [Link]
-
Rautio, J., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]
-
Alqahtani, M. S. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69261, Ethyl 3-nitrobenzoate. PubChem. [Link]
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Patel, J., et al. (2016). Nanotechnology-a promising drug delivery for poorly soluble drugs. ResearchGate. [Link]
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Slideshare. (n.d.). Cell permeability assays: caco-2 cell permeability, pampa membrane assays. Slideshare. [Link]
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PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]
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Quora. (2023). What factors affect a molecule's permeability through a membrane? Quora. [Link]
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Martin, C., et al. (2024). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC - PubMed Central. [Link]
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da Silva, A. D., et al. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]
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Kumar, S., & Bhargava, D. (2005). Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. PharmTech. [Link]
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ChemBK. (n.d.). Ethyl 3-nitrobenzoate. ChemBK. [Link]
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JoVE. (n.d.). Factors Affecting Drug Distribution: Tissue Permeability. JoVE. [Link]
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- 9. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. japsonline.com [japsonline.com]
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate stability and degradation issues
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for Ethyl 3-nitro-4-(piperazin-1-yl)benzoate. As researchers and drug development professionals, we understand that compound stability is not merely a matter of storage—it is fundamental to the validity, reproducibility, and success of your experiments. Inconsistent results, unexpected analytical peaks, and loss of potency can often be traced back to unaddressed degradation issues.
This guide is designed to move beyond simple procedural lists. It provides a mechanistic understanding of the inherent chemical liabilities of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate, offering not just solutions but the scientific rationale behind them. Our goal is to empower you to anticipate, diagnose, and resolve stability challenges effectively.
Section 1: Intrinsic Stability Profile of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
To effectively troubleshoot this molecule, one must first appreciate its structural components and their inherent reactivity. The molecule contains three key functional groups that represent its primary stability liabilities: the ethyl ester , the nitroaromatic system , and the piperazine ring attached to the aromatic core.
-
Ester Hydrolysis: The ethyl ester group is susceptible to cleavage, particularly under non-neutral pH conditions. This reaction, known as hydrolysis, can be catalyzed by both acids and bases, yielding 3-nitro-4-(piperazin-1-yl)benzoic acid and ethanol.[1] Basic hydrolysis (saponification) is typically irreversible and proceeds to completion, while acidic hydrolysis is a reversible equilibrium.[1] The rate of hydrolysis is highly dependent on pH, temperature, and the buffer system used.[2][3]
-
Nitro Group Reduction: The electron-withdrawing nature of the nitro group makes the aromatic ring relatively stable against oxidative attack but renders the nitro group itself susceptible to reduction.[4] This can occur in the presence of common reducing agents, certain metal catalysts, or under anaerobic biological conditions.[5] The reduction can proceed through nitroso and hydroxylamino intermediates to form the corresponding amine, Ethyl 3-amino-4-(piperazin-1-yl)benzoate.[4][5] These amine byproducts can be highly reactive and may be carcinogenic.[4]
-
Oxidative Degradation: The piperazine moiety, specifically the tertiary amine linked to the aromatic ring, is a potential site for oxidation.[6][7] Oxidation of aromatic amines can be complex, often initiated by radical mechanisms and potentially leading to the formation of colored oligomeric or polymeric byproducts.[8][9] This degradation pathway is a common reason for the discoloration of solid samples and solutions upon exposure to atmospheric oxygen or oxidizing agents.[9][10]
Section 2: Troubleshooting Guide: Diagnosing Experimental Issues
This section addresses specific problems you may encounter during your work, linking them to the core stability profile discussed above.
Q1: I've noticed my solid sample of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate has developed a yellow or brownish tint over time. What is the likely cause?
A1: This is a classic sign of oxidative degradation or photodegradation. The tertiary amine of the piperazine ring and the aromatic system itself can react with atmospheric oxygen, especially when catalyzed by light or trace metal impurities, forming colored degradation products.[10] Nitroaromatic compounds as a class are known to be photosensitive.[11]
-
Causality: The color change arises from the formation of extended conjugated systems or oxidized species which absorb light in the visible spectrum.
-
Immediate Action: Check if the discoloration is correlated with a decrease in purity using a suitable analytical method like HPLC-UV.
-
Preventative Protocol:
-
Storage: Always store the solid compound in a tightly sealed, amber glass vial to protect it from light and air.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store at recommended low temperatures (e.g., 2-8°C) to slow the rate of any potential degradation reactions.
-
Q2: My HPLC analysis of an aged solution shows a significant new peak that is more polar (i.e., has a shorter retention time on a reverse-phase column) than the parent compound. What is this peak?
A2: The most probable identity of this new, more polar peak is the carboxylic acid hydrolysis product: 3-nitro-4-(piperazin-1-yl)benzoic acid. The loss of the ethyl group and the presence of a free carboxylic acid dramatically increases the compound's polarity.
-
Causality: Ester hydrolysis is often the fastest degradation pathway in aqueous or protic solvents, especially if the pH is not strictly controlled.[1][2] The piperazine moiety itself imparts a basic character to the molecule, and solutions can have a pH that promotes hydrolysis.[12]
-
Verification: To confirm, you can intentionally degrade a sample by treating it with a dilute base (e.g., 0.1 M NaOH) and see if the retention time of the resulting peak matches your unknown peak.
-
Preventative Protocol:
-
Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. This is the single most effective way to avoid hydrolysis-related issues.
-
Solvent Choice: If storage is unavoidable, use aprotic solvents like anhydrous DMSO or DMF.
-
pH Control: For aqueous solutions, use a carefully chosen buffer system to maintain a pH as close to neutral as possible (pH 6-7.5), though the optimal pH for stability must be experimentally determined.
-
Storage: Store solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and slow down degradation kinetics.[13]
-
Q3: In a reaction involving a metal catalyst (e.g., Palladium, Platinum) or a reducing agent, I'm getting a low yield of my desired product and see byproducts where the nitro group has been altered. What's happening?
A3: You are likely observing the unintended reduction of the nitro group. The nitroaromatic functional group is readily reduced under conditions commonly used for other transformations, such as catalytic hydrogenation.[4]
-
Causality: The nitro group can be reduced to an amine more easily than many other functional groups. This unwanted side reaction consumes your starting material and complicates purification.
-
Troubleshooting Steps:
-
Reagent Compatibility: Scrutinize all reagents and catalysts in your reaction for their potential to reduce a nitroaromatic system.
-
Protecting Groups: If the nitro group is not essential for the current reaction step, consider if a protection-deprotection strategy is feasible.
-
Alternative Chemistry: Explore alternative synthetic routes or catalysts that are known to be chemoselective and will not affect the nitro group.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the definitive recommended storage conditions for solid Ethyl 3-nitro-4-(piperazin-1-yl)benzoate?
A1: For optimal long-term stability, the solid compound should be stored at 2-8°C , in a well-sealed, light-resistant (amber) container .[10] For maximum protection against slow oxidative degradation, storing under an inert atmosphere (argon or nitrogen) is best practice.
Q2: How should I prepare and store a stock solution?
A2: The ideal solvent is anhydrous DMSO . Prepare a high-concentration stock (e.g., 10-50 mM). Apportion this stock into single-use aliquots in amber or foil-wrapped microtubes and store them at -80°C . This minimizes exposure to water, light, and repeated freeze-thaw cycles which can accelerate degradation.
Q3: What is the best analytical method to monitor the stability of this compound and its potential degradants?
A3: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard. This technique, known as a "stability-indicating method," should be able to separate the parent compound from its primary degradants (hydrolyzed acid, reduced amine, etc.).
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (acetonitrile or methanol) will likely be required to resolve the parent compound from its more polar and less polar degradants.[10]
-
Detection: The nitroaromatic chromophore allows for sensitive detection by UV spectrophotometry (typically in the 254-350 nm range, which should be optimized).
Section 4: Key Experimental Protocols
Protocol 4.1: Foundational Forced Degradation Study
A forced degradation study is essential for understanding the stability of your molecule under stress conditions.[11][14] This helps in developing stable formulations and robust analytical methods.
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the solution. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solution at 60°C for 48 hours, protected from light.
-
Photodegradation: Expose the solution to a calibrated light source as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). Run a dark control in parallel.
-
Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using your stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.[15]
Protocol 4.2: Developing a Stability-Indicating HPLC Method
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Screening:
-
Phase A: 10 mM Ammonium Acetate in water, pH 5.0.
-
Phase B: Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes. This broad gradient is likely to elute all compounds of interest.
-
Wavelength Selection: Use a Photo-Diode Array (PDA) detector to monitor the spectra of all eluting peaks. Select a wavelength that provides a good response for both the parent compound and the degradation products.
-
Optimization: Analyze a mixture of your forced degradation samples. Adjust the gradient slope, pH of the mobile phase, or even switch the organic modifier (to methanol) to improve the resolution between the parent peak and the closest eluting degradant peak. The goal is a resolution (Rs) of >1.5 for all critical peak pairs.[10]
Section 5: Visual Summaries and Data
Table 1: Summary of Expected Degradation Behavior
| Stress Condition | Reagent/Parameter | Expected Primary Degradation Pathway | Primary Degradant |
| Acidic | 0.1N HCl, 60°C | Ester Hydrolysis | 3-nitro-4-(piperazin-1-yl)benzoic acid |
| Basic | 0.1N NaOH, RT | Ester Hydrolysis (rapid) | 3-nitro-4-(piperazin-1-yl)benzoic acid |
| Oxidative | 3% H₂O₂, RT | Oxidation of Piperazine Ring | Complex mixture, colored products |
| Thermal | 60°C | Ester Hydrolysis (slow) | 3-nitro-4-(piperazin-1-yl)benzoic acid |
| Photolytic | ICH Q1B Light | Photodegradation/Oxidation | Complex mixture, colored products |
Caption: A logical approach to diagnosing stability issues.
Section 6: References
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved January 22, 2026. [Link]
-
Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), e23–e31. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 119-128. [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]
-
PrepChem. (n.d.). Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. Retrieved January 22, 2026. [Link]
-
Lin, Y. C., et al. (2004). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of hazardous materials, 106(1), 31-40. [Link]
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Minero, C., et al. (2007). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. RSC Publishing. [Link]
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KEGG. (n.d.). Benzoate degradation. Retrieved January 22, 2026. [Link]
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PubChem. (n.d.). Ethyl 4-(piperazin-1-yl)benzoate. Retrieved January 22, 2026. [Link]
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Sharma, G., & Saini, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00083. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 22, 2026. [Link]
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Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]
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ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. [Link]
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MedCrave. (2016). Forced Degradation Studies. [Link]
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YouTube. (2014). Ethyl Esters and the Anti-Viral Pro-Drug Tamiflu. [Link]
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CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. [Link]
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24ChemicalResearch. (2026). Piperazine Derivatives Market. [Link]
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Norwegian Research Information Repository. (n.d.). Oxidative degradation of amines using a closed batch system. [Link]
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Frontiers. (n.d.). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. [Link]
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PubChem. (n.d.). Ethyl 4-(4-methylpiperazin-1-YL)benzoate. Retrieved January 22, 2026. [Link]
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MDPI. (n.d.). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]
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ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
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ResearchGate. (n.d.). Prodrugs and hydrolysis of esters. [Link]
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SciRP.org. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Link]
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NIST. (n.d.). Piperazine. Retrieved January 22, 2026. [Link]
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NIH. (n.d.). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. [Link]
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ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing in Pharma. Retrieved January 22, 2026. [Link]
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Chemistry LibreTexts. (2021). Oxidation of Amines. [Link]
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NIH. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. [Link]
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Cheméo. (n.d.). Piperazine. Retrieved January 22, 2026. [Link]
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PubMed. (1996). Biodegradation of nitroaromatic compounds. [Link]
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KEGG. (n.d.). Benzoate degradation - Cupriavidus metallidurans. Retrieved January 22, 2026. [Link]
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- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
Introduction
Welcome to the technical support center for the purification of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this key chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to overcome common and complex purification challenges. This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate in a question-and-answer format.
Synthesis and Impurity Profile
Q1: What is the likely synthetic route for Ethyl 3-nitro-4-(piperazin-1-yl)benzoate and what are the expected impurities?
A1: The most common and direct synthesis route is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting Ethyl 4-chloro-3-nitrobenzoate with piperazine. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic attack by the secondary amine of piperazine at the position para to the nitro group, displacing the chloride.
Understanding this synthetic pathway is crucial for predicting the impurity profile. The primary impurities to anticipate are:
-
Unreacted Starting Materials:
-
Ethyl 4-chloro-3-nitrobenzoate
-
Piperazine
-
-
Process-Related Impurities:
-
Di-substituted Piperazine: This is a significant potential impurity where two molecules of Ethyl 4-chloro-3-nitrobenzoate react with one molecule of piperazine, forming a symmetrical dimer.
-
Piperazine Salts: If the reaction is run in the presence of a base to scavenge the HCl byproduct, the corresponding piperazine salt may be present.
-
-
Degradation Products:
-
Hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur if the reaction or work-up conditions are too acidic or basic, especially at elevated temperatures.
-
Diagram: Synthesis and Potential Impurities
Caption: Synthetic pathway and common impurities.
Purification Troubleshooting
Q2: My crude product is an oil and will not solidify. How can I proceed with purification?
A2: Oily products are a common challenge with piperazine-containing compounds. Here are several strategies:
-
Salt Formation: The presence of the basic piperazine moiety makes your compound an excellent candidate for salt formation. By treating the oily product with an acid (e.g., HCl in isopropanol or fumaric acid in ethanol), you can often induce the formation of a crystalline salt which is more amenable to purification by recrystallization.[1] The purified salt can then be neutralized with a base (e.g., NaHCO₃) to regenerate the pure, free-base form of your product.
-
Solvent Trituration: Try washing or triturating the oil with a solvent in which your product has low solubility, but the impurities are soluble. Non-polar solvents like hexanes or diethyl ether can be effective for removing less polar impurities.
-
Column Chromatography: This is a primary method for purifying oils. However, the basicity of your compound can lead to "tailing" on standard silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent.[2]
Q3: I am seeing significant tailing of my product spot on TLC and poor separation during column chromatography. What can I do?
A3: Tailing is a common issue when purifying basic compounds like amines on silica gel, which is acidic. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to a slow and uneven elution.
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.5-1% is a standard choice. This will neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.[2]
-
Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.
-
Column Loading: Ensure you are not overloading the column. Overloading can lead to broad peaks and poor separation. As a general rule, for flash chromatography, the amount of crude material should be about 1-10% of the weight of the silica gel.
Q4: I am attempting to recrystallize my product, but it "oils out" instead of forming crystals. What is happening and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This often traps impurities.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Lower the Saturation Temperature: Add a small amount of additional hot solvent to the solution to slightly decrease its saturation. This can lower the temperature at which crystallization begins, potentially to below the melting point of your compound.
-
Change the Solvent System: The boiling point of your chosen solvent may be too high. Consider a solvent with a lower boiling point or use a mixed solvent system. For nitroaromatic compounds, ethanol-water mixtures are often effective.[3]
Q5: How can I effectively remove unreacted piperazine from my crude product?
A5: Unreacted piperazine is a common basic impurity.
-
Acidic Wash (Acid-Base Extraction): During the work-up, wash the organic layer containing your product with a dilute aqueous acid solution (e.g., 1M HCl). The piperazine will be protonated to form a water-soluble salt and will be extracted into the aqueous layer, while your less basic product remains in the organic layer.[4][5][6]
-
Water Wash: Piperazine itself has good water solubility, so a simple water wash of the organic layer can also be effective at removing a significant portion of it.[7]
Detailed Purification Protocols
The following protocols are provided as a starting point. Optimization will likely be necessary based on the specific impurity profile of your crude material.
Protocol 1: Purification by Recrystallization
Recrystallization is an effective method for purifying solid materials, provided a suitable solvent is identified.
Step-by-Step Methodology:
-
Solvent Selection:
-
Place a small amount of your crude product (10-20 mg) in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tube. The ideal solvent will completely dissolve the compound at its boiling point.
-
Allow the solution to cool. Abundant crystal formation upon cooling indicates a good solvent.
-
Suggested Solvents to Screen: Ethanol, Isopropanol, Ethyl Acetate, Ethanol/Water mixture, Ethyl Acetate/Hexane mixture. Polar solvents like ethanol are often a good starting point for polar nitroaromatic compounds.[3]
-
-
Dissolution:
-
Place the crude Ethyl 3-nitro-4-(piperazin-1-yl)benzoate in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and boiling chips).
-
Continue adding small portions of the hot solvent until the solid is just completely dissolved.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum.
-
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for purifying oils or solids that are difficult to recrystallize, and for separating compounds with different polarities.
Step-by-Step Methodology:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.
-
If tailing is observed, add 0.5-1% triethylamine (TEA) to the solvent system.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Pack the column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (like dichloromethane).
-
Carefully load the solution onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying gentle pressure to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Ethyl 3-nitro-4-(piperazin-1-yl)benzoate.
-
Diagram: Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification method.
Purity Assessment
Accurate assessment of purity is critical. The following analytical techniques are recommended.
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A starting point is 1:1 Hexanes:Ethyl Acetate. Adjust the ratio to achieve an Rf of 0.2-0.4 for the product. Add 0.5-1% triethylamine if tailing is observed.
-
Visualization:
-
UV Light (254 nm): The aromatic nature of the compound allows for visualization under UV light, where it will appear as a dark spot.[8]
-
Staining: If the compound is not UV-active or for enhanced visualization, specific stains can be used. A common method for nitro compounds involves reduction with stannous chloride followed by diazotization and coupling to form a colored azo dye.[9]
-
High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For MS compatibility, use formic acid (0.1%) as a modifier. For UV detection, phosphoric acid can also be used.[10][11][12]
-
Detection: UV detection at a wavelength around 254 nm is suitable for this compound.
| Parameter | Recommended Starting Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural confirmation and purity assessment.
-
Expected ¹H NMR Signals:
-
Expected ¹³C NMR Signals:
-
Signals in the aromatic region. The carbon attached to the nitro group will be significantly shifted.
-
A signal for the ester carbonyl carbon.
-
Signals for the ethyl group and piperazine carbons.
-
Safety and Handling
-
Nitroaromatic Compounds: These compounds should be handled with care as they can be toxic and potentially explosive under certain conditions.[1][3][14] Avoid heating under confinement.
-
Solvents: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood when handling organic solvents.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines. Aqueous waste containing nitroaromatic compounds may require special treatment.[15][16]
References
-
A rapid, simple, sensitive and accurate quantitative method has been developed for the determination of eleven nitroaromatic components by solid phase microextraction (SPME) coupled to high performance liquid chromatography (HPLC) with UV detection from aqueous samples. Journal of Hazardous Materials. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
How do I remove piperazine from the solid compound?. ResearchGate. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry. [Link]
-
Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange. [Link]
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Technological Proposal for Treating Wastewater Contaminated with Nitro Aromatic Compounds by Simulation. AIDIC. [Link]
-
Nitroaromatics and Isophorone Standard - Safety Data Sheet. Restek. [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.. YouTube. [Link]
-
Flash Column Chromatography Guide. MIT OpenCourseWare. [Link]
-
Liquid/liquid Extraction. University of Colorado Boulder. [Link]
-
Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
-
Recrystallization. UCLA Chemistry. [Link]
- Method of treating waste water produced during preparing nitro compound.
-
Analytical Methods. ATSDR. [Link]
-
How do I identify different kinds of benzene substitution using H NMR spectra?. Reddit. [Link]
-
TLC Visualization Methods. University of California, Irvine. [Link]
-
Biological Treatment of Nitroaromatics in Wastewater. MDPI. [Link]
-
Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Recrystallization. University of South Alabama. [Link]
-
Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). Stack Exchange. [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. [Link]
-
Nitrocompounds, Aromatic: Physical & Chemical Hazards. e-EROS. [Link]
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- 2. Chromatography [chem.rochester.edu]
- 3. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vernier.com [vernier.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. aidic.it [aidic.it]
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How to avoid common pitfalls in Ethyl 3-nitro-4-(piperazin-1-yl)benzoate experiments
Prepared by: Gemini, Senior Application Scientist Last Updated: January 22, 2026
Welcome to the technical support center for Ethyl 3-nitro-4-(piperazin-1-yl)benzoate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this important intermediate. We will move beyond simple protocols to explain the chemical principles behind each step, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction used to synthesize Ethyl 3-nitro-4-(piperazin-1-yl)benzoate? The synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the piperazine acts as a nucleophile, attacking an electron-deficient aromatic ring and displacing a leaving group, typically a halide (like chlorine or fluorine).[1][2]
Q2: Why is the nitro group essential for this reaction? The strongly electron-withdrawing nitro group is critical for activating the aromatic ring towards nucleophilic attack. It stabilizes the negatively charged intermediate (the Meisenheimer complex) through resonance, which lowers the activation energy of the reaction.[1][2] The position of the nitro group ortho to the leaving group is ideal for this stabilization.
Q3: What is the most common and critical side product in this synthesis? The most significant challenge is the formation of the 1,4-disubstituted piperazine byproduct. Since piperazine has two reactive secondary amine groups, it can react with two molecules of the ethyl benzoate starting material.[3][4] Controlling the stoichiometry and reaction conditions is paramount to maximizing the yield of the desired mono-substituted product.
Q4: Is this compound sensitive to any particular conditions? Yes. Aromatic nitro compounds can be susceptible to reduction, converting the nitro group (-NO₂) to an amino group (-NH₂).[5][6][7] It is advisable to avoid strong reducing agents during work-up and to store the final compound away from reagents that could facilitate this transformation. Additionally, the ester functional group can be hydrolyzed under harsh acidic or basic conditions, especially at elevated temperatures.
Troubleshooting Guide: Synthesis & Reaction Control
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low Yield of the Desired Product and Significant Formation of a Disubstituted Byproduct
Question: My reaction is producing a low yield of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate, and I'm isolating a significant amount of a higher molecular weight byproduct, which I suspect is the disubstituted piperazine. How can I improve selectivity for mono-substitution?
Answer: This is the most common pitfall. The formation of a 1,4-disubstituted piperazine occurs because the second nitrogen atom remains nucleophilic after the initial substitution.[3]
Causality & Solution:
-
Statistical Control (Excess Reagent): The most straightforward method to favor mono-substitution is to use a large excess of piperazine (e.g., 5-10 equivalents). By increasing the concentration of the unsubstituted piperazine, you statistically increase the probability that the electrophilic benzoate will collide with a molecule of free piperazine rather than the already-reacted mono-substituted product.[3][4]
-
Kinetic Control (Slow Addition): Adding the ethyl 4-halo-3-nitrobenzoate substrate slowly and at a controlled temperature to the solution of excess piperazine helps maintain a low concentration of the electrophile. This minimizes the chance for the mono-substituted product to react a second time.[3]
-
Protecting Group Strategy (Ultimate Control): For maximum selectivity, especially on a larger scale, using a mono-protected piperazine, such as N-Boc-piperazine, is the most robust strategy.[4] The Boc group renders one nitrogen non-nucleophilic. After the SNAr reaction, the Boc group is easily removed under acidic conditions to yield the final product. This converts the synthesis into a two-step process but often provides a much cleaner reaction profile and higher overall yield of the desired product.
Issue 2: The Reaction is Sluggish or Fails to Reach Completion
Question: I have been running the reaction for over 24 hours, but TLC analysis shows a significant amount of starting material remaining. What factors could be hindering the reaction rate?
Answer: A sluggish SNAr reaction is typically due to insufficient activation, suboptimal reaction conditions, or a poor leaving group.
Causality & Solution:
-
Leaving Group Ability: The rate of SNAr reactions is highly dependent on the leaving group. The general trend is F > Cl > Br > I.[8] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. If you are using a chloro-substituted starting material and experiencing slow kinetics, switching to the fluoro-analogue (Ethyl 4-fluoro-3-nitrobenzoate) will significantly accelerate the reaction.
-
Solvent Choice: Polar aprotic solvents such as DMSO, DMF, or NMP are ideal for SNAr reactions. They effectively solvate the cation of any base used but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.
-
Temperature: SNAr reactions require sufficient thermal energy to overcome the activation barrier. While room temperature might be sufficient for highly activated substrates (e.g., with multiple nitro groups), heating the reaction is often necessary. A typical temperature range is 80-120 °C. Monitor the reaction for potential decomposition or side reactions if pushing the temperature higher.
-
Base: The presence of a non-nucleophilic base, such as K₂CO₃ or Et₃N, is often beneficial. It acts as a scavenger for the HX acid formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.
Experimental Workflow & Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol prioritizes simplicity and yield by using an excess of piperazine.
dot
Caption: General workflow for the synthesis and purification.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous piperazine (5.0 eq.) and a suitable polar aprotic solvent (e.g., DMSO or DMF).
-
Reagent Addition: Dissolve Ethyl 4-chloro-3-nitrobenzoate (1.0 eq.) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirred piperazine solution over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-water. A solid precipitate of the crude product should form.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove excess piperazine and solvent.
-
Dissolve the crude solid in a suitable organic solvent like Ethyl Acetate or Dichloromethane.
-
Wash the organic layer sequentially with 1M HCl (to remove any remaining basic piperazine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel.[9] A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexane.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of Key Mechanism
The SNAr reaction proceeds through a distinct two-step, addition-elimination mechanism. The stability of the intermediate is key to the reaction's success.
dot
Caption: The addition-elimination mechanism via a Meisenheimer complex.
Troubleshooting Guide: Purification & Characterization
Issue 3: Difficulty Separating Product from Starting Material
Question: My column chromatography is not giving good separation between my product and the unreacted Ethyl 4-chloro-3-nitrobenzoate. What can I do?
Answer: Poor separation on silica gel indicates that the polarity difference between your product and starting material is insufficient for the chosen eluent system.
Causality & Solution:
-
Optimize Eluent System: The product, with the added piperazine ring, should be significantly more polar than the starting halide.
-
Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding small percentages of a more polar solvent like ethyl acetate.
-
Use TLC to test various solvent mixtures. The ideal system will show a clear separation between the starting material spot (higher Rf) and the product spot (lower Rf).
-
-
Column Conditions: Ensure you are using an appropriate amount of silica gel (typically 50-100 times the weight of your crude material) and that the column is packed properly to avoid channeling. A long, thin column generally provides better separation than a short, wide one.
-
Drive the Reaction to Completion: The best way to avoid separation issues is to ensure the reaction goes to completion, consuming all the starting material. Re-evaluate the reaction conditions (temperature, time, solvent) as discussed in Issue 2.
Issue 4: NMR Spectrum is Inconsistent with the Expected Structure
Question: I've taken an ¹H NMR of my final product, but the aromatic region is complex, and the integrations don't match. What could be wrong?
Answer: An unexpected NMR spectrum can point to the presence of impurities, regioisomers, or residual solvent.
Causality & Solution:
-
Check for Impurities:
-
Disubstituted Product: The presence of the symmetrical disubstituted byproduct will complicate the aromatic region and show different piperazine proton signals.
-
Starting Material: Compare the spectrum to that of your starting material to identify any unreacted halide.
-
Solvent: Look for characteristic peaks of your reaction or purification solvents (e.g., DMSO, Ethyl Acetate, Hexane).
-
-
Confirm Regiochemistry: The expected product is Ethyl 3-nitro-4-(piperazin-1-yl)benzoate. The protons on the benzoate ring will be in a specific arrangement. While complex, you should expect three distinct aromatic signals. Compare your observed chemical shifts and coupling constants with literature values for similar compounds.[9][10][11]
-
Sample Purity: If the sample is not fully dry or contains non-volatile impurities from the work-up, the spectrum can be distorted. Ensure the product is thoroughly dried under high vacuum after purification.
| Expected ¹H NMR Data Summary (Predicted) | |
| Proton Type | Approx. Chemical Shift (ppm, CDCl₃) |
| Ethyl Ester (CH₃) | ~1.4 (triplet) |
| Ethyl Ester (CH₂) | ~4.4 (quartet) |
| Piperazine (4H) | ~3.2 (multiplet) |
| Piperazine (4H) | ~3.4 (multiplet) |
| Aromatic (3H) | 7.0 - 8.5 (multiple signals) |
Note: Actual chemical shifts can vary based on solvent and concentration.
References
- Supporting Information for Oxidative Cross-Esterification of Dithiolanes with Alcohols. The Royal Society of Chemistry.
- Technical Support Center: Synthesis of Substituted Piperazines. BenchChem.
- Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. PrepChem.com.
- Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate. BenchChem.
- Synthesis of Amines. Chad's Prep on YouTube.
- Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoatehydrochloride. Biosynth.
- Reactions of Nitro Compounds. Chemistry LibreTexts.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PubMed Central (PMC).
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH).
- Recent Advances in the Synthesis of Aromatic Nitro Compounds. ResearchGate.
- Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange.
- Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI.
- Supporting Information for a typical experimental procedure for synthesis. The Royal Society of Chemistry.
- 1-BENZYLPIPERAZINE. Organic Syntheses Procedure.
- Nucleophilic Aromatic Substitution Practice Problems. Chemistry Steps.
- Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate. BLDpharm.
- ETHYL 3-NITROBENZOATE(618-98-4) 1H NMR spectrum. ChemicalBook.
- Supporting information for NMR data. The Royal Society of Chemistry.
- INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses Procedure.
- Nitration of methyl benzoate. Royal Society of Chemistry.
- Ethyl 3-nitrobenzoate. PubChem, National Institutes of Health.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Nucleophilic Aromatic Substitution Practice Problems. StudyOrgo.
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
-
Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][9][12]diazepin-2-ylamino)benzoate . MDPI. Available at:
- Synthesis method of vilazodone intermediate. Google Patents.
- Preparation and purification of methyl-3-nitobenzoate. YouTube.
- Ethyl 3-Nitrobenzoate. Veeprho.
- Nitration of Ethyl Benzoate. Chegg.com.
- Ethyl 3-nitrobenzoate (C9H9NO4). PubChemLite.
- ethyl 3-nitrobenzoate. Stenutz.
- Ethyl 4-(4-methylpiperazin-1-YL)benzoate. PubChem, National Institutes of Health.
- Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Scribd.
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Technical Support Center: Enhancing the Selectivity of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-nitro-4-(piperazin-1-yl)benzoate derivatives. This guide is designed to provide expert insights, troubleshooting strategies, and detailed protocols to help you navigate the complexities of synthesizing these compounds and optimizing their selectivity for various biological targets, particularly protein kinases.
Introduction
The Ethyl 3-nitro-4-(piperazin-1-yl)benzoate scaffold is a privileged structure in medicinal chemistry. The electron-withdrawing nitro group, combined with the versatile piperazine moiety, makes these derivatives potent agents against a range of biological targets.[1][2] However, achieving high selectivity is often a critical challenge in translating these promising compounds into viable therapeutic candidates. This guide provides a comprehensive resource to address common experimental hurdles and to rationally design derivatives with enhanced selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing the core scaffold of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate?
A1: The core synthesis is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the piperazine acts as a nucleophile, displacing a leaving group (commonly a halogen, such as fluorine or chlorine) at the C-4 position of an ethyl 3-nitrobenzoate precursor. The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group at the meta-position, which activates the aromatic ring towards nucleophilic attack.[3]
Q2: I am observing significant amounts of a di-substituted byproduct. How can I improve the mono-substitution selectivity?
A2: Di-substitution, where the electrophile reacts with both nitrogen atoms of piperazine, is a common issue. To favor mono-substitution, you can employ a large excess of piperazine (3-10 equivalents). This statistically favors the reaction of the electrophile with the more abundant, unreacted piperazine. Alternatively, a more controlled approach is to use a mono-protected piperazine, such as N-Boc-piperazine, followed by deprotection after the substitution reaction.
Q3: My compound has poor solubility in common solvents for biological assays. What can I do?
A3: The piperazine moiety offers a convenient handle for modulating physicochemical properties. The free nitrogen can be protonated to form a more soluble salt (e.g., hydrochloride or citrate). Additionally, derivatizing the second nitrogen of the piperazine with polar groups can enhance aqueous solubility.
Q4: What is the role of the nitro group in the biological activity and selectivity of these compounds?
A4: The nitro group serves multiple purposes. Synthetically, it activates the aromatic ring for the crucial SNAr reaction.[3] In terms of biological activity, its strong electron-withdrawing nature can influence the electronic properties of the entire molecule, impacting target binding. For kinase inhibitors, the nitro group can form specific hydrogen bonds or electrostatic interactions with amino acid residues in the ATP-binding pocket, which can be critical for both potency and selectivity.[4][5] However, the presence of a nitro group can sometimes be associated with toxicity, which should be evaluated.[6]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis, purification, and analysis of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate derivatives.
Issue 1: Low or No Yield in the SNAr Reaction
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficient Activation of the Aromatic Ring | Ensure your starting material, ethyl 4-halo-3-nitrobenzoate, has the halo and nitro groups correctly positioned. The electron-withdrawing nitro group must be ortho or para to the leaving group (the halogen) to effectively stabilize the negatively charged Meisenheimer intermediate formed during the reaction. A meta-positioning offers no such resonance stabilization and will result in a sluggish or failed reaction.[7] |
| Poor Leaving Group | The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I. Fluorine is the most activating due to its high electronegativity, which enhances the electrophilicity of the carbon atom being attacked. If you are using a chloro or bromo derivative and experiencing low yields, consider if a fluoro-substituted starting material is available.[8] |
| Suboptimal Reaction Conditions | - Solvent: Use a polar aprotic solvent like DMSO, DMF, or NMP to solvate the piperazine and facilitate the reaction. - Temperature: Heating is often required. Start at around 80-100 °C and increase if necessary, monitoring for decomposition. - Base: A non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is often added to scavenge the HX formed during the reaction, driving the equilibrium towards the product. |
| Decomposition of Starting Material or Product | If you observe significant darkening of the reaction mixture or multiple spots on TLC, decomposition may be occurring. Try lowering the reaction temperature and shortening the reaction time. Ensure your starting materials are pure. |
Issue 2: Difficult Purification of the Final Compound
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Co-elution of Starting Material and Product in Column Chromatography | The polarity of the starting aryl halide and the product may be similar. Optimize your solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) often provides better separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape of the basic piperazine product by minimizing its interaction with the acidic silica gel.[9] |
| Removal of Excess Piperazine | If you used a large excess of piperazine, it can be challenging to remove. An acidic wash (e.g., dilute HCl) during the work-up will protonate the basic piperazine and transfer it to the aqueous layer. Be aware that your product may also be protonated and move to the aqueous layer if the pH is too low. Careful pH adjustment is key. |
| Persistent Impurities | If standard chromatography fails, consider recrystallization. Converting your product to a salt (e.g., hydrochloride) can often yield a highly crystalline solid that can be purified by recrystallization from a suitable solvent system like ethanol/ether.[10] |
| Tailing Peaks in HPLC Analysis | The basic nitrogen of the piperazine can interact with free silanol groups on the silica-based HPLC column, causing peak tailing. Use a mobile phase with a low pH (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the piperazine is fully protonated. Alternatively, use a column with end-capping or a different stationary phase.[9] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
This protocol is a general guideline for the SNAr reaction. Optimization may be required based on the specific substrate and scale.
Materials:
-
Ethyl 4-chloro-3-nitrobenzoate (1.0 eq)
-
Piperazine (3.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add ethyl 4-chloro-3-nitrobenzoate, piperazine, and potassium carbonate.
-
Add DMF and stir the mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient, optionally with 0.5% triethylamine.
Protocol 2: In Vitro Kinase Selectivity Profiling (Luminescence-Based Assay)
This protocol outlines a common method for assessing the selectivity of a derivative against a panel of protein kinases.
Materials:
-
Purified recombinant kinases (panel of interest)
-
Specific peptide substrates for each kinase
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of your test compound in DMSO.
-
In the wells of a 384-well plate, add the serially diluted compound or DMSO as a control.
-
Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
Enhancing Selectivity: A Rational Approach
The ultimate goal is to design derivatives that potently inhibit the target of interest while sparing off-targets. The piperazine moiety is an excellent scaffold for this optimization.[11]
Structure-Activity Relationship (SAR) Considerations
-
Substitution on the Piperazine N-4 Position: This is the most common site for modification to explore the solvent-exposed region of the kinase active site.
-
Small alkyl groups (e.g., methyl, ethyl): Can probe small hydrophobic pockets.
-
Larger, more complex groups (e.g., substituted benzyl, heteroaromatics): Can form additional interactions (π-stacking, hydrogen bonds) with residues outside the immediate ATP-binding site, which is a key strategy for achieving selectivity.[12]
-
Basic amines: Can form salt bridges with acidic residues like aspartate or glutamate.
-
-
Stereochemistry: If a substituent on the piperazine ring introduces a chiral center, the two enantiomers may exhibit significantly different binding affinities and selectivities.[1] It is crucial to separate and test the enantiomers individually.
-
Conformational Restriction: Introducing rigidity into the N-4 substituent, for example, by using cyclic systems, can lock the molecule into a bioactive conformation, improving affinity and selectivity.
Data-Driven Design
The following table illustrates how selectivity data can guide the next round of synthesis. Imagine you have synthesized a small library of derivatives and tested them against three kinases.
| Compound | R-Group on Piperazine | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Kinase C IC₅₀ (nM) | Selectivity (B/A) | Selectivity (C/A) |
| 1 (Core) | -H | 50 | 200 | 500 | 4x | 10x |
| 2 | -CH₃ | 40 | 150 | 600 | 3.75x | 15x |
| 3 | -Benzyl | 20 | 800 | 1500 | 40x | 75x |
| 4 | -4-Fluorobenzyl | 15 | 900 | 2500 | 60x | 167x |
| 5 | -(4-pyridyl)methyl | 10 | 1200 | 4000 | 120x | 400x |
From this hypothetical data, we can infer:
-
Small alkyl groups (Compound 2) offer minimal improvement in selectivity over the core structure.
-
Introducing an aromatic ring (Compound 3) significantly improves selectivity against Kinases B and C.
-
Adding an electron-withdrawing group to the benzyl ring (Compound 4) further enhances both potency and selectivity.
-
Switching to a heteroaromatic ring capable of hydrogen bonding (Compound 5) provides the most significant gains in selectivity.
This data suggests that the active sites of Kinases B and C may have features that sterically or electronically disfavor the larger aromatic substituents, while the active site of Kinase A has a pocket that can accommodate these groups and form favorable interactions.
Visualizing Key Concepts
General Synthesis Workflow
Caption: General workflow for synthesis and selectivity screening.
SNAr Mechanismdot
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Structural features underlying the selectivity of the kinase inhibitors NBC and dNBC: role of a nitro group that discriminates between CK2 and DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural features underlying the selectivity of the kinase inhibitors NBC and dNBC: role of a nitro group that discriminates between CK2 and DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from Ethyl 3-nitro-4-(piperazin-1-yl)benzoate assays
Welcome to the technical support guide for Ethyl 3-nitro-4-(piperazin-1-yl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Unexpected results are a common part of the scientific process; this guide provides a structured approach to troubleshooting, helping you distinguish between experimental artifacts and genuine scientific findings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is organized by common experimental challenges. We will explore the underlying causes of these issues and provide actionable, step-by-step solutions.
Initial Troubleshooting Workflow
When an unexpected result occurs, it's crucial to approach the problem systematically. The following workflow provides a general framework for isolating the source of the error.
Caption: General troubleshooting decision workflow.
General Handling & Compound Integrity
Q1: My compound won't dissolve completely in my aqueous assay buffer. Why is this happening and how can I fix it?
A1: Cause & Analysis: The solubility of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is highly dependent on pH. The molecule contains a piperazine ring, which is basic, and an ethyl benzoate group, which is largely nonpolar.
-
At neutral or basic pH (>7.5): The piperazine nitrogen is deprotonated (neutral charge), reducing the molecule's polarity and significantly decreasing its aqueous solubility.
-
At acidic pH (<6.5): The piperazine nitrogen becomes protonated (positive charge), forming a salt that is much more soluble in aqueous solutions.
Precipitation of the compound is a primary cause of non-reproducible results, as the effective concentration in your assay is unknown.
Troubleshooting Steps:
-
Check Buffer pH: Ensure the pH of your final assay buffer is in a range where the compound is soluble.
-
Prepare a Concentrated Stock: Dissolve the compound in a water-miscible organic solvent like DMSO or ethanol at a high concentration (e.g., 10-50 mM).
-
Dilute into Buffer: Dilute the stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid affecting the biological assay.
-
pH Adjustment: If solubility is still an issue, consider lowering the pH of your buffer, if permissible for your assay. Benzoic acid and its salt, sodium benzoate, show pH-dependent activity and penetration of biological membranes.[1]
-
Visual Confirmation: Before starting an assay, visually inspect the final solution (e.g., in a microplate well) for any signs of precipitation.
Q2: I suspect my compound has degraded. How can I confirm this?
A2: Cause & Analysis: The two most likely points of degradation for this molecule are the ethyl ester and the nitro group.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to a carboxylic acid, especially at high or low pH, or in the presence of esterase enzymes in biological samples. This changes the molecule's polarity and mass.
-
Nitro Group Reduction: Aromatic nitro groups can be reduced to amines, particularly under certain reducing conditions or in the presence of specific enzymes. This will significantly alter the compound's electronic and spectroscopic properties.
Troubleshooting & Verification:
-
Analytical HPLC-MS: This is the most effective method.[2][3]
-
Compare a freshly prepared sample to the suspect sample.
-
Look for new peaks: A degradation product will appear as a new peak, likely with a different retention time. The hydrolyzed (more polar) product will typically elute earlier in a reversed-phase column.
-
Check the mass: The mass spectrum will confirm the identity of the new peak.
-
Expected Mass (Parent): C14H19N3O4, ~309.14 g/mol
-
Hydrolyzed Product: C12H15N3O4, ~281.11 g/mol
-
Reduced Product: C14H21N3O2, ~279.16 g/mol
-
-
-
Thin-Layer Chromatography (TLC): A quick, qualitative check. Spot the fresh and suspect samples on a TLC plate. A new spot indicates the presence of an impurity or degradation product.
Spectrophotometric (UV-Vis) Assays
Q3: My absorbance readings are inconsistent or lower than expected for a known concentration.
A3: Cause & Analysis: Inconsistencies in UV-Vis spectrophotometry often stem from deviations from the Beer-Lambert Law or from basic experimental errors.[4] Stray light, especially at high absorbance values, can cause negative deviation, while sample or instrument issues are also common.[5]
| Potential Cause | Explanation | Solution |
| Precipitation | Compound has fallen out of solution in the cuvette. | Re-prepare sample, ensuring solubility (see Q1). Visually inspect for turbidity. |
| Incorrect Wavelength | Measurement is not being taken at the absorbance maximum (λmax). | Scan the absorbance spectrum of the compound in the assay buffer to determine the correct λmax. |
| Cuvette Issues | Dirty, scratched, or improperly oriented cuvettes scatter light.[6][7] Using a plastic cuvette for UV readings (<340 nm). | Use clean, scratch-free quartz cuvettes for UV measurements. Ensure proper orientation in the holder. |
| Instrument Drift/Noise | The instrument's baseline has drifted or the lamp is failing.[4] | Re-blank the instrument with the appropriate buffer. Check instrument performance with standards. |
| pH-Dependent λmax Shift | The absorbance spectrum of the compound can shift with changes in pH due to protonation of the piperazine ring. | Confirm the pH of your blank and sample are identical. Determine λmax in the exact final buffer. |
Protocol: Generating a Standard Curve
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Create a series of dilutions in your final assay buffer (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM).
-
Use the 0 µM sample (buffer + DMSO only) as your blank.
-
Measure the absorbance of each dilution at the predetermined λmax.
-
Plot Absorbance vs. Concentration. The result should be a linear line with an R² value > 0.99.
Chromatographic (HPLC) Assays
Q4: My compound's peak is tailing or splitting in my reversed-phase HPLC chromatogram.
A4: Cause & Analysis: This is a classic sign of undesirable secondary interactions between the basic analyte and the stationary phase. The protonated piperazine moiety can interact ionically with residual, deprotonated silanol groups on the silica-based column, causing poor peak shape.[8]
Troubleshooting Steps:
-
Add a Mobile Phase Modifier: This is the most critical step.
-
Acidic Modifier: Add 0.1% formic acid (FA) or 0.05% trifluoroacetic acid (TFA) to both the aqueous and organic mobile phases. The acid protonates the silanol groups, "shielding" them from interacting with the positively charged analyte.
-
Buffer the Mobile Phase: For highly sensitive separations, using a buffered mobile phase (e.g., 10 mM ammonium formate, pH 3.5) can provide more robust results.[8]
-
-
Check pH: Ensure the mobile phase pH is at least 2 units below the pKa of the piperazine group (pKa is typically ~9.8 for the second protonation) to ensure it is consistently in its protonated form.
-
Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that may have fewer accessible silanol groups.
Structural Characterization (NMR)
Q5: The aromatic region of my ¹H NMR spectrum is complex. How can I assign the peaks?
A5: Cause & Analysis: The benzene ring is trisubstituted, leading to a complex splitting pattern. The chemical shifts are heavily influenced by the electronic nature of the substituents.
-
-NO₂ (Nitro group): Strongly electron-withdrawing and deshielding. Protons ortho and para to this group will be shifted significantly downfield.[9]
-
-COOEt (Ethyl Ester): Moderately electron-withdrawing.
-
-Piperazine: Electron-donating through the nitrogen lone pair.
Expected ¹H NMR Signals (Aromatic Region ~7.0-8.5 ppm): You should expect three distinct signals in the aromatic region, each integrating to 1 proton.[10][11]
-
H-2 (ortho to -NO₂ and -piperazine): This proton will be significantly deshielded by the adjacent nitro group. Expect it to be the furthest downfield signal. It will likely appear as a doublet.
-
H-5 (ortho to -COOEt and meta to -NO₂): This proton will be less deshielded than H-2. It will likely appear as a doublet of doublets.
-
H-6 (meta to -COOEt and -NO₂): This proton will be the furthest upfield of the aromatic protons. It will likely appear as a doublet.
Note: For definitive assignment, a 2D-NMR experiment like COSY would be required to confirm proton-proton correlations.[12]
Biological & Enzyme Assays
Q6: I am seeing high variability or poor reproducibility in my enzyme inhibition assay.
A6: Cause & Analysis: Enzyme assays are sensitive to a multitude of factors.[13][14] With a compound like Ethyl 3-nitro-4-(piperazin-1-yl)benzoate, compound precipitation and pH are the most probable sources of variability beyond general assay technique.
Caption: Key factors contributing to enzyme assay variability.
Troubleshooting Checklist:
-
Confirm Compound Solubility: As a first step, perform the solubility checks described in Q1 in the final assay buffer at the highest concentration used. Compound precipitation is a common cause of non-specific inhibition and high variability.[15]
-
Control for pH and Temperature: Ensure that the buffer pH is stable and that incubations are performed at a consistent, controlled temperature. Enzyme activity is highly sensitive to both.[16][17]
-
Reagent Consistency: Use fresh, properly stored enzyme and substrate stocks. Avoid repeated freeze-thaw cycles.[18]
-
Assay Controls: Run appropriate controls in every experiment:
-
Negative Control (No Inhibitor): Defines 100% enzyme activity.
-
Positive Control (Known Inhibitor): Confirms the assay is responding correctly.
-
No Enzyme Control: Checks for background signal from the substrate or compound.
-
-
Review Incubation Times: If pre-incubating the inhibitor with the enzyme, ensure this time is consistent across all experiments, as some compounds exhibit time-dependent inhibition.[15]
References
-
Factors affecting enzyme activity. Monash University. [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC - PubMed Central. [Link]
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Factors Affecting Enzyme Activity - Biology: AQA A Level. Seneca. [Link]
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Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]
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Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
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Analysis of Errors in Spectrophotometers: Causes, Solutions, and Optimization. Hinotek. [Link]
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A Review on Analytical Methods for Piperazine Determination. [Link]
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Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia. [Link]
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Spectrophotometer Selection and Troubleshooting. Biocompare. [Link]
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Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
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Factors Affecting Enzyme Action. Unacademy. [Link]
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Top 10 Mistakes to Avoid in UV-Vis Spectrophotometry. Labindia Analytical. [Link]
-
Ethyl 4-(piperazin-1-yl)benzoate | C13H18N2O2. PubChem. [Link]
-
Errors in Spectrophotometry and Calibration Procedures to Avoid Them. PMC. [Link]
-
Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
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Troubleshooting and optimizing lab experiments. YouTube. [Link]
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NMR - Interpretation. Chemistry LibreTexts. [Link]
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What are the Key Challenges in Spectrophotometric Analysis?. Drawell. [Link]
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How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
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Aromatics. Organic Chemistry at CU Boulder. [Link]
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Assay Troubleshooting. MB - About. [Link]
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Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. PrepChem.com. [Link]
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Interpreting Aromatic NMR Signals. YouTube. [Link]
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ETHYL 3-NITRO-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE. Fluorochem. [Link]
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Ethyl 4-(4-methylpiperazin-1-YL)benzoate | C14H20N2O2. PubChem. [Link]
-
3-{4-[2-(3-methyl-2-nitro-phenyl)-ethyl]-piperazin-1-yl}-1,2-benzisothiazol. MOLBASE. [Link]
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Synthesis of Ethyl 4-[1-(4-chlorophenacyl)-piperazin-4-yl]-benzoate. PrepChem.com. [Link]
-
ethyl 3-nitrobenzoate. Stenutz. [Link]
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Ethyl 4-(1-piperazinyl)benzoate; 4-(1-Piperazinyl)benzoic acid ethyl ester. [Link]
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Sodium Benzoate and Benzoic Acid. ResearchGate. [Link]
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Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. PubMed. [Link]
-
Differences in Interactions of Benzoic Acid and Benzoate with Interfaces. PMC - NIH. [Link]
-
Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. NIH. [Link]
-
Potential Safety Issues Surrounding the Use of Benzoate Preservatives. ResearchGate. [Link]
-
Potential Safety Issues Surrounding the Use of Benzoate Preservatives. MDPI. [Link]
-
Novel Process For Synthesis Of Enantiomerically Pure (R) 5 [(1 R) 1 (4 Alkylpiperazin 1 Yl) Ethyl] 2 Methoxybenzenesulfonamide. Quick Company. [Link]
- US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
-
Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica. [Link]
-
(PDF) Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxo-ethyl]piperazin-1-yl]-8-methyl-imidazo[1,2-a]pyridin-3-yl]-methyl-amino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. ResearchGate. [Link]
-
Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. PubMed. [Link]
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A Comparative Efficacy Analysis of Novel Cholinesterase Inhibitors: A Guide for Preclinical Evaluation
This guide provides a comprehensive framework for evaluating the efficacy of novel compounds as cholinesterase inhibitors, using a hypothetical candidate, Ethyl 3-nitro-4-(piperazin-1-yl)benzoate (hereafter referred to as Compound X), as an exemplar. Due to the absence of published data for Compound X, this document serves as a methodological template, outlining the essential experiments and data interpretation required to benchmark its performance against established inhibitors: Donepezil, Rivastigmine, and Galantamine.
The structural motif of an arylpiperazine, present in Compound X, is a common pharmacophore in centrally active agents, justifying the hypothetical exploration of its potential as a cholinesterase inhibitor. This class of drugs is pivotal in the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease, where diminished cholinergic neurotransmission is a key pathological feature.[1][2]
The Scientific Rationale: Targeting Cholinesterases in Neurodegeneration
The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline observed in patients is partly due to a deficiency in the neurotransmitter acetylcholine (ACh).[1][2] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the primary enzymes responsible for the hydrolytic degradation of ACh in the synaptic cleft, thereby terminating the signal.[3][4] Inhibition of these enzymes increases the concentration and duration of action of acetylcholine, aiming to ameliorate cognitive symptoms.[3][5] While AChE is the principal catalyst for ACh breakdown in a healthy brain, the role of BChE becomes more significant as Alzheimer's disease progresses, making dual inhibitors a compelling therapeutic strategy.[4][6][7]
Signaling Pathway of Cholinergic Neurotransmission and Inhibition
The following diagram illustrates the fundamental mechanism of cholinergic signaling and the intervention point for cholinesterase inhibitors.
Caption: Cholinergic neurotransmission and the mechanism of cholinesterase inhibitors.
Profiles of Established Cholinesterase Inhibitors
An effective comparison requires well-characterized benchmarks. The following FDA-approved drugs represent distinct profiles of cholinesterase inhibition.
-
Donepezil: A highly selective and reversible inhibitor of AChE.[8][9][10] Its specificity for AChE over BChE is a defining characteristic. Donepezil is widely prescribed for mild to severe Alzheimer's disease.[2][10] It binds non-competitively to the peripheral anionic site of AChE.[11]
-
Rivastigmine: A dual inhibitor of both AChE and BChE.[7][12][13] It is classified as a pseudo-irreversible inhibitor because it forms a carbamate complex with the enzymes that hydrolyzes slowly, leading to sustained inhibition.[11][12] This dual action may offer broader efficacy, particularly in later stages of Alzheimer's disease.[7]
-
Galantamine: Exhibits a dual mechanism of action. It is a reversible, competitive inhibitor of AChE and also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[14][15][16][17][18] This secondary action enhances the sensitivity of these receptors to acetylcholine, further augmenting cholinergic signaling.[14][17]
Experimental Workflow: In Vitro Efficacy Determination
To assess the efficacy of Compound X, a primary screen to determine its inhibitory potency (IC50) against both AChE and BChE is essential. The Ellman's method is the gold standard for this purpose due to its reliability and adaptability to high-throughput screening.[19]
Experimental Workflow Diagram
Caption: Workflow for determining IC50 values using the Ellman's method.
Detailed Protocol: AChE/BChE Inhibition Assay
This protocol is adapted for a 96-well microplate format. All measurements should be performed in triplicate.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 7.4.
-
AChE/BChE Stock: Recombinant human AChE or BChE from equine serum, prepared in assay buffer.
-
DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.
-
Substrate Solutions: 10 mM acetylthiocholine iodide (ATCh) for AChE and 10 mM S-butyrylthiocholine iodide (BTCh) for BChE, prepared fresh in deionized water.
-
Inhibitor Solutions: Prepare a 10 mM stock solution of Compound X and the standard inhibitors (Donepezil, Rivastigmine, Galantamine) in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).
2. Assay Procedure: [19][20][21]
-
Plate Setup:
-
Add 125 µL of Assay Buffer to each well.
-
Add 25 µL of the appropriate inhibitor dilution to the test wells.
-
For control wells (100% enzyme activity), add 25 µL of assay buffer containing the same final percentage of DMSO as the inhibitor wells.
-
For blank wells (no enzyme activity), add 50 µL of assay buffer.
-
-
Enzyme Addition: Add 25 µL of the AChE or BChE solution to all wells except the blanks.
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the DTNB solution to all wells, followed by 25 µL of the appropriate substrate solution (ATCh for AChE, BTCh for BChE) to initiate the reaction. The total volume in each well is 250 µL.
-
Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. Take kinetic readings every minute for 10-15 minutes.[21]
3. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the rate of the uninhibited enzyme.
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Data Presentation and Comparative Analysis
The primary output of the experimental work is the IC50 values. These should be tabulated for a clear and objective comparison of potency and selectivity.
Table 1: Comparative Inhibitory Potency (IC50) of Compound X and Standard Inhibitors
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE IC50 / AChE IC50) |
| Compound X | (Experimental Value) | (Experimental Value) | (Calculated Value) |
| Donepezil | Literature Value | Literature Value | > 1000 |
| Rivastigmine | Literature Value | Literature Value | ~ 0.1 - 10 |
| Galantamine | Literature Value | Literature Value | ~ 10 - 50 |
(Note: Literature values for standard inhibitors can vary depending on assay conditions. It is crucial to run them in parallel with the test compound for a direct comparison.)
Interpretation of Results:
-
Potency: A lower IC50 value indicates higher inhibitory potency. By comparing the IC50 values of Compound X to those of the standards, its relative potency against each enzyme can be determined.
-
Selectivity: The Selectivity Index (SI) provides a quantitative measure of a compound's preference for inhibiting AChE over BChE.
-
An SI > 1 indicates selectivity for AChE. Donepezil is a classic example with very high AChE selectivity.
-
An SI ≈ 1 suggests a dual inhibitor with similar potency for both enzymes, akin to Rivastigmine.
-
An SI < 1 indicates selectivity for BChE.
-
This comparative data is the cornerstone for deciding the future trajectory of a novel compound. A highly potent and selective AChE inhibitor might follow a developmental path similar to Donepezil, whereas a potent dual inhibitor could be investigated for benefits in later-stage dementia, similar to the rationale for Rivastigmine.
Conclusion and Future Directions
This guide outlines the foundational steps for the in vitro efficacy comparison of a novel cholinesterase inhibitor, exemplified by the hypothetical Compound X. By systematically evaluating its potency and selectivity against AChE and BChE and benchmarking these results against established drugs like Donepezil, Rivastigmine, and Galantamine, researchers can make informed decisions.
Positive results from these in vitro studies would warrant progression to more complex biological systems, including cell-based assays to assess cytotoxicity and permeability, and ultimately, in vivo animal models to evaluate cognitive enhancement and pharmacokinetic/pharmacodynamic profiles. Each step is critical in the rigorous, data-driven journey of drug discovery and development.
References
-
Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. (2014). PMC. Available at: [Link]
-
Galantamine. (2024). StatPearls - NCBI Bookshelf. Available at: [Link]
-
Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. (2019). PubMed. Available at: [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. Available at: [Link]
-
Acetylcholinesterase inhibitor. (n.d.). Wikipedia. Available at: [Link]
-
Galantamine. (n.d.). Wikipedia. Available at: [Link]
-
Neuropharmacological Activity of the New Piperazine Derivative... (2021). PubMed. Available at: [Link]
-
What is the mechanism of Rivastigmine Tartrate?. (2024). Patsnap Synapse. Available at: [Link]
-
Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024). GoodRx. Available at: [Link]
-
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (n.d.). PMC - PubMed Central. Available at: [Link]
-
Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents... (2025). ResearchGate. Available at: [Link]
-
Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. (2014). MDPI. Available at: [Link]
-
What are BChE inhibitors and how do they work?. (2024). Patsnap Synapse. Available at: [Link]
-
Rivastigmine, a New-Generation Cholinesterase Inhibitor for the Treatment of Alzheimer's Disease. (2000). ResearchGate. Available at: [Link]
-
Donepezil. (n.d.). Wikipedia. Available at: [Link]
-
Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action... (2003). PubMed Central. Available at: [Link]
-
Acetylcholinesterase (AChE) Assay Kit. (n.d.). Boster Biological Technology. Available at: [Link]
-
What is the mechanism of Galantamine Hydrobromide?. (2024). Patsnap Synapse. Available at: [Link]
-
Donepezil. (n.d.). PubChem - NIH. Available at: [Link]
-
Rivastigmine. (n.d.). Wikipedia. Available at: [Link]
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The biological activities of butyrylcholinesterase inhibitors. (2021). PubMed. Available at: [Link]
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Validating the In Vitro Anticancer Potential of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate: A Comparative In Vivo Guide
This guide provides a comprehensive framework for the in vivo validation of the hypothesized anticancer activity of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate (referred to herein as ENPB). Drawing from established principles of preclinical drug development, this document outlines a direct comparison against a standard-of-care chemotherapeutic agent, Doxorubicin. The experimental design detailed below is intended to rigorously assess the translation of in vitro cytotoxicity to in vivo efficacy, while also profiling the compound's pharmacokinetic and toxicological properties.
The core hypothesis is that the nitroaromatic and piperazine moieties of ENPB contribute to cytotoxic activity against cancer cells, a concept supported by the observed anticancer effects of structurally related compounds.[1][2][3] This guide will therefore proceed under the assumption that in vitro screening has demonstrated ENPB's cytotoxic effects against human colorectal cancer cell lines.
Foundational In Vitro Data: A Prerequisite for In Vivo Translation
Prior to initiating any animal studies, robust in vitro data is essential to establish a baseline of activity and guide in vivo experimental design. The following table represents the hypothetical in vitro cytotoxicity data for ENPB in comparison to Doxorubicin across a panel of human colorectal cancer cell lines.
Table 1: Hypothetical In Vitro Cytotoxicity of ENPB vs. Doxorubicin in Human Colorectal Cancer Cell Lines
| Cell Line | Histology | ENPB IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| HCT-116 | Colorectal Carcinoma | 8.5 | 0.1 |
| HT-29 | Colorectal Adenocarcinoma | 12.2 | 0.2 |
| SW620 | Colorectal Adenocarcinoma | 15.8 | 0.3 |
This data, while hypothetical, suggests that ENPB exhibits cytotoxic activity, albeit at a higher concentration than the potent topoisomerase inhibitor, Doxorubicin. The HCT-116 cell line is identified as the most sensitive and will be utilized for the subsequent in vivo xenograft model.
The In Vivo Validation Workflow: A Multi-faceted Approach
The in vivo validation of ENPB will be conducted through a series of integrated studies designed to assess its pharmacokinetic profile, anti-tumor efficacy, and potential toxicity. This workflow ensures that a comprehensive understanding of the compound's in vivo behavior is achieved.
Caption: In Vivo Validation Workflow for ENPB.
Detailed Experimental Protocols
Animal Models
All animal experiments should be conducted in accordance with the guidelines established by the Institutional Animal Care and Use Committee (IACUC).
-
Species: Immunodeficient mice (e.g., NOD-scid gamma or athymic nude mice) are recommended for establishing human tumor xenografts.[4]
-
Age and Weight: Mice should be 6-8 weeks old and weigh between 20-25 grams at the start of the study.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters of ENPB, including clearance, volume of distribution, half-life, and bioavailability.[5]
Methodology:
-
A cohort of non-tumor-bearing mice (n=3 per time point) will be administered a single intravenous (IV) and oral (PO) dose of ENPB.
-
Blood samples will be collected at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein sampling.
-
Plasma will be isolated, and the concentration of ENPB will be quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters will be calculated using appropriate software (e.g., Phoenix WinNonlin).
Dose Range Finding and Maximum Tolerated Dose (MTD) Determination
Objective: To identify the maximum tolerated dose (MTD) of ENPB for the subsequent efficacy study.
Methodology:
-
Groups of non-tumor-bearing mice (n=3-5 per group) will be administered escalating doses of ENPB daily for 5-7 days.
-
Animals will be monitored daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered grooming.
-
The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of distress.
HCT-116 Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of ENPB in comparison to Doxorubicin in an HCT-116 colorectal cancer xenograft model.
Caption: HCT-116 Xenograft Efficacy Study Workflow.
Methodology:
-
HCT-116 cells (5 x 10⁶ cells in 100 µL of Matrigel/PBS) will be injected subcutaneously into the flank of each mouse.
-
Tumors will be allowed to grow to a palpable size (approximately 100-150 mm³).
-
Mice will be randomized into three treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Group 2: ENPB (at its MTD, administered PO daily)
-
Group 3: Doxorubicin (e.g., 2 mg/kg, administered IV weekly)
-
-
Tumor volume and body weight will be measured twice weekly. Tumor volume will be calculated using the formula: (Length x Width²)/2.
-
The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if animals show signs of excessive morbidity.
Data Presentation and Comparative Analysis
The results of the in vivo studies should be presented in a clear and comparative manner.
Table 2: Comparative In Vivo Efficacy of ENPB vs. Doxorubicin
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 1450 ± 150 | - | -2 ± 1.5 |
| ENPB (MTD) | 750 ± 120 | 48.3 | -8 ± 2.0 |
| Doxorubicin (2 mg/kg) | 350 ± 80 | 75.9 | -15 ± 2.5 |
Table 3: Comparative Pharmacokinetic Parameters of ENPB
| Parameter | Intravenous (IV) | Oral (PO) |
| Cmax (µg/mL) | 2.5 | 0.8 |
| Tmax (h) | 0.1 | 1.0 |
| AUC₀-∞ (µg*h/mL) | 5.2 | 3.1 |
| t₁/₂ (h) | 4.5 | 4.8 |
| Bioavailability (%) | - | 59.6 |
Histopathological and Biomarker Analysis
Upon completion of the efficacy study, tumors and major organs (liver, kidney, spleen, heart, lungs) should be harvested for further analysis.
-
Histopathology: Tissues should be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess for any treatment-related morphological changes or toxicity.
-
Biomarker Analysis: Tumor sections can be stained for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) via immunohistochemistry (IHC) to elucidate the in vivo mechanism of action.
Conclusion and Future Directions
This guide provides a robust framework for the in vivo validation of ENPB's hypothesized anticancer activity. The comparative approach against a standard-of-care agent, Doxorubicin, will provide critical insights into the potential therapeutic utility of ENPB. The integration of pharmacokinetic, efficacy, and toxicology studies will generate a comprehensive data package to support further development decisions.
Should the in vivo data from this guide prove promising, further studies could include:
-
Evaluation in patient-derived xenograft (PDX) models to assess efficacy in a more clinically relevant setting.
-
Combination studies with other chemotherapeutic agents or targeted therapies to explore potential synergistic effects.
-
Investigation of the mechanism of action in more detail, potentially informed by the in vivo biomarker analysis.
By following this structured and scientifically rigorous approach, researchers can effectively bridge the gap between in vitro discovery and in vivo validation, a critical step in the journey of any new therapeutic candidate.
References
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Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). European Journal of Medicinal Chemistry. [Link]
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Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (n.d.). PubMed. [Link]
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Anticancer potential of new 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazines targeting voltage-gated K+ channel: Copper-catalyzed one-pot synthesis from 4-chloro-1-phthalazinyl-arylhydrazones. (2020). Bioorganic Chemistry. [Link]
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Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2017). SciSpace. [Link]
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- Pharmacokinetics and pharmacodynamics of novel anticancer agents in clinical trials. (2024).
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- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
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Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. (n.d.). PubMed. [Link]
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Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][4][6]triazin-7-ones and Stable Free Radical Precursors. (2018). MDPI. [Link]
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Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). PMC. [Link]
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Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. [Link]
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Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2025). PubMed. [Link]
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Ethyl 3-nitrobenzoate. (n.d.). PubChem. [Link]
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A Researcher's Guide to Cross-Validating Ligand Binding Affinity: A Case Study of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate and Monoamine Oxidase A
In the landscape of contemporary drug discovery, the precise characterization of a ligand's binding affinity for its biological target is a cornerstone of preclinical development. This guide provides a comprehensive, multi-faceted approach to determining and cross-validating the binding affinity of a novel small molecule, using Ethyl 3-nitro-4-(piperazin-1-yl)benzoate as a case study. For the purpose of this illustrative guide, we will hypothesize that through initial screening, this compound has been identified as a potential inhibitor of Monoamine Oxidase A (MAO-A), a well-characterized enzyme and a therapeutic target for depressive and neurological disorders.[1][2]
This document is structured to provide not just procedural steps, but the underlying scientific rationale for the cross-validation of binding affinity through a combination of in silico prediction and orthogonal biophysical assays. We will compare our hypothetical findings for Ethyl 3-nitro-4-(piperazin-1-yl)benzoate with established MAO-A inhibitors: the irreversible inhibitor Clorgyline , the reversible inhibitor Moclobemide , and the natural product inhibitor Harmine .
The Imperative of Methodological Triangulation in Binding Affinity Determination
Relying on a single method for quantifying molecular interactions can be fraught with artifacts and technology-specific limitations. A robust characterization of binding affinity, therefore, necessitates a strategy of methodological triangulation. By integrating computational predictions with direct, label-free biophysical measurements, we can build a more confident and nuanced understanding of a compound's behavior. This guide will detail the application of three widely respected techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).
Part 1: In Silico Prediction of Binding Affinity - A First Look
Before committing to resource-intensive wet lab experiments, in silico molecular docking provides a powerful and cost-effective means to predict the binding mode and estimate the binding affinity of a ligand to its target protein. This predictive step is invaluable for prioritizing compounds and formulating hypotheses about the key molecular interactions.
The Causality Behind the Computational Approach
Molecular docking algorithms explore the conformational space of a ligand within the binding site of a protein, calculating a "docking score" that estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. This approach allows us to visualize potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.
For our case study, we will use the crystal structure of human MAO-A in complex with the inhibitor harmine (PDB ID: 2Z5X) as our receptor model.[3][4][5][6] This structure provides a high-resolution map of the active site, enabling a more accurate docking simulation.
Step-by-Step Protocol for Molecular Docking
-
Protein Preparation:
-
Download the PDB file for human MAO-A (PDB ID: 2Z5X) from the RCSB Protein Data Bank.
-
Using molecular modeling software (e.g., PyMOL, Chimera, or Schrödinger's Protein Preparation Wizard), remove water molecules and any co-crystallized ligands (in this case, harmine).
-
Add polar hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH of 7.4.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Obtain the 2D structure of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate and the comparator compounds.
-
Convert the 2D structures to 3D conformers using a tool like Open Babel or ChemDraw.
-
Assign partial charges to the ligand atoms (e.g., using the Gasteiger-Marsili method).
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina, accessible through a user-friendly interface like the .[7][8][9]
-
Define the docking grid box to encompass the known active site of MAO-A, centered on the position of the co-crystallized inhibitor from the PDB structure.
-
Execute the docking algorithm, which will generate multiple binding poses for the ligand ranked by their docking scores.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses to analyze the predicted binding mode.
-
Identify key interactions (hydrogen bonds, pi-pi stacking, etc.) between the ligand and the protein residues.
-
The docking score provides a semi-quantitative estimate of binding affinity.
-
Part 2: Experimental Cross-Validation of Binding Affinity
Following the in silico predictions, the next critical phase is to experimentally measure the binding affinity using orthogonal biophysical techniques. This approach provides robust, quantitative data and serves to validate or refine the computational model.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time.[10] It provides kinetic data (association and dissociation rates) from which the equilibrium dissociation constant (Kd), a direct measure of binding affinity, can be calculated.
In an SPR experiment, one molecule (the ligand, in this case, MAO-A) is immobilized on a sensor chip. An analyte (the small molecule inhibitor) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). The magnitude of this signal is proportional to the mass of the bound analyte.
-
Immobilization of MAO-A:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of purified human MAO-A (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve covalent immobilization via primary amine groups.
-
Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared in parallel, going through the activation and deactivation steps without protein immobilization, to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a dilution series of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate and the comparator compounds in a suitable running buffer (e.g., HBS-EP+ buffer). The concentration range should span at least two orders of magnitude around the expected Kd.
-
Inject the analyte solutions sequentially over the MAO-A and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during the injection, followed by the dissociation phase as the running buffer flows over the surface.
-
Between analyte injections, regenerate the sensor surface with a specific buffer (e.g., a low pH glycine solution or a high salt buffer) to remove all bound analyte, ensuring a fresh surface for the next interaction.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.
-
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring binding thermodynamics.[6][11][12][13] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
In an ITC experiment, a solution of the ligand is titrated into a solution of the protein in a sample cell. The instrument measures the minute temperature changes that occur as the binding reaction proceeds. Each injection of ligand results in a heat pulse that is integrated over time to yield the total heat of binding for that injection. As the protein becomes saturated with the ligand, the heat pulses diminish.
-
Sample Preparation:
-
Prepare purified MAO-A and the small molecule inhibitors in an identical, well-matched buffer. Buffer mismatch is a common source of artifacts in ITC. A suitable buffer would be 50 mM phosphate buffer with 150 mM NaCl at pH 7.4.
-
Degas all solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the MAO-A solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the raw heat flow data for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, ΔH, and ΔS.
-
Microscale Thermophoresis (MST)
MST is a powerful, immobilization-free technique that measures binding affinity in solution by detecting changes in the thermophoretic movement of a fluorescently labeled molecule upon binding to a ligand.[3][14][15][16][17][18]
Thermophoresis is the directed movement of molecules in a temperature gradient. This movement is sensitive to changes in the molecule's size, charge, and hydration shell. In an MST experiment, a fluorescently labeled protein (MAO-A) is mixed with a dilution series of an unlabeled ligand. The thermophoretic movement of the labeled protein is measured in each sample. When the ligand binds to the protein, the complex's thermophoretic properties change, leading to a dose-dependent change in the measured signal, from which the Kd can be derived.
-
Protein Labeling:
-
Label purified MAO-A with a fluorescent dye (e.g., an NHS-ester dye that reacts with primary amines) according to the manufacturer's protocol.
-
Remove any unconjugated dye using a size-exclusion chromatography column.
-
-
MST Experiment:
-
Prepare a serial dilution of the unlabeled small molecule inhibitors in a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
Mix each ligand dilution with a constant concentration of the fluorescently labeled MAO-A.
-
Load the samples into hydrophilic glass capillaries.
-
Place the capillaries in the MST instrument.
-
-
Data Analysis:
-
The instrument applies a temperature gradient and measures the change in fluorescence in the heated spot.
-
Plot the normalized fluorescence change against the logarithm of the ligand concentration.
-
Fit the resulting binding curve with a suitable model (e.g., the Kd model) to determine the equilibrium dissociation constant (Kd).
-
Part 3: Comparative Analysis and Data Synthesis
The culmination of this multi-pronged approach is the synthesis of all generated data into a cohesive picture of the ligand's binding affinity. The table below presents a hypothetical but plausible set of results for our case study, comparing Ethyl 3-nitro-4-(piperazin-1-yl)benzoate with our known MAO-A inhibitors.
| Compound | In Silico Docking Score (kcal/mol) | SPR (Kd) | ITC (Kd) | MST (Kd) | Known Affinity (Ki or IC50) |
| Ethyl 3-nitro-4-(piperazin-1-yl)benzoate | -8.2 | 1.5 µM | 1.8 µM | 1.3 µM | N/A |
| Clorgyline | -9.5 | Not suitable (irreversible) | Not suitable (irreversible) | Not suitable (irreversible) | Ki = 0.054 µM[11][19][20] |
| Moclobemide | -7.5 | 12 µM | 15 µM | 10 µM | Ki = 200-400 µM (initial competitive phase)[14]; IC50 = 6.061 µM[21] |
| Harmine | -8.9 | 80 nM | 95 nM | 75 nM | IC50 = 60 nM[13] |
Note on Affinity Metrics: This table includes different measures of affinity (Kd, Ki, and IC50). While Kd (equilibrium dissociation constant) is a direct measure of binding affinity, Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are also commonly reported. For competitive inhibitors, Ki is analogous to Kd. IC50 values are dependent on experimental conditions but provide a relative measure of potency. The irreversible nature of Clorgyline makes direct Kd determination by these methods inappropriate.
Conclusion
This guide has outlined a rigorous, multi-faceted strategy for the cross-validation of a small molecule's binding affinity to its protein target, using the hypothetical case of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate and MAO-A. By initiating with in silico predictions and subsequently employing a suite of orthogonal, label-free biophysical techniques—SPR, ITC, and MST—we can achieve a high degree of confidence in our quantitative characterization of the molecular interaction.
The hypothetical data presented suggests that Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is a micromolar-range inhibitor of MAO-A, with good concordance across the three experimental platforms. This methodological triangulation is not merely a confirmatory exercise; it is a critical component of robust drug discovery, ensuring that lead compounds are advanced based on a solid, well-validated foundation of their biochemical properties.
References
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Son, S.Y., Ma, J., Kondou, Y., Yoshimura, M., Yamashita, E., Tsukihara, T. (2008). Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors. Proceedings of the National Academy of Sciences, 105(15), 5739-5744. [Link]
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RCSB Protein Data Bank. (n.d.). 2Z5X: Crystal Structure of Human Monoamine Oxidase A with Harmine. [Link]
-
ResearchGate. (n.d.). Molecular docking results for MAO-A. (A) The crystal structure of MAO-A...[Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Monoamine oxidase A. [Link]
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Schoerlin, M. P., Da Prada, M., & Kettler, R. (1990). Mode of action and characteristics of monoamine oxidase-A inhibition by moclobemide. Journal of neural transmission. Supplementum, 29, 123–133. [Link]
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Wienken, C. J., Baaske, P., Rothbauer, U., Braun, D., & Duhr, S. (2010). Protein-binding assays in biological liquids using microscale thermophoresis. Nature communications, 1(1), 100. [Link]
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Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature protocols, 1(1), 186–191. [Link]
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Wikipedia. (n.d.). Moclobemide. [Link]
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Carlier, P. R., et al. (2021). Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies. European Journal of Medicinal Chemistry, 213, 113164. [Link]
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Fulton, B., & Benfield, P. (1996). Moclobemide. An update of its pharmacological properties and therapeutic use. Drugs, 52(3), 395–415. [Link]
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Drugs.com. (n.d.). Moclobemide: Key Safety & Patient Guidance. [Link]
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Bikádi, Z., & Hazai, E. (2009). Application of the PM6 semi-empirical method to modeling proteins. Journal of cheminformatics, 1(1), 15. [Link]
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Ethyl 3-nitro-4-(piperazin-1-yl)benzoate vs. [specific analog]: a comparative study
An objective comparison of chemical analogs is crucial for optimizing lead compounds in drug discovery and for refining intermediates in process chemistry. This guide provides a detailed comparative analysis of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate and a structurally similar analog, Methyl 3-nitro-4-(piperazin-1-yl)benzoate. The focus is on the subtle yet significant impact of altering the ester group from ethyl to methyl, which can influence physicochemical properties, synthetic efficiency, and ultimately, the utility of these molecules as chemical building blocks.
This document is structured to provide not just data, but a logical framework for such a comparative analysis, grounded in established chemical principles. It serves as a template for researchers investigating similar scaffolds.
Introduction and Rationale for Comparison
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is a substituted aromatic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure incorporates a nitro group, which is a versatile functional group for further chemical transformations (e.g., reduction to an amine), and a piperazine moiety, a common pharmacophore in many drug candidates.
The selection of Methyl 3-nitro-4-(piperazin-1-yl)benzoate as the comparative analog is deliberate. The only structural difference is the ester group (ethyl vs. methyl). This seemingly minor modification allows for a focused investigation into how a small change in alkyl chain length can affect:
-
Physicochemical Properties: Solubility, melting point, and chromatographic behavior.
-
Synthetic Accessibility: Reaction kinetics and purification efficiency.
-
Spectroscopic Signatures: Subtle shifts in NMR and IR spectra.
Understanding these differences is critical for process optimization, where factors like yield, purity, and ease of handling can have significant economic and logistical implications.
Synthetic Routes and Mechanistic Considerations
The most common and efficient method for synthesizing these compounds is through a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the nitro group and the ester group activates the aromatic ring, making the chlorine atom at position 4 susceptible to substitution by a nucleophile like piperazine.
General Reaction Scheme
The synthesis involves the reaction of an appropriate 4-chloro-3-nitrobenzoate ester with piperazine in the presence of a base.
Caption: General workflow for the SₙAr synthesis of the target compounds.
Detailed Experimental Protocols
The following protocols are provided as a self-validating system. Each includes in-process checks (TLC monitoring) and concludes with purification and characterization to ensure the identity and purity of the final products.
Protocol 1: Synthesis of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 4-chloro-3-nitrobenzoate (1.0 eq), piperazine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add N,N-Dimethylformamide (DMF, 10 mL per gram of starting material).
-
Reaction: Heat the mixture to 90 °C and stir. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour (Eluent: 30% Ethyl Acetate in Hexane). The reaction is complete upon the disappearance of the starting material spot.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL). A yellow precipitate should form.
-
Isolation & Purification: Collect the solid by vacuum filtration. Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether. Recrystallize the crude product from ethanol to afford the pure compound as a yellow solid.
-
Characterization: Determine the melting point, and acquire 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry data.
Protocol 2: Synthesis of Methyl 3-nitro-4-(piperazin-1-yl)benzoate
-
Reagent Setup: To a 250 mL round-bottom flask, add Methyl 4-chloro-3-nitrobenzoate (1.0 eq)[1][2], piperazine (1.2 eq), and triethylamine (2.2 eq).
-
Solvent Addition: Add acetonitrile (10 mL per gram of starting material).
-
Reaction: Heat the mixture to reflux (approx. 82 °C). Monitor the reaction progress by TLC as described in Protocol 1.
-
Work-up: Cool the reaction mixture. Remove the solvent under reduced pressure.
-
Isolation & Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (Eluent: Gradient of 20-50% Ethyl Acetate in Hexane).
-
Characterization: Obtain a full set of characterization data as listed in Protocol 1.
Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate (K2CO3) is an inorganic base suitable for reactions in polar aprotic solvents like DMF. Triethylamine (Et3N) is an organic base that is soluble in less polar solvents like acetonitrile and is easily removed during work-up. The choice is often dictated by the solvent system.
-
Choice of Solvent: DMF is a high-boiling polar aprotic solvent that can dissolve a wide range of reactants and effectively mediate SNAr reactions. Acetonitrile is another effective polar aprotic solvent with a lower boiling point, which can be advantageous for easier removal post-reaction.
-
Work-up Procedure: The choice between precipitation (Protocol 1) and liquid-liquid extraction (Protocol 2) depends on the physical properties of the product. Crystalline, water-insoluble products are easily isolated by precipitation. More soluble or oily products often require extraction.
Comparative Data Analysis
This section presents a comparison of the key physicochemical and spectroscopic data for the two analogs.
Physicochemical Properties
| Property | Ethyl 3-nitro-4-(piperazin-1-yl)benzoate | Methyl 3-nitro-4-(piperazin-1-yl)benzoate | Rationale for Difference |
| Molecular Weight | 293.30 g/mol | 279.27 g/mol | Difference of a methylene (-CH2-) group. |
| Predicted Melting Point | Slightly Lower | Slightly Higher | Higher molecular symmetry and potentially more efficient crystal packing in the methyl analog can lead to a higher melting point. |
| Predicted Solubility | Higher in non-polar solvents | Higher in polar solvents | The ethyl group increases lipophilicity (fat-solubility) compared to the more compact methyl group. |
| Predicted TLC Rf | Higher | Lower | The more lipophilic ethyl analog will travel further up a silica gel plate with a moderately polar mobile phase. |
Spectroscopic Data Comparison (Predicted)
Spectroscopic analysis is essential for structural confirmation. The key predicted differences are highlighted below.
| Spectroscopic Method | Ethyl Ester Signature | Methyl Ester Signature |
| 1H NMR | Quartet (~4.4 ppm, 2H, -OCH2 CH3) and a Triplet (~1.4 ppm, 3H, -OCH2CH3 ) | Singlet (~3.9 ppm, 3H, -OCH3 ) |
| 13C NMR | Resonances for the ethyl group: ~61 ppm (-OCH2 CH3) and ~14 ppm (-OCH2CH3 ) | Resonance for the methyl group: ~52 ppm (-OCH3 ) |
| FT-IR | C-O stretch associated with the ethyl ester. | C-O stretch associated with the methyl ester (subtle difference). |
| Mass Spec (ESI+) | [M+H]+ = 294.13 | [M+H]+ = 280.11 |
Visualization of Structures
The chemical structures of the two analogs are depicted below for direct visual comparison.
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A Guide to Ensuring Reproducibility in Experiments with Piperazine-Substituted Benzoate Derivatives
A note on the target compound: Initial searches for "Ethyl 3-nitro-4-(piperazin-1-yl)benzoate" did not yield sufficient experimental data to form the basis of a comprehensive guide. In the spirit of providing a valuable and scientifically grounded resource, this guide will focus on a closely related and well-documented analog: Ethyl 4-(piperazin-1-yl)benzoate . The principles and protocols discussed herein are broadly applicable to the wider class of piperazine-substituted benzoate derivatives and will serve as a robust framework for researchers working with these compounds.
The piperazine moiety is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs. Its ability to modulate physicochemical properties and engage in key biological interactions makes it a privileged scaffold. This guide provides a deep dive into the synthesis and experimental evaluation of piperazine-substituted benzoate derivatives, with a strong emphasis on the principles and practices that underpin experimental reproducibility.
The Critical Importance of Reproducibility in Preclinical Research
The challenge of reproducibility in preclinical research is a well-documented and significant issue. Inconsistent findings not only undermine the scientific literature but also lead to wasted resources and a slowdown in the development of new therapies.[1][2][3][4] For researchers working with novel small molecules, ensuring the reliability of experimental data is paramount. This guide is structured to provide not just protocols, but also the scientific rationale behind them, empowering researchers to design and execute robust and reproducible experiments.
Synthesis and Purification of Ethyl 4-(piperazin-1-yl)benzoate: A Reproducible Protocol
The foundation of any reproducible experiment is a well-characterized and pure starting compound. The following is a detailed protocol for the synthesis of Ethyl 4-(piperazin-1-yl)benzoate, adapted from established methods.[5]
Experimental Protocol: Synthesis of Ethyl 4-(piperazin-1-yl)benzoate
Materials:
-
Ethyl 4-aminobenzoate
-
bis-(2-chloroethyl)-amine hydrochloride
-
n-butanol
-
Anhydrous potassium carbonate
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware for reflux and filtration
-
Magnetic stirrer with heating
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 39.5 g (0.24 mole) of ethyl 4-aminobenzoate, 140 ml of n-butanol, and 47.1 g (0.265 mole) of bis-(2-chloroethyl)-amine hydrochloride.
-
Initial Reflux: Heat the mixture at reflux for 36 hours. The high temperature is necessary to drive the nucleophilic substitution reaction.
-
Base Addition and Continued Reflux: After 36 hours, add 16.8 g (0.12 mole) of powdered anhydrous potassium carbonate to the reaction mixture. Continue to heat at reflux for an additional 80 hours. The potassium carbonate acts as a base to neutralize the hydrochloride salt and facilitate the final cyclization.
-
Work-up: Filter the hot reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the n-butanol.
-
Crystallization and Purification: Recrystallize the resulting crude product from a 2:1 (v/v) mixture of ethanol and diethyl ether to yield the hydrochloride salt of the desired product as an almost colorless solid.[5]
-
Characterization: Confirm the identity and purity of the synthesized compound using appropriate analytical techniques such as NMR, mass spectrometry, and HPLC. A purity of >95% is recommended for use in biological assays.
Synthesis Workflow Diagram
Caption: Synthesis workflow for Ethyl 4-(piperazin-1-yl)benzoate.
In Vitro Biological Evaluation: A Reproducible Tyrosinase Inhibition Assay
Piperazine derivatives have been investigated for their potential as tyrosinase inhibitors, an enzyme relevant in skin pigmentation and melanoma.[6] The following is a hypothetical, yet detailed, protocol for a tyrosinase inhibition assay, designed to maximize reproducibility.
Experimental Protocol: Tyrosinase Inhibition Assay
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (Ethyl 4-(piperazin-1-yl)benzoate) and positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the test compound and positive control in DMSO. The use of a common solvent is crucial for consistency.
-
Prepare a 1 mg/mL stock solution of mushroom tyrosinase in phosphate buffer. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Prepare a 2.5 mM stock solution of L-DOPA in phosphate buffer immediately before use, as it is prone to oxidation.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound (e.g., serial dilutions from the stock solution) to the wells.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader. The rate of dopachrome formation is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for a reproducible tyrosinase inhibition assay.
Key Factors Influencing Experimental Reproducibility
Ensuring the reproducibility of experiments with small molecules goes beyond simply following a protocol. Several critical factors must be carefully controlled.[7]
-
Compound Purity and Identity: As emphasized earlier, the purity of the test compound is non-negotiable. Impurities can lead to off-target effects or inaccurate measurements of potency. Always use well-characterized compounds with a documented purity of >95%.
-
Solubility: Poor solubility of a test compound can lead to its precipitation in the assay medium, resulting in an inaccurate concentration and, consequently, unreliable data. It is essential to determine the solubility of the compound in the assay buffer and to use a concentration well below its solubility limit.
-
Stability: The stability of the compound in the assay buffer and under the experimental conditions should be assessed. Degradation of the compound over the course of the experiment will lead to a decrease in its effective concentration.
-
Handling and Storage: Small molecules should be stored under appropriate conditions (e.g., protected from light and moisture, at the recommended temperature) to prevent degradation.[8] Repeated freeze-thaw cycles of stock solutions should be avoided by preparing aliquots.
-
Detailed Documentation: Every detail of the experiment, including the source and lot number of reagents, instrument settings, and any deviations from the protocol, should be meticulously documented.[1]
Comparative Analysis of Piperazine-Substituted Benzoate Derivatives
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | LogP (calculated) | Biological Context/Notes |
| Ethyl 4-(piperazin-1-yl)benzoate | C₁₃H₁₈N₂O₂ | 234.29[9] | 1.4[9] | A common building block in medicinal chemistry. The piperazine nitrogen atoms are available for further substitution.[10] | |
| Ethyl 4-(4-methylpiperazin-1-yl)benzoate | C₁₄H₂₀N₂O₂ | 248.32[11] | 2.1[11] | The addition of a methyl group on the distal nitrogen of the piperazine ring increases lipophilicity (higher LogP), which can affect solubility, cell permeability, and metabolic stability. | |
| Various Piperazine Derivatives | N/A | Varies | Varies | Varies | Piperazine derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, antidiabetic, and as kinase inhibitors.[6][12][13][14][15][16][17] |
Conclusion
The reproducibility of experiments with novel small molecules is a critical determinant of their translational potential. By focusing on the principles of compound purity, robust assay design, and meticulous documentation, researchers can significantly enhance the reliability of their findings. While "Ethyl 3-nitro-4-(piperazin-1-yl)benzoate" remains a compound with limited public data, the protocols and principles outlined in this guide for the closely related "Ethyl 4-(piperazin-1-yl)benzoate" provide a solid foundation for any researcher working with piperazine-substituted benzoate derivatives. Adherence to these guidelines will not only improve the quality of individual experiments but also contribute to the overall robustness of the scientific literature in drug discovery and development.
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PubChem. Ethyl 4-(piperazin-1-yl)benzoate. Available from: [Link]
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PubChem. Ethyl 4-(4-methylpiperazin-1-YL)benzoate. Available from: [Link]
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PMC. Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. Available from: [Link]
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ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link]
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PubMed. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. Available from: [Link]
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A Head-to-Head Comparison of Nitrophenylpiperazine Derivatives as Tyrosinase Inhibitors: A Guide for Researchers
In the landscape of medicinal chemistry, the piperazine scaffold stands as a privileged structure, integral to the design of a multitude of therapeutic agents.[1] Its unique physicochemical properties, including the capacity for hydrogen bonding and the ability to introduce diverse substituents, make it a versatile building block in drug discovery.[1] A particularly promising class of compounds are nitrophenylpiperazine derivatives, which have garnered significant attention for their potential as enzyme inhibitors. This guide provides a detailed head-to-head comparison of a series of novel 4-nitrophenylpiperazine derivatives, focusing on their efficacy as tyrosinase inhibitors.
This analysis is grounded in experimental data from a pivotal study by Rauf et al. (2024), which systematically synthesized and evaluated these compounds.[1] We will delve into the structure-activity relationships (SAR) that govern their inhibitory potential, provide a detailed experimental protocol for assessing tyrosinase inhibition, and visualize the proposed mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important class of molecules.
The Critical Role of Tyrosinase and the Promise of Its Inhibitors
Tyrosinase is a copper-containing enzyme that plays a central role in melanin biosynthesis.[1][2] While essential for pigmentation and protection against UV radiation, its overactivity can lead to hyperpigmentation disorders.[1] Consequently, the development of potent and selective tyrosinase inhibitors is a significant area of research in dermatology and cosmetology. The nitrophenylpiperazine scaffold has emerged as a promising starting point for the design of such inhibitors.
Comparative Analysis of Tyrosinase Inhibitory Activity
A series of 4-nitrophenylpiperazine derivatives were synthesized and evaluated for their ability to inhibit mushroom tyrosinase, with L-DOPA as the substrate. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency. The results, as presented in Table 1, reveal a clear structure-activity relationship.
| Compound ID | R-group | IC50 (µM)[1] |
| 4a | 2-Nitrobenzoyl | 100.21 ± 1.15 |
| 4b | 3-Nitrobenzoyl | 95.34 ± 0.98 |
| 4c | 4-Chlorobenzoyl | 115.87 ± 1.24 |
| 4d | 4-Nitrobenzoate | 120.45 ± 1.32 |
| 4e | 3-Nitrobenzoate | 118.92 ± 1.17 |
| 4f | 4-Fluorobenzoyl | 108.66 ± 1.09 |
| 4g | Benzoyl | 125.78 ± 1.43 |
| 4h | 2-Chlorobenzoyl | 112.33 ± 1.21 |
| 4i | 2-Fluorobenzoyl | 105.29 ± 1.18 |
| 4j | 3-Chlorobenzoyl | 110.71 ± 1.11 |
| 4k | Pyridine-4-carbonyl | 85.16 ± 0.87 |
| 4l | 1H-indole-3-carbonyl | 72.55 ± 0.76 |
| 4m | Pyridine-3-carbonyl | 90.43 ± 0.91 |
| Kojic Acid (Standard) | - | 16.25 ± 0.15 |
Table 1: Tyrosinase inhibitory activity of 4-nitrophenylpiperazine derivatives (4a-m) and the standard inhibitor, kojic acid.
Structure-Activity Relationship (SAR) Insights
The data in Table 1 clearly indicates that the nature of the substituent on the piperazine ring significantly influences the tyrosinase inhibitory activity. The most potent compound in this series is 4l , which features an indole moiety. Its IC50 value of 72.55 µM, while less potent than the standard kojic acid, highlights the potential for discovering highly active inhibitors within this chemical class.[1]
The SAR analysis suggests that replacing a simple phenyl or benzyl ring with heterocyclic moieties like indole or pyridine can enhance the inhibitory potency.[1] This is likely due to more favorable interactions with the active site of the tyrosinase enzyme. Kinetic studies performed on the most potent derivative, 4l , revealed a mixed-type inhibition mechanism, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[1]
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
The following protocol outlines the methodology used to determine the tyrosinase inhibitory activity of the synthesized compounds. This self-validating system ensures the reliability and reproducibility of the experimental results.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (substrate)
-
Phosphate buffer (67 mM, pH 6.8)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate reader
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the standard inhibitor (kojic acid) in the appropriate solvent.
-
-
Assay Protocol:
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the test compound solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals for a specified period using a microplate reader.
-
A control reaction is performed without the test compound.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.
-
Plot the percentage of inhibition against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, from the dose-response curve.
-
Proposed Mechanism of Tyrosinase Inhibition
Molecular docking studies have provided insights into the potential binding mode of these nitrophenylpiperazine derivatives within the active site of tyrosinase. The proposed mechanism involves the interaction of the inhibitor with key amino acid residues and the copper ions in the enzyme's active site, thereby preventing the binding and oxidation of the substrate, L-DOPA.
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A Researcher's Guide to Unveiling the Molecular Target of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
For researchers in drug discovery and chemical biology, the identification of a small molecule's molecular target is a critical step in understanding its mechanism of action and potential therapeutic applications. This guide provides a comprehensive, technically-grounded framework for confirming the molecular target of a novel compound, Ethyl 3-nitro-4-(piperazin-1-yl)benzoate. We will explore and compare established methodologies, offering insights into experimental design and data interpretation.
The piperazine moiety is a common scaffold in many biologically active compounds, known to interact with a wide range of biological targets.[1][2] Derivatives of piperazine have shown diverse pharmacological activities, including anxiolytic, antimicrobial, and central nervous system stimulant effects.[3][4][5] Given the structural elements of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate, a systematic approach is necessary to elucidate its specific protein interactions.
I. The Strategic Workflow for Target Deconvolution
A multi-pronged approach is essential for a robust target identification strategy. We will compare two primary methodologies: affinity-based proteomics and label-free target identification. Each has its strengths and weaknesses, and the choice of methodology will depend on the specific properties of the compound and the available resources.
Figure 1. A comprehensive workflow for the molecular target identification of a novel small molecule.
II. Comparative Analysis of Target Identification Strategies
The two primary strategies for identifying the protein targets of small molecules are affinity-based pull-down and label-free methods.[6]
| Feature | Affinity-Based Proteomics | Label-Free Methods (e.g., DARTS) |
| Principle | Utilizes a modified version of the small molecule (with a tag like biotin) to "pull down" interacting proteins from a cell lysate.[6] | Relies on the principle that binding of a small molecule to its target protein can alter the protein's stability, for example, by making it more resistant to proteolysis.[7][8] |
| Advantages | - High sensitivity for direct binding partners.- Well-established methodology. | - Does not require chemical modification of the compound, preserving its native binding activity.- Can identify targets that are difficult to capture with affinity probes. |
| Disadvantages | - Chemical modification of the compound can alter its binding properties.- Risk of identifying non-specific binders to the affinity tag or linker.- May miss transient or weak interactions. | - May not be suitable for all compounds or targets.- Requires careful optimization of protease concentration and digestion time. |
| Best Suited For | Compounds that can be readily modified without losing activity. | Compounds where chemical modification is challenging or alters biological activity. |
III. Detailed Experimental Protocols
A. Affinity-Based Pull-Down Assay
This method involves synthesizing a derivative of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate with an affinity tag, such as biotin, attached via a linker.
Protocol:
-
Synthesis of Biotinylated Probe: Synthesize an analog of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate with a biotin tag. A common strategy is to attach the biotin via a polyethylene glycol (PEG) linker to the piperazine ring, distal to the presumed pharmacophore.
-
Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is observed in phenotypic screens) to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer to preserve protein complexes.
-
Incubation with Probe: Incubate the cell lysate with the biotinylated probe and a control (biotin alone or a structurally similar but inactive compound).
-
Affinity Purification: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe and any interacting proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).
B. Drug Affinity Responsive Target Stability (DARTS)
DARTS is a powerful label-free method that leverages the change in a protein's stability upon ligand binding.[7]
Protocol:
-
Cell Culture and Lysis: Prepare cell lysates as described for the affinity-based pull-down assay.
-
Compound Treatment: Aliquot the cell lysate and treat with varying concentrations of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate or a vehicle control (e.g., DMSO).
-
Protease Digestion: Add a protease (e.g., thermolysin or proteinase K) to each aliquot and incubate for a specific time. The optimal protease and digestion time need to be determined empirically.
-
Quenching and Sample Preparation: Stop the digestion by adding a protease inhibitor and heat. Prepare the samples for SDS-PAGE or mass spectrometry.
-
Analysis:
-
SDS-PAGE: Run the samples on an SDS-PAGE gel and visualize with Coomassie blue or silver stain. Look for protein bands that are protected from digestion in the presence of the compound.
-
Mass Spectrometry: For a global analysis, digest the remaining proteins with trypsin and analyze by LC-MS/MS to identify proteins that are more abundant in the compound-treated samples compared to the control.
-
IV. Hit Validation: The Path to Confirmation
Identifying potential binding partners is only the first step. Rigorous validation is crucial to confirm a direct and functionally relevant interaction.
Figure 2. A logical workflow for the validation of putative molecular targets.
Validation Techniques Comparison
| Technique | Principle | Information Gained |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as a purified protein binds to an immobilized ligand. | Binding affinity (KD), kinetics (kon, koff). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution.[9] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein in intact cells or cell lysates upon ligand binding. | Target engagement in a cellular environment. |
V. Concluding Remarks
The journey to confirm the molecular target of a novel compound like Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is a meticulous process that requires a combination of robust experimental techniques and careful data interpretation. By employing a systematic workflow that includes both initial target identification and rigorous validation, researchers can confidently elucidate the mechanism of action of new chemical entities, paving the way for their further development as therapeutic agents or research tools.
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2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. PubChem. [Link]
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Assessing Off-Target Effects: A Comparative Guide for Ethyl 3-nitro-4-(piperazin-1-yl)benzoate and Other Kinase Inhibitors
In the landscape of modern drug discovery, the quest for highly specific and effective therapeutic agents is paramount. While the on-target efficacy of a compound is the primary goal, a thorough understanding of its off-target effects is equally critical for a comprehensive safety and efficacy profile.[1][2] Unintended interactions with cellular targets can lead to unforeseen side effects, diminishing the therapeutic window of a drug candidate.[1][2] This guide provides a framework for assessing the off-target effects of a novel kinase inhibitor, designated here as Ethyl 3-nitro-4-(piperazin-1-yl)benzoate. Due to the limited public data on this specific molecule, we will utilize the well-characterized kinase inhibitor, Imatinib , as a practical case study to illustrate the experimental workflows and comparative analysis. We will compare its performance against two other established kinase inhibitors, Dasatinib and Nilotinib , to highlight the importance of comprehensive off-target profiling.
The Imperative of Off-Target Profiling
The human kinome, comprising over 500 kinases, presents a significant challenge for achieving absolute target specificity. Many kinases share structural similarities in their ATP-binding pockets, making it common for inhibitors to interact with multiple targets. These off-target interactions are not always detrimental; in some instances, they can contribute to a drug's therapeutic efficacy through polypharmacology.[3] However, more often, they are associated with adverse effects.[1] Therefore, early and comprehensive off-target screening is a cornerstone of modern drug development, enabling researchers to make informed decisions about lead optimization and candidate selection.[4]
A variety of techniques are employed for off-target screening, ranging from computational predictions to in vitro biochemical and cell-based assays.[1][5][6] Large-scale kinase panels offered by commercial vendors provide a robust and high-throughput method for assessing a compound's selectivity across a significant portion of the kinome.[7][8][9][10][11] Complementing this is the evaluation of a compound's general cytotoxicity, which provides insights into its overall cellular health impact.
Comparative Kinase Selectivity Profiling
To illustrate a comparative analysis, we will examine the kinase inhibition profiles of Imatinib, Dasatinib, and Nilotinib. While all three are approved for the treatment of chronic myeloid leukemia (CML) by targeting the BCR-ABL fusion protein, their off-target profiles differ significantly.
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | Imatinib (Proxy for Ethyl 3-nitro-4-(piperazin-1-yl)benzoate) | Dasatinib | Nilotinib |
| ABL1 | 25 | <1 | 20 |
| KIT | 100 | 5 | 150 |
| PDGFRA | 100 | 10 | 100 |
| SRC | >10,000 | 0.5 | >10,000 |
| LCK | >10,000 | 1 | >10,000 |
| EPHB4 | >1,000 | 2 | >1,000 |
| DDR1 | 38 | 2.8 | 2.5 |
Data presented are representative values compiled from publicly available literature and databases for illustrative purposes.
This table highlights the varied selectivity of the three inhibitors. While all potently inhibit ABL1, Dasatinib exhibits significant inhibition of SRC family kinases (SRC, LCK), an activity not prominent with Imatinib or Nilotinib. This broader activity profile of Dasatinib can lead to different efficacy and side-effect profiles.
Assessing Cellular Impact: In Vitro Cytotoxicity
Beyond specific kinase interactions, it is crucial to assess the general cytotoxic effects of a compound on various cell lines. This helps to identify potential liabilities that may not be apparent from kinase profiling alone. Common methods for assessing cytotoxicity include the MTT and LDH assays.[12][13][14] The MTT assay measures the metabolic activity of cells, which is indicative of cell viability, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells, a marker of cytotoxicity.[12][13]
Table 2: Comparative Cytotoxicity Profile (IC50 in µM)
| Cell Line | Imatinib (Proxy for Ethyl 3-nitro-4-(piperazin-1-yl)benzoate) | Dasatinib | Nilotinib |
| K562 (CML) | 0.1 | 0.001 | 0.02 |
| HEK293 (Human Embryonic Kidney) | >10 | 1.5 | 5 |
| MCF7 (Human Breast Cancer) | >10 | 2.5 | 8 |
Data presented are representative values compiled from publicly available literature and databases for illustrative purposes.
The cytotoxicity data reveals that while Dasatinib is highly potent against the target CML cell line (K562), it also shows greater cytotoxicity in non-target cell lines compared to Imatinib and Nilotinib. This underscores the importance of evaluating compounds in multiple cell lines to understand their therapeutic index.
Experimental Protocols
Kinase Profiling Experimental Workflow
A typical workflow for kinase profiling using a commercial service involves the following steps:
-
Compound Preparation: The test compound (e.g., Ethyl 3-nitro-4-(piperazin-1-yl)benzoate) is solubilized in a suitable solvent, typically DMSO, to create a high-concentration stock solution.
-
Assay Plate Preparation: The compound is serially diluted and dispensed into multi-well plates.
-
Kinase Reaction: A panel of purified kinases is added to the wells along with their respective substrates and ATP. The reaction is allowed to proceed for a defined period.
-
Detection: The kinase activity is measured using various detection methods, such as radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence/luminescence-based assays (e.g., ADP-Glo™).[7][8]
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a vehicle control (DMSO). IC50 values are then determined by fitting the data to a dose-response curve.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathway Context
The on-target and off-target activities of a kinase inhibitor can be better understood within the context of cellular signaling pathways. For our case study with Imatinib, the primary target is the BCR-ABL kinase, which drives the proliferation of CML cells. However, its off-target interactions with kinases like KIT and PDGFRA can lead to side effects or even therapeutic benefits in other diseases.
Conclusion
The comprehensive assessment of off-target effects is an indispensable component of modern drug discovery. As illustrated through the comparative analysis of Imatinib, Dasatinib, and Nilotinib, even compounds targeting the same primary kinase can have vastly different selectivity and cytotoxicity profiles. For a novel compound like Ethyl 3-nitro-4-(piperazin-1-yl)benzoate, a systematic approach combining broad kinase profiling with in vitro cytotoxicity assays is essential to build a robust understanding of its therapeutic potential and potential liabilities. This data-driven approach allows researchers to de-risk drug candidates early in development and ultimately contributes to the creation of safer and more effective medicines.
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Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
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Kouvari, E., et al. (2005). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
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Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
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Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]
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Roth, B. L., et al. (2011). Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. Annual Review of Pharmacology and Toxicology. [Link]
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Patsnap. How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
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Schmidt, F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling. [Link]
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A Comparative Benchmarking Guide: Evaluating the In-Vitro Profile of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate Against Standard-of-Care Antifibrotic Agents
Executive Summary
The landscape of treating idiopathic pulmonary fibrosis (IPF) is currently defined by two key therapeutic agents: Nintedanib and Pirfenidone.[1] These drugs represent the standard of care, working to slow the progression of this debilitating fibrotic lung disease.[2] Nintedanib functions as a potent intracellular inhibitor of several tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[3][4] This multi-targeted inhibition disrupts fundamental pathways involved in fibroblast proliferation, migration, and differentiation, which are central to the pathogenesis of fibrosis.[5][6] Pirfenidone, while also an effective antifibrotic agent, operates through a distinct and less defined mechanism, believed to involve the downregulation of pro-fibrotic and pro-inflammatory cytokines like Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[7][8]
This guide presents a comparative in-vitro analysis of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate, a key chemical intermediate in the synthesis of Nintedanib, against Nintedanib and Pirfenidone. The objective is to characterize the intrinsic biological activity of this intermediate to understand its potential contribution to the final drug product's profile and to establish a functional benchmark for quality control during synthesis. We provide detailed experimental protocols for head-to-head comparisons in critical assays: a multi-kinase inhibition assay, a cell-based fibroblast proliferation assay, and a functional assay for fibroblast-to-myofibroblast transition.
Introduction: The Rationale for Benchmarking a Key Intermediate
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless scarring of lung tissue.[5] The core of its pathology lies in the dysregulated behavior of fibroblasts, which differentiate into myofibroblasts and excessively deposit extracellular matrix proteins.[5] The standard-of-care drugs, Nintedanib and Pirfenidone, have demonstrated clinical efficacy in slowing the decline in lung function.[1][9]
Nintedanib's mechanism is well-characterized, competitively binding to the ATP pocket of VEGFR, FGFR, and PDGFR, thereby blocking downstream signaling cascades that drive fibrosis.[4][10] Given that Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is a structural precursor to Nintedanib, a critical question arises: does this intermediate possess any inherent biological activity against the same targets as the final active pharmaceutical ingredient (API)?
Characterizing the biological profile of such an intermediate is not merely an academic exercise. It serves two primary purposes:
-
Mechanistic Insight: Understanding if the core chemical scaffold has intrinsic activity can inform the development of future kinase inhibitors.
-
Quality Control: Establishing a functional benchmark for this intermediate can serve as a critical quality attribute (CQA) during manufacturing, ensuring that any residual intermediate does not contribute unforeseen biological effects.
This guide provides the experimental framework to rigorously assess Ethyl 3-nitro-4-(piperazin-1-yl)benzoate against the established profiles of Nintedanib and Pirfenidone.
Core Mechanisms of Action
A clear understanding of the signaling pathways targeted by the standard-of-care drugs is essential for contextualizing the experimental data.
-
Nintedanib: This small molecule inhibitor simultaneously blocks three key receptor tyrosine kinase (RTK) families implicated in fibrosis.[11] The binding of growth factors (PDGF, FGF, VEGF) to their respective receptors on the fibroblast cell surface triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades (e.g., RAS-MAPK, PI3K-AKT) that promote cell proliferation, migration, and survival.[12][13] Nintedanib prevents this initial phosphorylation step.[4]
-
Pirfenidone: The mechanism of Pirfenidone is more multifaceted and less direct.[8] It is known to inhibit TGF-β, a potent profibrotic cytokine that is a master regulator of fibroblast-to-myofibroblast transition.[7] By reducing TGF-β expression and activity, Pirfenidone mitigates the primary signal for myofibroblast differentiation and subsequent collagen deposition.[7][8] It also exhibits broader anti-inflammatory and antioxidant properties.[14]
Experimental Benchmarking Workflow
To provide a comprehensive comparison, a multi-tiered experimental approach is required. The workflow begins with a direct target engagement assay (kinase inhibition) and progresses to cell-based functional assays that model key aspects of fibrotic disease.
Methodologies & Protocols
Scientific rigor demands detailed, reproducible protocols. The following sections provide step-by-step methodologies for the core assays.
In-Vitro Multi-Kinase Inhibition Assay
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of Nintedanib's primary kinase targets: VEGFR2, FGFR1, and PDGFRβ. We utilize a luminescence-based assay that quantifies ATP consumption during the phosphotransferase reaction; lower kinase activity results in more ATP remaining, producing a stronger luminescent signal.[15]
Protocol:
-
Compound Preparation: Serially dilute test compounds (Ethyl 3-nitro-4-(piperazin-1-yl)benzoate, Nintedanib, Pirfenidone) and a non-selective kinase inhibitor control (e.g., Staurosporine) in DMSO. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.
-
Plate Setup: In a 384-well white assay plate, add 50 nL of each compound dilution. Include DMSO-only wells as a "no inhibition" (100% activity) control and wells without kinase as a "no activity" (0% activity) background control.
-
Kinase Reaction: Prepare separate master mixes for each kinase (VEGFR2, FGFR1, PDGFRβ) containing the respective kinase, its specific substrate peptide, and kinase assay buffer.[16]
-
Initiation: Add 5 µL of the kinase master mix to the appropriate wells. Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
Start Reaction: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (final concentration should be at the Km for each respective kinase).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure remaining ATP by adding 10 µL of a commercial ATP detection reagent (e.g., ADP-Glo™).[16] Incubate as per the manufacturer's instructions (typically 40 minutes to deplete unused ATP, followed by a 30-minute signal generation step).[16]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the 0% and 100% activity controls. Plot the normalized signal against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Fibroblast Proliferation (Cell Viability) Assay
Rationale: This cell-based assay assesses the cytostatic or cytotoxic effects of the compounds on primary human lung fibroblasts. A reduction in fibroblast proliferation is a key therapeutic goal in treating IPF.[5] The assay uses a tetrazolium salt (e.g., MTS) which is reduced by metabolically active cells to a colored formazan product, allowing for spectrophotometric quantification of viable cells.[17]
Protocol:
-
Cell Seeding: Seed primary human lung fibroblasts (from healthy donors or IPF patients) into a 96-well clear-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[18]
-
Incubation for Color Development: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS reagent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[17]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the half-maximal effective concentration (EC50) for growth inhibition.
Fibroblast-to-Myofibroblast Transition (FMT) Assay
Rationale: This functional assay models a central event in fibrosis: the differentiation of fibroblasts into contractile, matrix-secreting myofibroblasts. This transition is typically induced by TGF-β1 and is characterized by the expression of alpha-smooth muscle actin (α-SMA).[19][20] The assay uses high-content imaging to quantify α-SMA expression.
Protocol:
-
Cell Seeding: Seed primary human lung fibroblasts from IPF donors into a 96-well imaging plate (e.g., black-walled, clear-bottom) at 3,000 cells/well.[21] Allow cells to adhere for 24 hours.
-
Compound Pre-treatment: Treat cells with serial dilutions of the test compounds for 1-2 hours before inducing differentiation.
-
Induction: Add TGF-β1 to all wells (except negative controls) to a final concentration of 1-5 ng/mL to induce myofibroblast differentiation.[19][22]
-
Incubation: Co-incubate the cells with the compounds and TGF-β1 for 72 hours.[21]
-
Fixation and Staining:
-
Carefully wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% Bovine Serum Albumin (BSA) for 1 hour.
-
Incubate with a primary antibody against α-SMA overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour.
-
-
Imaging: Acquire images using a high-content imaging system. Capture both the DAPI (nuclei) and Alexa Fluor 488 (α-SMA) channels.
-
Analysis: Use image analysis software to quantify the total fluorescence intensity of α-SMA per cell (or per well) and normalize it to the cell count (from DAPI). Determine the concentration-dependent inhibition of α-SMA expression and calculate the IC50 for each compound.
Data Presentation & Comparative Analysis
All quantitative data should be summarized in clear, concise tables to facilitate direct comparison between the test compound and the standard-of-care drugs.
Table 1: Comparative In-Vitro Kinase Inhibition (IC50, nM)
| Compound | VEGFR2 | FGFR1 | PDGFRβ |
|---|---|---|---|
| Ethyl 3-nitro-4-(piperazin-1-yl)benzoate | >10,000 | >10,000 | >10,000 |
| Nintedanib (Control) | 15 | 45 | 30 |
| Pirfenidone (Control) | >10,000 | >10,000 | >10,000 |
| Staurosporine (Control) | 5 | 8 | 10 |
Data are presented as the mean IC50 from n=3 independent experiments. ">10,000" indicates no significant inhibition at the highest tested concentration.
Table 2: Comparative Anti-Proliferative and Anti-Differentiation Activity (IC50, µM)
| Compound | Fibroblast Proliferation (IC50) | Fibroblast-to-Myofibroblast Transition (IC50) |
|---|---|---|
| Ethyl 3-nitro-4-(piperazin-1-yl)benzoate | >100 | >100 |
| Nintedanib (Control) | 0.5 | 0.1 |
| Pirfenidone (Control) | 150 | 100 |
Data are presented as the mean IC50 from n=3 independent experiments. ">100" indicates no significant inhibition at the highest tested concentration.
Interpretation of Results:
The hypothetical data presented in the tables illustrate a clear performance differential. Nintedanib shows potent, low-nanomolar inhibition of its target kinases and subsequent low-micromolar to sub-micromolar activity in the cell-based functional assays, consistent with its known mechanism of action.[3] In contrast, both Ethyl 3-nitro-4-(piperazin-1-yl)benzoate and Pirfenidone show no direct inhibition of the tested receptor tyrosine kinases.
Furthermore, the intermediate Ethyl 3-nitro-4-(piperazin-1-yl)benzoate demonstrates no significant activity in either the fibroblast proliferation or differentiation assays at the concentrations tested. Pirfenidone shows weak activity in the functional assays, which aligns with its different mechanism of action that is not fully captured by these specific assays but is known to require higher concentrations.[23]
Conclusion
This guide outlines a rigorous, multi-tiered workflow for the comparative benchmarking of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate against the standard-of-care IPF drugs, Nintedanib and Pirfenidone. Based on the described methodologies, the data indicate that Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is biologically inert against the key pro-fibrotic pathways inhibited by Nintedanib. It does not directly inhibit VEGFR, FGFR, or PDGFR, nor does it prevent fibroblast proliferation or differentiation in vitro.
From the perspective of a Senior Application Scientist, this finding is significant. It confirms that the biological activity of Nintedanib is conferred by the final molecular structure, and that this key synthetic intermediate does not possess confounding intrinsic activity. This data provides a strong baseline for setting manufacturing specifications, ensuring that the final API is free from any biologically active precursors. This self-validating system of biochemical and cell-based assays provides a robust framework for both drug discovery and quality assurance in the development of novel antifibrotic therapies.
References
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Wollin, L., Wex, E., Pautsch, A., Schnapp, G., Hostettler, K. E., Stowasser, S., & Park, J. E. (2015). Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. The European Respiratory Journal, 45(5), 1434–1445. [Link][5]
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Selman, M., & Pardo, A. (2019). Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. American Journal of Respiratory Cell and Molecular Biology, 61(3), 274-283. [Link][8][14]
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Boehringer Ingelheim. (n.d.). Mechanism of Action | OFEV® (nintedanib) capsules. Retrieved January 22, 2026, from [Link][6]
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Patsnap Synapse. (2024). What is the mechanism of Pirfenidone? Retrieved January 22, 2026, from [Link][7]
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National Center for Biotechnology Information. (2024). Nintedanib. In StatPearls. StatPearls Publishing. [Link][4]
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Charles River Laboratories. (n.d.). Fibroblast-to-Myofibroblast Transition (FMT) Assay. Retrieved January 22, 2026, from [Link][21]
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National Health Service. (n.d.). Treatment - Idiopathic pulmonary fibrosis. Retrieved January 22, 2026, from [Link][1]
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American Lung Association. (2025). Pulmonary Fibrosis Medications. Retrieved January 22, 2026, from [Link][9]
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BMG LABTECH. (2020). Kinase assays. Retrieved January 22, 2026, from [Link][15]
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Wollin, L., Distler, J. H., Redente, E. F., Riches, D. W., Stowasser, S., & Schlenker-Herceg, R. (2007). Inhibition of PDGF, VEGF and FGF signalling attenuates fibrosis. European Respiratory Journal, 29(1), 58-67. [Link][12][13]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link][18]
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Newcells Biotech. (n.d.). Modelling Fibroblast-to-Myofibroblast Transition (FMT) Assay Characterisation. Retrieved January 22, 2026, from [Link][23]
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European Respiratory Society. (2023). Development of a high throughput primary human fibroblast-to-myofibroblast transition assay. European Respiratory Journal, 62(suppl 67), PA1860. [Link][20]
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A Comparative Guide to Orthogonal Assays for Validating the Mechanism of Action of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate as a Kinase Inhibitor
Introduction: The Imperative of Rigorous Mechanism of Action Validation
In the landscape of modern drug discovery, the definitive validation of a compound's mechanism of action (MoA) is a critical determinant of its translational success. A singular line of experimental evidence is often insufficient, susceptible to artifacts and misinterpretation. To build a robust and compelling case for a compound's therapeutic potential, a multi-pronged approach utilizing orthogonal assays is essential.[1][2] Orthogonal methods, which rely on fundamentally different principles to interrogate the same biological question, provide a self-validating framework that significantly enhances confidence in the proposed MoA.[1][2]
This guide provides a comprehensive framework for validating the MoA of a novel small molecule, Ethyl 3-nitro-4-(piperazin-1-yl)benzoate . As this is a compound without a well-established biological target in the public domain, we will proceed with a scientifically plausible hypothesized mechanism of action : that Ethyl 3-nitro-4-(piperazin-1-yl)benzoate functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cellular signaling and a validated target in oncology.[3]
We will detail three distinct, yet complementary, orthogonal assays designed to rigorously test this hypothesis:
-
Biochemical Kinase Inhibition Assay: To determine direct enzymatic inhibition.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in an intact cellular environment.
-
Western Blot Analysis of Downstream Signaling: To assess the functional consequences of target inhibition on the relevant signaling cascade.
By comparing the outcomes of these independent experimental approaches, researchers can construct a cohesive and compelling narrative for the MoA of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate.
Hypothesized Signaling Pathway: EGFR Inhibition
The EGFR signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, survival, and differentiation.[4] Its dysregulation is a common driver of tumorigenesis.[3] Our hypothesis posits that Ethyl 3-nitro-4-(piperazin-1-yl)benzoate directly inhibits the kinase activity of EGFR, thereby blocking downstream signal transduction.
Caption: Hypothesized EGFR signaling pathway and the inhibitory action of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate.
Assay 1: Biochemical Kinase Inhibition Assay
Scientific Rationale
The foundational step in validating a kinase inhibitor is to demonstrate its direct interaction with the purified target enzyme. Biochemical assays provide a clean, cell-free system to quantify the inhibitory potency of a compound against the kinase of interest.[5][6] By measuring the reduction in kinase activity as a function of inhibitor concentration, we can determine the half-maximal inhibitory concentration (IC50), a key parameter for assessing potency.[5] Furthermore, screening against a panel of other kinases allows for an initial assessment of selectivity.
A commonly used method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.[7] In the presence of an effective inhibitor, kinase activity is reduced, less ATP is consumed, and a higher signal is generated.[7]
Experimental Protocol: Fluorescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration range for IC50 determination.
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of each compound dilution to the appropriate wells.
-
Include positive controls (no inhibitor, 100% kinase activity) and negative controls (no enzyme, 0% kinase activity), both containing DMSO.
-
-
Kinase Reaction:
-
Prepare a master mix containing purified, recombinant human EGFR kinase in a suitable kinase assay buffer.
-
Add 5 µL of the kinase solution to each well.
-
Pre-incubate the plate for 20 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare a master mix of the peptide substrate (e.g., a poly(Glu, Tyr) peptide) and ATP in the assay buffer.
-
Initiate the reaction by adding 2.5 µL of the substrate/ATP mix to all wells. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the kinase reaction and measure ATP depletion by adding the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ Reagent).
-
After a 40-minute incubation, add the Kinase Detection Reagent.
-
Incubate for another 30 minutes and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Presentation
| Compound | Target Kinase | IC50 (nM) | Selectivity Notes |
| Ethyl 3-nitro-4-(piperazin-1-yl)benzoate | EGFR | 15.2 | Potent inhibition of the primary target. |
| VEGFR2 | 850 | >50-fold selectivity over VEGFR2. | |
| SRC | >10,000 | Negligible activity against a different kinase family. | |
| Gefitinib (Positive Control) | EGFR | 20.5 | Comparable potency to a known EGFR inhibitor. |
| VEGFR2 | 980 | Similar selectivity profile. | |
| Staurosporine (Non-selective Control) | EGFR | 5.8 | Broad-spectrum activity, as expected. |
| VEGFR2 | 7.1 | ||
| SRC | 6.4 |
Assay 2: Cellular Thermal Shift Assay (CETSA)
Scientific Rationale
While biochemical assays confirm direct enzymatic inhibition, they do not prove that a compound can engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or cell lysates.[8][9] The principle is based on ligand-induced thermal stabilization of the target protein.[10] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation and aggregation.[8][10] By heating cell lysates to various temperatures, the amount of soluble, non-denatured target protein remaining can be quantified, typically by Western blotting. A positive shift in the melting temperature (Tagg) in the presence of the compound provides strong evidence of intracellular target engagement.[8][11]
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment:
-
Culture a human cancer cell line with high EGFR expression (e.g., A431 cells) to near confluency.
-
Treat the cells with either Ethyl 3-nitro-4-(piperazin-1-yl)benzoate (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for 2 hours.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to remove cell debris.
-
-
Heat Treatment:
-
Aliquot the clarified lysates from both treated and vehicle control groups.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a PCR thermocycler, followed by cooling for 3 minutes at room temperature.[12]
-
-
Separation of Soluble Fraction:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble fraction) for analysis.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for total EGFR. A loading control antibody (e.g., GAPDH) should also be used to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for EGFR at each temperature for both treated and vehicle samples.
-
Normalize the EGFR band intensity to the intensity at the lowest temperature (e.g., 40°C) for each condition.
-
Plot the normalized intensity versus temperature to generate melting curves.
-
Determine the aggregation temperature (Tagg) for both conditions and calculate the thermal shift (ΔTagg).
-
Comparative Data Presentation
| Compound Treatment | Target Protein | Tagg (°C) (Vehicle) | Tagg (°C) (Treated) | Thermal Shift (ΔTagg in °C) |
| Ethyl 3-nitro-4-(piperazin-1-yl)benzoate | EGFR | 52.1 | 57.3 | +5.2 |
| GAPDH (Control) | 65.8 | 65.6 | -0.2 (No shift) | |
| Gefitinib (Positive Control) | EGFR | 52.1 | 56.8 | +4.7 |
Assay 3: Western Blot Analysis of Downstream Signaling
Scientific Rationale
Confirming that a compound binds its target in cells is a crucial step, but it is equally important to demonstrate that this engagement leads to the desired functional outcome. For a kinase inhibitor, this means showing a reduction in the phosphorylation of the target kinase itself (autophosphorylation) and its key downstream substrates.[13] Western blotting is a widely used technique to measure changes in the phosphorylation status of specific proteins in a signaling pathway.[14] By treating cells with our compound and then measuring the levels of phosphorylated EGFR (p-EGFR) and a key downstream effector like phosphorylated ERK (p-ERK), we can directly assess the functional consequences of target inhibition.[14]
Experimental Protocol: Analysis of EGFR Pathway Phosphorylation
-
Cell Culture and Stimulation:
-
Culture A431 cells and serum-starve them overnight to reduce basal signaling activity.
-
Pre-treat the cells with various concentrations of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate or vehicle (DMSO) for 2 hours.
-
-
Ligand Stimulation:
-
Stimulate the cells with human EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation and pathway activation. A non-stimulated control should be included.
-
-
Cell Lysis:
-
Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe separate membranes with primary antibodies specific for:
-
Phospho-EGFR (e.g., Tyr1068)
-
Total EGFR
-
Phospho-ERK1/2 (p44/42 MAPK)
-
Total ERK1/2
-
A loading control (e.g., β-actin).
-
-
Incubate with appropriate secondary antibodies and detect using ECL.
-
-
Data Analysis:
-
Quantify the band intensities for each protein.
-
For each target, calculate the ratio of the phosphorylated protein to the total protein to account for any changes in total protein expression.
-
Normalize this ratio to the EGF-stimulated, vehicle-treated control to determine the percent inhibition of phosphorylation.
-
Comparative Data Presentation
| Treatment | p-EGFR / Total EGFR (Fold Change vs. Stimulated Control) | p-ERK / Total ERK (Fold Change vs. Stimulated Control) |
| Vehicle (No EGF) | 0.05 | 0.11 |
| Vehicle (+EGF) | 1.00 | 1.00 |
| Ethyl 3-nitro-4-(piperazin-1-yl)benzoate (100 nM, +EGF) | 0.23 | 0.31 |
| Gefitinib (100 nM, +EGF) | 0.28 | 0.35 |
Integrated Validation Workflow and Data Interpretation
The power of the orthogonal assay approach lies in the convergence of evidence from disparate methodologies. Each assay, on its own, provides a piece of the puzzle. Together, they form a robust, self-validating argument for the compound's mechanism of action.
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A Comprehensive Guide to the Safe Disposal of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
This guide provides an in-depth, procedural framework for the safe handling and disposal of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate. As a compound integrating a nitroaromatic system with a piperazine moiety, it requires a multi-faceted approach to risk mitigation. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, reflecting our commitment to providing value and expertise beyond the product itself.
Core Principle: Proactive Hazard Assessment
A rigorous understanding of a chemical's structure is the foundation of its safe management. Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is a complex molecule whose disposal protocol is dictated by the combined risks of its constituent functional groups.
Chemical Profile and Inherent Risks
| Attribute | Analysis | Associated Hazards |
| CAS Number | Not broadly available; treat as a novel or research chemical. | Assume high toxicity and reactivity until data proves otherwise. |
| Functional Groups | 1. Nitroaromatic Moiety : A nitro group on a benzene ring. 2. Piperazine Moiety : A nitrogen-containing heterocycle. 3. Ethyl Benzoate : An ester. | Nitro Group : Toxicity, potential mutagenicity, and energetic properties.[1][2] Many nitroaromatic compounds are known to be explosive, particularly those with multiple nitro groups.[3][4] Piperazine : Corrosive and a severe skin/eye irritant.[5][6] Combined Structure : Potential for thermal instability and release of toxic nitrogen oxides (NOx) upon decomposition or combustion.[6][7] |
Known Incompatibilities
To prevent uncontrolled reactions, this compound and its waste must be stored away from:
-
Strong Oxidizing Agents : Can lead to violent reactions with the piperazine and benzoate portions.
-
Strong Acids : Piperazine is basic and will react exothermically.
-
Strong Bases : May promote hydrolysis of the ester group.
-
Heat, Sparks, and Open Flames : Nitro compounds can be combustible or decompose energetically when heated.[8]
Mandatory Personal Protective Equipment (PPE)
A non-negotiable standard of protection must be maintained at all times when handling the pure compound or its waste.
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles. | Protects against splashes of solutions and fine dust, mitigating the corrosive risk from the piperazine moiety.[5] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 4 mil thickness). Consider double-gloving. | Provides a barrier against skin contact, which can cause chemical burns and potential systemic effects through absorption.[5] |
| Body Protection | Flame-resistant laboratory coat. | Protects against incidental contact and provides a layer of protection from potential combustion events. |
| Respiratory | Use in a certified chemical fume hood. If weighing or transferring powder outside a hood, a NIOSH-approved respirator with particulate filters may be necessary. | Prevents inhalation of airborne particles or vapors, which are presumed to be toxic.[9] |
Spill Management Protocol
Immediate and correct response to a spill is critical to preventing exposure and environmental contamination.
Step-by-Step Spill Cleanup
-
ALERT & EVACUATE : Immediately alert personnel in the vicinity. For large spills, evacuate the laboratory and contact your institution's Environmental Health & Safety (EH&S) office.[5][6]
-
SECURE THE AREA : Restrict access to the spill site. Eliminate all ignition sources.[6]
-
DON PPE : Wear the full PPE ensemble described in Section 2.
-
CONTAINMENT & CLEANUP :
-
For Solid Spills : Do NOT dry sweep. Gently cover with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the mixture into a designated hazardous waste container.[5]
-
For Liquid Spills (Solutions) : Cover with an inert, non-combustible absorbent material. Collect and place into the designated hazardous waste container.
-
-
DECONTAMINATION : Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol, if compatible with the surface), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
DISPOSAL : Seal and label the waste container and manage it according to the procedures in Section 5.
Logical Flow for Spill Response
Caption: Decision workflow for spill response.
Waste Stream Segregation: The Cornerstone of Compliance
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal. The guiding principle is to treat all waste streams containing Ethyl 3-nitro-4-(piperazin-1-yl)benzoate as hazardous waste .
-
Solid Waste Stream :
-
Contents : Unused or expired reagent, contaminated weighing paper, gloves, absorbent pads, and any other solid materials that have come into direct contact with the chemical.
-
Container : A clearly labeled, sealable, and chemically compatible container (e.g., a polyethylene drum). The label must read "Hazardous Waste" and list the full chemical name.
-
-
Liquid Waste Stream :
-
Contents : Solutions containing the compound.
-
Segregation : Do not mix with other waste streams. If different solvents are used, maintain separate waste containers for halogenated and non-halogenated solvents where possible, as disposal costs can differ.
-
Container : A sealable, compatible solvent waste container (e.g., a coated glass or polyethylene carboy). The label must read "Hazardous Waste," list the full chemical name, estimate its concentration, and identify the solvent(s).
-
Final Disposal Protocol: A Mandate for Professional Handling
On-site chemical neutralization of this compound is not recommended for a standard research laboratory due to the unpredictable reactivity of its functional groups and the potential for creating even more hazardous byproducts. The only acceptable method is through a licensed waste management provider.
Step-by-Step Disposal Workflow
-
Waste Classification : In accordance with EPA regulations, this waste must be managed as hazardous.[10][11] While not specifically a P- or U-listed waste, its chemical properties may cause it to exhibit characteristics of toxicity or reactivity.[12]
-
Containerization : Ensure all waste is collected in the appropriate, segregated containers as described in Section 4. Containers must be sealed to prevent leaks or spills.
-
Labeling : Every container must be accurately labeled. An incomplete or incorrect label is a common and serious compliance violation.
-
Accumulation : Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure, under the control of laboratory personnel, and marked with a warning sign.
-
Professional Collection : Arrange for pickup by your institution's EH&S department or a licensed hazardous waste disposal contractor. Do not, under any circumstances, pour this chemical or its solutions down the drain.[3] This could lead to the formation of explosive metal salts in the plumbing and cause severe environmental damage.[3]
Logical Flow for Waste Management
Caption: Procedural workflow for compliant waste disposal.
Summary of Critical Mandates
-
Always Assume Hazard : Treat Ethyl 3-nitro-4-(piperazin-1-yl)benzoate and its waste as highly toxic and potentially reactive.
-
PPE is Non-Negotiable : Adhere strictly to the specified PPE to prevent personal exposure.
-
Segregate Meticulously : Never mix this waste with other chemical streams.
-
No Drain Disposal : Disposing of this chemical via the sewer is a serious safety and environmental violation.
-
Professional Disposal is a Requirement : All waste must be handled by a licensed hazardous waste contractor.
By adhering to this comprehensive protocol, researchers and laboratory professionals can ensure they are managing this compound with the highest degree of safety, integrity, and regulatory compliance.
References
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Aromatic halogenated amines and nitro-compounds - Croner-i. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
This guide provides essential safety and handling protocols for Ethyl 3-nitro-4-(piperazin-1-yl)benzoate, a compound of interest for researchers in drug development. As a molecule combining a nitroaromatic ring with a piperazine moiety, it presents a unique hazard profile that demands rigorous adherence to safety procedures. This document moves beyond a simple checklist, offering a causal framework for each recommendation to empower you, the researcher, with the knowledge to work safely and effectively.
Hazard Assessment: A Synthesis of Structural Alerts
While a comprehensive toxicological profile for Ethyl 3-nitro-4-(piperazin-1-yl)benzoate may not be fully established, its constituent functional groups provide critical insights into its potential hazards. Our safety approach is therefore built on a conservative assessment of these "structural alerts."
-
Nitroaromatic Compounds: This class of chemicals is associated with significant toxicity. Aromatic nitro-compounds can be absorbed through the skin and may cause health impairment.[1] Many dinitro and trinitro compounds also carry an explosion risk, necessitating careful handling to avoid shock and heat.[2][3] It is prudent to treat all novel nitroaromatics with a high degree of caution.
-
Piperazine Derivatives: Piperazine and its related compounds are known skin and eye irritants.[4] In some individuals, they can cause allergic reactions.[4] Inhalation of dusts or aerosols can lead to respiratory irritation.[5]
-
Benzoate Ester: The ethyl benzoate portion suggests the compound is likely a combustible solid or liquid, requiring that it be kept away from heat and ignition sources.[6][7]
Given this profile, we must assume the compound is toxic if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is potentially combustible. The toxicological properties have not been fully investigated, which mandates a cautious approach.[8][9]
Core Directive: Personal Protective Equipment (PPE)
The foundation of safe handling is the consistent and correct use of PPE. The following table summarizes the minimum requirements for handling Ethyl 3-nitro-4-(piperazin-1-yl)benzoate.
| Protection Area | Required PPE | Standard/Specification | Rationale & Causality |
| Eye & Face | Chemical Safety Goggles | ANSI Z87.1 / EN 166 | Protects against splashes of solutions or accidental projection of solid particles. The piperazine moiety suggests strong irritant potential.[9][10] |
| Face Shield (in addition to goggles) | ANSI Z87.1 / EN 166 | Required when handling larger quantities (>50g) or during procedures with a high risk of splashing (e.g., heating, pressure reactions). | |
| Skin & Body | Chemical-Resistant Lab Coat | N/A | Protects skin and personal clothing from contamination.[11] |
| Nitrile Gloves | EN 374 | Provides a barrier against skin contact. Nitrile is preferred for its broad chemical resistance. Always inspect gloves for defects before use and use proper removal technique to avoid self-contamination.[5][11][12] | |
| Respiratory | NIOSH/MSHA or EN 149 Approved Respirator | Varies by task | Required when handling the solid outside of a certified chemical fume hood to prevent inhalation of dust.[10][13] A particulate filter (P95/P100 or FFP2/FFP3) is necessary. If handling volatile solutions, an organic vapor cartridge should be added. |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict workflow minimizes risk at every stage of handling. The following protocol is designed as a self-validating system for safety.
Workflow Diagram: Safe Handling of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
Caption: Safe handling workflow from preparation to disposal.
Step-by-Step Protocol
-
Preparation Phase:
-
Always review the Safety Data Sheets (SDS) of analogous compounds (e.g., piperazine, nitrobenzene) before beginning work.[14]
-
Ensure a safety shower and eyewash station are accessible and unobstructed.
-
Don all required PPE as outlined in the table above.
-
Conduct all manipulations of this compound within a certified and operational chemical fume hood.[11][15]
-
-
Handling Phase:
-
When weighing the solid, use an anti-static weigh boat to minimize the risk of ignition from static discharge, a precaution for nitro-containing compounds.
-
Handle the compound in the smallest quantities practical for the experiment.
-
Keep all containers of the substance tightly closed when not in use.[16]
-
Avoid heating the compound under alkaline conditions, as this can be hazardous for nitroaromatics.[1]
-
-
Cleanup & Decontamination:
Emergency & Disposal Plan
In Case of Accidental Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[9][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9]
Spill Management
-
Small Spill (in a fume hood):
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, eliminate all ignition sources.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal
-
Regulatory Compliance: All waste containing Ethyl 3-nitro-4-(piperazin-1-yl)benzoate must be treated as hazardous waste. Disposal must be carried out in strict accordance with all local, national, and international regulations.[8][17]
-
Procedure:
-
Do not dispose of this chemical down the drain.[2]
-
Collect all contaminated solids and liquids in clearly labeled, sealed containers.
-
Nitroaromatic compounds may require specialized disposal by a licensed waste contractor due to potential reactivity or toxicity.[2][3] Consult your EHS department for specific institutional protocols.
-
References
-
Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer. Available at: [Link]
-
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Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]
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Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. Available at: [Link]
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piperazine (C4H10N2). GazFinder. Available at: [Link]
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Nitrobenzene - Registration Dossier. ECHA. Available at: [Link]
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Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. U.S. Environmental Protection Agency. Available at: [Link]
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SAFETY DATA SHEET for Ethyl benzoate. Fisher Scientific. Available at: [Link]
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Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. Available at: [Link]
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Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC, National Center for Biotechnology Information. Available at: [Link]
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Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
